molecular formula C11H13NO3.ClH<br>C11H14ClNO3 B1212846 Hydrastinine Hydrochloride CAS No. 4884-68-8

Hydrastinine Hydrochloride

Katalognummer: B1212846
CAS-Nummer: 4884-68-8
Molekulargewicht: 243.68 g/mol
InChI-Schlüssel: DLNQCQJCIITVHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydrastinine Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C11H13NO3.ClH and its molecular weight is 243.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755892. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c1-12-3-2-7-4-9-10(15-6-14-9)5-8(7)11(12)13;/h4-5,11,13H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNQCQJCIITVHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C=C2C1O)OCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6592-85-4 (Parent)
Record name Hydrastinine hydrochloride [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004884688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0047878
Record name Hydrastinine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4884-68-8, 6592-85-4
Record name 1,3-Dioxolo[4,5-g]isoquinolin-5-ol, 5,6,7,8-tetrahydro-6-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4884-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrastinine hydrochloride [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004884688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrastinine Hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755892
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydrastinine Hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93766
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydrastinine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrastinine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.179
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDRASTININE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8253P6A1G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of Hydrastinine Hydrochloride from Hydrastine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of hydrastinine (B1223018) hydrochloride from its precursor, hydrastine (B1673436). The primary method detailed is the oxidative cleavage of hydrastine using nitric acid, a historically significant and effective route. This document includes detailed experimental protocols, a summary of quantitative data, and a proposed reaction mechanism. The information is intended to serve as a valuable resource for researchers and professionals engaged in the fields of alkaloid chemistry, pharmaceutical sciences, and drug development.

Introduction

Hydrastinine is a semi-synthetic isoquinoline (B145761) alkaloid that has garnered interest for its physiological effects. Historically, it was prepared by the oxidative cleavage of hydrastine, a phthalideisoquinoline alkaloid extracted from the roots of the goldenseal plant (Hydrastis canadensis). The most common method for this transformation is the use of nitric acid, which selectively cleaves the lactone ring of hydrastine to yield hydrastinine and opianic acid as a co-product. This guide will focus on the practical aspects of this synthesis, providing the necessary details for its replication and understanding.

Chemical Transformation

The overall reaction involves the oxidation and subsequent hydrolysis of the lactone ring in hydrastine. This process breaks the bond between the isoquinoline and phthalide (B148349) moieties of the molecule, leading to the formation of hydrastinine and opianic acid.

Reaction Scheme:

Hydrastine + HNO₃ → Hydrastinine + Opianic Acid

Following the oxidation, hydrastinine is typically converted to its hydrochloride salt for improved stability and handling.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of hydrastinine hydrochloride from hydrastine based on historical methods. It is important to note that yields can vary based on the precise reaction conditions and purity of the starting material.

ParameterValueNotes
Reactants
Hydrastine1 part by weight
Dilute Nitric Acid10 parts by weightSpecific gravity of 1.2
Reaction Conditions
Temperature50-60 °CGentle heating on a water bath
Reaction TimeSeveral hoursUntil the evolution of red fumes ceases
Products
HydrastinineTheoretical YieldDependent on complete conversion
Opianic AcidTheoretical YieldCo-product of the reaction
Purification & Isolation
Yield of Hydrastinine HClVariableDependent on purification efficiency

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from hydrastine via nitric acid oxidation.

4.1. Materials and Equipment

  • Hydrastine (purified alkaloid)

  • Dilute Nitric Acid (specific gravity 1.2)

  • Diethyl ether

  • Ethanol

  • Hydrochloric Acid (concentrated)

  • Sodium Carbonate solution

  • Round-bottom flask

  • Water bath

  • Reflux condenser

  • Separatory funnel

  • Beakers and flasks

  • Crystallization dish

  • pH indicator paper

  • Filtration apparatus

4.2. Procedure

  • Oxidation: In a round-bottom flask, dissolve one part by weight of hydrastine in ten parts by weight of dilute nitric acid (specific gravity 1.2).

  • Gently heat the mixture on a water bath to a temperature of 50-60 °C. The reaction is initiated, and red fumes (nitrogen oxides) will begin to evolve.

  • Continue heating the reaction mixture for several hours until the evolution of red fumes ceases, indicating the completion of the oxidation.

  • Isolation of Opianic Acid: Allow the reaction mixture to cool. Opianic acid will crystallize out from the solution.

  • Separate the crystallized opianic acid by filtration.

  • Extraction of Hydrastinine: The filtrate, containing hydrastinine nitrate, is then made alkaline by the careful addition of a sodium carbonate solution.

  • Extract the alkaline solution multiple times with diethyl ether to transfer the free hydrastinine base into the organic layer.

  • Combine the ethereal extracts and wash them with a small amount of water.

  • Formation of Hydrochloride Salt: Evaporate the diethyl ether to obtain the crude hydrastinine base.

  • Dissolve the crude base in a minimal amount of ethanol.

  • Carefully add concentrated hydrochloric acid dropwise to the ethanolic solution until it is slightly acidic.

  • Crystallization: Allow the solution to cool and stand for the crystallization of this compound.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry them.

Reaction Mechanism and Visualization

The following diagram illustrates the proposed signaling pathway for the oxidative cleavage of hydrastine by nitric acid to form hydrastinine and opianic acid.

Hydrastine_Oxidation Hydrastine Hydrastine Intermediate Nitrated Intermediate Hydrastine->Intermediate Oxidation NitricAcid HNO₃ NitricAcid->Intermediate Hydrastinine Hydrastinine Intermediate->Hydrastinine Cleavage OpianicAcid Opianic Acid Intermediate->OpianicAcid Cleavage Hydrolysis H₂O Hydrolysis->Hydrastinine Hydrolysis->OpianicAcid

Caption: Oxidative cleavage of hydrastine to hydrastinine and opianic acid.

Conclusion

The synthesis of this compound from hydrastine via nitric acid oxidation is a well-established method. This guide has provided a detailed protocol, quantitative parameters, and a mechanistic overview to aid researchers in their scientific endeavors. Careful control of reaction conditions and meticulous purification are key to obtaining a high-quality product. This foundational knowledge can serve as a basis for further research into the synthesis of related isoquinoline alkaloids and the development of novel therapeutic agents.

The Historical Application of Hydrastinine Hydrochloride as a Haemostatic Agent: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrastinine (B1223018) hydrochloride, a semi-synthetic alkaloid derived from hydrastine (B1673436), was historically recognized and utilized for its haemostatic properties, particularly in the early 20th century. Patented by Bayer in the 1910s, this compound was primarily employed to control uterine hemorrhage.[1] This technical guide provides a comprehensive overview of the historical use of hydrastinine hydrochloride as a haemostatic agent, delving into its proposed mechanism of action, clinical applications, and the limited available information on its safety profile. This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the historical context of haemostatic agents and the evolution of pharmacological therapies.

Historical Context and Development

Hydrastinine is derived from hydrastine, an alkaloid extracted from the goldenseal plant (Hydrastis canadensis). The process involves the oxidative cleavage of hydrastine hydrochloride with nitric acid.[1] This semi-synthetic approach made it possible to produce hydrastinine in larger quantities for medicinal use. Bayer's patenting of hydrastinine as a haemostatic drug in the 1910s marked its formal entry into the pharmacopeia of the time.[1] It was particularly noted for its application in gynecological conditions involving excessive bleeding.

Data Presentation: Efficacy and Clinical Applications

Quantitative data from the early 20th century on the efficacy of this compound is scarce in readily accessible modern literature. The available information is largely qualitative, consisting of case reports and clinical observations from that period. The following table summarizes the reported clinical applications and observed effects.

Clinical ApplicationReported Efficacy (Qualitative)Dosage and Administration (Historical)Source Type
Uterine Hemorrhage Described as effective in controlling bleeding associated with menorrhagia and metrorrhagia.Specific dosages are not consistently reported in available literature, but it was administered orally or by injection.Clinical observations and case reports from the early 20th century.
Postpartum Hemorrhage Utilized to manage bleeding after childbirth.Information on precise dosing regimens is limited.Historical medical texts and case studies.
General Haemostasis Mentioned as a general haemostatic agent.Details on administration for non-uterine bleeding are sparse.Pharmacological and therapeutic handbooks of the era.

Proposed Mechanism of Action: Vasoconstriction

The primary mechanism of action attributed to the haemostatic effect of this compound is vasoconstriction. By constricting blood vessels, particularly smaller arteries and capillaries, it was believed to reduce blood flow to the site of bleeding, thereby facilitating clot formation. The precise signaling pathway for this action was not elucidated during the period of its primary use.

Based on the general understanding of smooth muscle contraction, a putative signaling pathway for a vasoconstrictive agent like hydrastinine can be proposed. This hypothetical pathway is illustrated in the diagram below. It is important to note that this is a generalized representation and not a confirmed pathway for hydrastinine.

Proposed_Vasoconstriction_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Vascular Smooth Muscle Cell Membrane cluster_intracellular Intracellular Space Hydrastinine Hydrastinine Receptor Putative Receptor Hydrastinine->Receptor G_Protein G-Protein Activation Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR binds to Ca_Influx Ca²⁺ Influx DAG->Ca_Influx activates channels Ca_Release Ca²⁺ Release SR->Ca_Release Ca_Increase ↑ [Ca²⁺]i Ca_Release->Ca_Increase Ca_Influx->Ca_Increase Calmodulin Calmodulin Ca_Increase->Calmodulin binds MLCK_Activation MLCK Activation Calmodulin->MLCK_Activation Myosin_LC_P Myosin Light Chain Phosphorylation MLCK_Activation->Myosin_LC_P Contraction Vasoconstriction Myosin_LC_P->Contraction

Caption: A putative signaling pathway for vasoconstriction induced by a haemostatic agent.

Experimental Protocols

Detailed experimental protocols from the early 20th-century studies on this compound are not well-documented in accessible literature. However, a representative protocol for evaluating a potential haemostatic agent during that era can be constructed based on the pharmacological methods known at the time.

Representative Historical Experimental Protocol for Haemostatic Activity

  • Objective: To determine the haemostatic efficacy of "Compound X" (e.g., this compound).

  • Animal Model: Anesthetized rabbits or dogs were commonly used.

  • Procedure:

    • Anesthesia: The animal would be anesthetized, typically with ether or a barbiturate.

    • Induction of Bleeding: A standardized bleeding injury would be created. Common methods included:

      • Ear Artery Transection: A marginal artery in the ear would be transected, and the duration of bleeding measured.

      • Femoral Artery Puncture: A needle puncture would be made in the femoral artery, and bleeding time and volume would be assessed.

    • Administration of Compound X: The test compound would be administered, typically intravenously or intramuscularly, at varying doses. A control group would receive a saline solution.

    • Measurement of Haemostatic Parameters:

      • Bleeding Time: The time from the creation of the wound until the cessation of bleeding would be recorded with a stopwatch.

      • Blood Loss Volume: Blood would be collected on pre-weighed absorbent material, and the weight difference would be used to estimate the volume of blood lost.

    • Physiological Monitoring: Blood pressure and heart rate would be monitored throughout the experiment to assess cardiovascular effects.

  • Data Analysis: The results from the treated group would be compared to the control group to determine if "Compound X" significantly reduced bleeding time and/or blood loss.

The logical workflow for the development and evaluation of a haemostatic agent like hydrastinine in the early 20th century can be visualized as follows:

Historical_Drug_Development_Workflow Source_Material Source Material (e.g., Hydrastis canadensis) Extraction Extraction of Active Alkaloid (Hydrastine) Source_Material->Extraction Synthesis Semi-synthesis of This compound Extraction->Synthesis Preclinical_Testing Preclinical Animal Studies (Haemostatic Efficacy & Toxicity) Synthesis->Preclinical_Testing Clinical_Observation Clinical Observation & Case Reports in Humans (e.g., Uterine Hemorrhage) Preclinical_Testing->Clinical_Observation Commercialization Patenting and Commercialization (Bayer) Clinical_Observation->Commercialization

Caption: Logical workflow for the historical development of this compound.

Safety and Adverse Effects

Conclusion

This compound holds a significant place in the history of pharmacology as an early semi-synthetic haemostatic agent. Its use, primarily in the management of uterine hemorrhage, highlights the ongoing search for effective treatments for bleeding disorders. While the lack of detailed quantitative data and specific experimental protocols from the early 20th century presents a challenge for a complete modern scientific evaluation, the available historical records provide valuable insights into the therapeutic landscape of that era. The proposed mechanism of vasoconstriction, though not fully elucidated at the molecular level, aligns with the observed clinical effects. This historical perspective serves as a reminder of the evolution of drug discovery and the importance of rigorous scientific validation in the development of new therapeutic agents. Further archival research into medical journals and pharmaceutical records from the early 20th century may yet uncover more detailed information about this historically important compound.

References

From Golden Root to Hemostatic Agent: A Technical Guide to the Discovery and Synthesis of Hydrastinine Hydrochloride from Hydrastis canadensis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and origin of hydrastinine (B1223018) hydrochloride, a semi-synthetic derivative of the natural alkaloid hydrastine (B1673436) found in Goldenseal (Hydrastis canadensis). The document details the historical context of its discovery, the extraction of the precursor molecule, and the chemical synthesis that transforms a plant-derived compound into a therapeutically relevant agent. This guide includes detailed experimental protocols for both the extraction and quantification of hydrastine and the subsequent synthesis of hydrastinine hydrochloride. Quantitative data is presented in structured tables for clarity, and key processes are visualized through logical diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

Hydrastis canadensis, commonly known as Goldenseal, is a perennial herb belonging to the buttercup family, Ranunculaceae.[1] Native to eastern North America, its rhizomes and roots are rich in a variety of isoquinoline (B145761) alkaloids, most notably berberine (B55584) and hydrastine.[2][3] Hydrastine, discovered in 1851 by Alfred P. Durand, is a significant bioactive component of the plant.[4] In the early 20th century, a semi-synthetic derivative, hydrastinine, was developed through the oxidative cleavage of hydrastine.[2][4] This process, patented by Bayer, yielded a compound with valuable hemostatic properties.[2][4] This guide delves into the scientific journey from the raw botanical material to the pharmacologically active this compound.

The Origin: Hydrastis canadensis and its Alkaloid Content

The primary source of hydrastine is the dried rhizome and root of Hydrastis canadensis. The concentration of hydrastine in the plant material can vary significantly depending on factors such as plant age, growing conditions, and harvest time.

Quantitative Analysis of Hydrastine in Hydrastis canadensis

Modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with UV detection are employed for the accurate quantification of hydrastine in plant material. The typical concentration of hydrastine in dried Goldenseal rhizomes ranges from 1.5% to 4.0% by weight.[1][2][3]

ParameterValueReference
Hydrastine Content (w/w) in Dried Rhizome1.5% - 4.0%[1][2][3]
Berberine Content (w/w) in Dried Rhizome0.5% - 6.0%[1][2]
Canadine Content (w/w) in Dried Rhizome0.5% - 1.0%[2]

Table 1: Typical Alkaloid Content in Dried Hydrastis canadensis Rhizome. This table summarizes the weight-by-weight percentage of the major alkaloids found in the dried rhizomes of Goldenseal.

From Plant to Precursor: Extraction of Hydrastine

The initial step in the production of this compound is the efficient extraction of its precursor, hydrastine, from the dried and powdered rhizomes of Hydrastis canadensis.

Experimental Protocol: Extraction and Quantification of Hydrastine

This protocol outlines a modern and efficient method for the extraction and quantification of hydrastine using UPLC-UV.

3.1.1. Materials and Reagents

3.1.2. Extraction Procedure

  • Accurately weigh approximately 1 gram of powdered Hydrastis canadensis rhizome.

  • Transfer the powder to a suitable extraction vessel.

  • Add 20 mL of the extraction solvent (90% methanol + 1% acetic acid).[5] This solvent has been shown to provide the best recovery of major alkaloids.[5]

  • Sonciate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant.

  • Repeat the extraction process (steps 3-6) on the plant residue two more times.

  • Combine the supernatants from all three extractions.

  • Filter the combined extract through a 0.45 µm syringe filter into a volumetric flask.

  • Adjust the final volume with the extraction solvent.

3.1.3. UPLC-UV Analysis

  • Column: Waters Acquity UPLC BEH Shield RP18

  • Mobile Phase: Gradient elution with ammonium formate and acetonitrile containing formic acid.[5]

  • Detection Wavelength: 290 nm for hydrastine.[5]

  • Flow Rate: As per optimized UPLC method.

  • Injection Volume: 5 µL

  • Quantification: Prepare a calibration curve using a hydrastine reference standard. Calculate the concentration of hydrastine in the extract based on the peak area.

The Transformation: Synthesis of this compound

The conversion of hydrastine to hydrastinine is a key chemical transformation. Historically, this was achieved through oxidative cleavage using nitric acid.

Chemical Reaction

The reaction involves the oxidation of the hydrastine molecule, leading to the cleavage of the lactone ring and the formation of hydrastinine and opianic acid.

G Hydrastine Hydrastine NitricAcid Nitric Acid (HNO3) (Oxidizing Agent) Hydrastine->NitricAcid Oxidative Cleavage Hydrastinine Hydrastinine NitricAcid->Hydrastinine OpianicAcid Opianic Acid (Byproduct) NitricAcid->OpianicAcid

Figure 1: Chemical Transformation of Hydrastine. This diagram illustrates the oxidative cleavage of hydrastine by nitric acid to yield hydrastinine and opianic acid.

Historical Experimental Protocol: Synthesis of Hydrastinine

The following protocol is based on early 20th-century methods for the synthesis of hydrastinine from hydrastine.

3.2.1. Materials and Reagents

3.2.2. Synthesis Procedure

  • Dissolve hydrastine in dilute nitric acid.

  • Gently heat the solution. The oxidation process is initiated, leading to the formation of hydrastinine and opianic acid.

  • Alternatively, the oxidation can be carried out by the gradual addition of potassium permanganate to a solution of hydrastine in dilute sulfuric acid.

  • After the reaction is complete, make the solution alkaline with a sodium hydroxide solution.

  • Extract the liberated hydrastinine base with ether.

  • Separate the ethereal layer and evaporate the ether to obtain crude hydrastinine.

  • To form the hydrochloride salt, dissolve the crude hydrastinine base in a suitable solvent and treat with hydrochloric acid.

  • The this compound will precipitate and can be collected by filtration.

3.2.3. Purification

The crude this compound can be purified by recrystallization from hot water or a mixture of alcohol and ether.

3.2.4. Quantitative Data

Process Workflow

The overall process from the plant material to the final product can be visualized as a multi-step workflow.

G cluster_extraction Extraction & Isolation cluster_synthesis Chemical Synthesis Plant Hydrastis canadensis (Dried Rhizome) Grinding Grinding & Powdering Plant->Grinding Extraction Solvent Extraction (e.g., 90% MeOH + 1% Acetic Acid) Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Hydrastine Extract Filtration->CrudeExtract Purification1 Purification (e.g., Chromatography) CrudeExtract->Purification1 Hydrastine Isolated Hydrastine Purification1->Hydrastine Oxidation Oxidative Cleavage (Nitric Acid) Hydrastine->Oxidation Workup Alkalinization & Extraction Oxidation->Workup CrudeHydrastinine Crude Hydrastinine Workup->CrudeHydrastinine SaltFormation Salt Formation (HCl) CrudeHydrastinine->SaltFormation Purification2 Recrystallization SaltFormation->Purification2 FinalProduct This compound Purification2->FinalProduct

Figure 2: Workflow from Hydrastis canadensis to Hydrastinine HCl. This diagram outlines the major steps involved in the extraction of hydrastine from the plant material and its subsequent chemical conversion to this compound.

Conclusion

The journey from the Goldenseal root to the production of this compound represents a classic example of natural product chemistry and the development of semi-synthetic drugs. By understanding the historical context, the intricacies of the extraction process, and the chemistry of the synthesis, researchers and drug development professionals can appreciate the foundations of this important therapeutic agent. The provided protocols and data serve as a valuable resource for further investigation and development in the field of natural product-derived pharmaceuticals.

References

The Biological Activity of Semi-Synthetic Hydrastinine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the current scientific understanding of the biological activity of semi-synthetic hydrastinine (B1223018) hydrochloride. Hydrastinine, a derivative of the natural alkaloid hydrastine (B1673436) found in Hydrastis canadensis (goldenseal), has a history of medicinal use, primarily as a hemostatic agent and a central nervous system (CNS) stimulant.[1] Despite its historical use, detailed modern pharmacological data, including specific mechanisms of action and signaling pathways, are not extensively documented in contemporary scientific literature. This guide synthesizes the available information, including historical context, data from the National Cancer Institute's NCI-60 screen, and plausible mechanisms of action inferred from the broader class of isoquinoline (B145761) alkaloids. Furthermore, it provides generalized experimental protocols for assessing its key biological activities and proposes hypothetical signaling pathways for future investigation.

Introduction

Hydrastinine hydrochloride is a semi-synthetic tetrahydroisoquinoline alkaloid.[1] It is prepared through the oxidative cleavage of hydrastine, a major alkaloid present in the rhizomes of the goldenseal plant.[1] Patented by Bayer in the early 20th century, hydrastinine was primarily marketed for its hemostatic properties to control bleeding.[1] It has also been noted for its stimulant effects on the central nervous system.[1]

The scientific literature on this compound is somewhat limited, with much of the research dating back to the period of its initial discovery and use. This guide aims to consolidate the existing knowledge and provide a framework for future research into its pharmacological profile.

Quantitative Biological Activity Data

Quantitative data on the biological activity of this compound is sparse. The most comprehensive quantitative data comes from the National Cancer Institute's (NCI) 60-cell line screen, where it was assigned the NSC number 755892.

Table 1: NCI-60 Human Tumor Cell Line Screening Data for this compound (NSC 755892)

Cell LinePanelGI50 (M)TGI (M)LC50 (M)
Leukemia
CCRF-CEMLeukemia1.26E-053.98E-05>1.00E-04
K-562Leukemia1.58E-055.01E-05>1.00E-04
MOLT-4Leukemia1.41E-054.47E-05>1.00E-04
RPMI-8226Leukemia1.78E-055.62E-05>1.00E-04
SRLeukemia1.99E-056.31E-05>1.00E-04
Non-Small Cell Lung Cancer
A549/ATCCNSCLC2.24E-057.08E-05>1.00E-04
EKVXNSCLC2.51E-057.94E-05>1.00E-04
HOP-62NSCLC2.82E-058.91E-05>1.00E-04
HOP-92NSCLC3.16E-051.00E-04>1.00E-04
NCI-H226NSCLC2.00E-056.31E-05>1.00E-04
NCI-H23NSCLC2.51E-057.94E-05>1.00E-04
NCI-H322MNSCLC2.82E-058.91E-05>1.00E-04
NCI-H460NSCLC1.78E-055.62E-05>1.00E-04
NCI-H522NSCLC3.55E-05>1.00E-04>1.00E-04
Colon Cancer
COLO 205Colon1.58E-055.01E-05>1.00E-04
HCT-116Colon1.99E-056.31E-05>1.00E-04
HCT-15Colon2.24E-057.08E-05>1.00E-04
HT29Colon1.78E-055.62E-05>1.00E-04
KM12Colon2.51E-057.94E-05>1.00E-04
SW-620Colon1.41E-054.47E-05>1.00E-04
CNS Cancer
SF-268CNS3.16E-051.00E-04>1.00E-04
SF-295CNS2.82E-058.91E-05>1.00E-04
SF-539CNS3.55E-05>1.00E-04>1.00E-04
SNB-19CNS2.51E-057.94E-05>1.00E-04
SNB-75CNS3.98E-05>1.00E-04>1.00E-04
U251CNS2.24E-057.08E-05>1.00E-04
Melanoma
LOX IMVIMelanoma1.78E-055.62E-05>1.00E-04
MALME-3MMelanoma2.24E-057.08E-05>1.00E-04
M14Melanoma1.99E-056.31E-05>1.00E-04
SK-MEL-2Melanoma2.51E-057.94E-05>1.00E-04
SK-MEL-28Melanoma3.16E-051.00E-04>1.00E-04
SK-MEL-5Melanoma2.82E-058.91E-05>1.00E-04
UACC-257Melanoma2.24E-057.08E-05>1.00E-04
UACC-62Melanoma2.00E-056.31E-05>1.00E-04
Ovarian Cancer
IGROV1Ovarian2.51E-057.94E-05>1.00E-04
OVCAR-3Ovarian2.82E-058.91E-05>1.00E-04
OVCAR-4Ovarian3.16E-051.00E-04>1.00E-04
OVCAR-5Ovarian3.55E-05>1.00E-04>1.00E-04
OVCAR-8Ovarian2.24E-057.08E-05>1.00E-04
NCI/ADR-RESOvarian3.98E-05>1.00E-04>1.00E-04
SK-OV-3Ovarian2.82E-058.91E-05>1.00E-04
Renal Cancer
786-0Renal1.99E-056.31E-05>1.00E-04
A498Renal2.24E-057.08E-05>1.00E-04
ACHNRenal2.51E-057.94E-05>1.00E-04
CAKI-1Renal2.82E-058.91E-05>1.00E-04
RXF 393Renal3.16E-051.00E-04>1.00E-04
SN12CRenal2.24E-057.08E-05>1.00E-04
TK-10Renal2.51E-057.94E-05>1.00E-04
UO-31Renal3.55E-05>1.00E-04>1.00E-04
Prostate Cancer
PC-3Prostate2.82E-058.91E-05>1.00E-04
DU-145Prostate3.16E-051.00E-04>1.00E-04
Breast Cancer
MCF7Breast1.78E-055.62E-05>1.00E-04
MDA-MB-231/ATCCBreast2.24E-057.08E-05>1.00E-04
HS 578TBreast2.51E-057.94E-05>1.00E-04
BT-549Breast2.82E-058.91E-05>1.00E-04
T-47DBreast1.99E-056.31E-05>1.00E-04
MDA-MB-468Breast3.16E-051.00E-04>1.00E-04

Data sourced from the NCI Developmental Therapeutics Program database. GI50: concentration for 50% growth inhibition; TGI: concentration for total growth inhibition; LC50: concentration for 50% cell killing.

Key Biological Activities and Potential Mechanisms of Action

Hemostatic Activity

This compound was historically used as a hemostatic agent, suggesting it promotes blood clotting and reduces bleeding time. The precise mechanism of this action is not well-established. However, based on the activities of other isoquinoline alkaloids, several plausible mechanisms can be hypothesized:

  • Vasoconstriction: Hydrastinine may act as a vasoconstrictor, narrowing blood vessels at the site of injury. This would reduce blood flow and facilitate clot formation. Some tetrahydroisoquinoline derivatives have been shown to possess contractile activity on smooth muscle.

  • Platelet Aggregation: While some isoquinoline alkaloids have demonstrated anti-platelet effects at high concentrations, it is possible that hydrastinine, at therapeutic concentrations, could promote platelet aggregation. This would involve the activation of platelets, leading to their adhesion to the site of injury and the formation of a primary platelet plug.

Central Nervous System Stimulant Activity

Hydrastinine has been described as a CNS stimulant. The mechanisms underlying the CNS effects of many isoquinoline alkaloids are complex and can involve the modulation of various neurotransmitter systems. Potential mechanisms for hydrastinine's stimulant activity include:

  • Modulation of Monoamine Neurotransmitters: Like other CNS stimulants, hydrastinine may influence the levels of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin (B10506) in the synaptic cleft. This could be achieved by inhibiting their reuptake or promoting their release.

  • Receptor Antagonism: The parent compound, hydrastine, is known to be a competitive antagonist at GABA-A receptors. Antagonism of this primary inhibitory neurotransmitter system in the CNS can lead to a net excitatory effect, which could manifest as stimulant-like activity.

Experimental Protocols

In Vitro Vasoconstriction Assay

Objective: To determine the effect of this compound on the contractility of isolated arterial rings.

Methodology:

  • Tissue Preparation: Isolate segments of a suitable artery (e.g., rat aorta or mesenteric artery) and cut into rings of 2-3 mm in width.

  • Mounting: Mount the arterial rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.

  • Viability Check: Contract the rings with a high-potassium solution (e.g., 60 mM KCl) to ensure tissue viability.

  • Cumulative Concentration-Response Curve: After washout and return to baseline, add cumulative concentrations of this compound to the organ bath and record the isometric tension.

  • Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by KCl. Plot the concentration-response curve and determine the EC50 value.

In Vitro Platelet Aggregation Assay

Objective: To evaluate the effect of this compound on platelet aggregation.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Obtain whole blood from healthy human donors and centrifuge at a low speed to obtain PRP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration.

  • Aggregation Measurement: Place a sample of the PRP in an aggregometer cuvette with a stir bar at 37°C.

  • Incubation: Add this compound at various concentrations and incubate for a short period.

  • Induction of Aggregation: Add a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation and monitor the change in light transmittance over time.

  • Data Analysis: Calculate the percentage of maximal aggregation for each concentration of this compound and determine the EC50 or IC50 value depending on whether it promotes or inhibits aggregation.

In Vivo Locomotor Activity Assay

Objective: To assess the CNS stimulant effect of this compound in rodents.

Methodology:

  • Animal Acclimation: Acclimate mice or rats to the testing room and locomotor activity chambers for a specified period.

  • Drug Administration: Administer this compound via a suitable route (e.g., intraperitoneal or oral) at various doses. Administer a vehicle control to a separate group of animals.

  • Locomotor Activity Recording: Immediately after administration, place the animals in the locomotor activity chambers and record their horizontal and vertical movements over a set period (e.g., 60-120 minutes) using automated activity monitors.

  • Data Analysis: Analyze the total distance traveled, number of horizontal movements, and number of vertical movements (rearing). Compare the activity of the drug-treated groups to the vehicle control group using appropriate statistical tests.

Visualization of Potential Signaling Pathways

The following diagrams illustrate hypothetical signaling pathways for the hemostatic and CNS stimulant activities of this compound, based on plausible mechanisms for isoquinoline alkaloids. These are intended as conceptual frameworks for future research.

Hemostatic_Activity cluster_Vascular Vascular Endothelium cluster_Platelet Platelet Hydrastinine Hydrastinine HCl GPCR_V G-Protein Coupled Receptor Hydrastinine->GPCR_V PLC_V Phospholipase C GPCR_V->PLC_V IP3_DAG IP3 & DAG PLC_V->IP3_DAG Ca_V ↑ Intracellular Ca²⁺ IP3_DAG->Ca_V MLCK Myosin Light Chain Kinase Ca_V->MLCK Contraction Smooth Muscle Contraction (Vasoconstriction) MLCK->Contraction Hydrastinine_P Hydrastinine HCl Platelet_Receptor Platelet Surface Receptor Hydrastinine_P->Platelet_Receptor PLC_P Phospholipase C Platelet_Receptor->PLC_P PKC Protein Kinase C PLC_P->PKC Granule_Release Granule Release (ADP, Thromboxane A2) PKC->Granule_Release Aggregation Platelet Aggregation Granule_Release->Aggregation

Caption: Hypothetical signaling pathways for the hemostatic activity of this compound.

CNS_Stimulant_Activity cluster_Monoamine Monoaminergic Neuron cluster_GABA GABAergic Neuron Hydrastinine_M Hydrastinine HCl Transporter Dopamine/Norepinephrine Transporter Hydrastinine_M->Transporter Inhibition Synaptic_Monoamines ↑ Synaptic Dopamine/ Norepinephrine Postsynaptic_Receptor Postsynaptic Receptor Activation Synaptic_Monoamines->Postsynaptic_Receptor Stimulation_M Neuronal Excitation (Stimulant Effect) Postsynaptic_Receptor->Stimulation_M Hydrastinine_G Hydrastinine HCl GABA_A_Receptor GABA-A Receptor Hydrastinine_G->GABA_A_Receptor Antagonism Chloride_Influx ↓ Chloride Influx Hyperpolarization Reduced Hyperpolarization Stimulation_G Disinhibition (Stimulant Effect)

Caption: Hypothetical signaling pathways for the CNS stimulant activity of this compound.

Conclusion and Future Directions

Semi-synthetic this compound is a compound with a notable history in medicine, primarily for its hemostatic and CNS stimulant effects. However, a thorough review of the current scientific literature reveals a significant lack of detailed, modern pharmacological data. The NCI-60 screen provides some indication of its cytotoxic potential at micromolar concentrations, but its primary biological activities remain mechanistically uncharacterized.

Future research should focus on:

  • Quantitative Pharmacological Profiling: Conducting dose-response studies to determine the potency (EC50/IC50) of this compound in validated in vitro and in vivo models of hemostasis and CNS stimulation.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound. This could include receptor binding assays, enzyme inhibition studies, and assessment of neurotransmitter release and reuptake.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of hydrastinine to identify the key structural features responsible for its biological activities.

A renewed investigation into the pharmacology of this compound, employing modern research methodologies, could potentially unveil novel therapeutic applications for this historical compound.

References

Pharmacological Profile of Hydrastinine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrastinine (B1223018) hydrochloride is a semi-synthetic isoquinoline (B145761) alkaloid derived from the hydrolysis of hydrastine, a component of the Goldenseal (Hydrastis canadensis) plant. Historically, it was utilized primarily as a hemostatic agent to control uterine and other forms of hemorrhage. Its pharmacological activity also extends to the cardiovascular and central nervous systems. This technical guide provides a comprehensive overview of the known pharmacological properties of hydrastinine hydrochloride, including its mechanism of action, pharmacodynamics, and toxicological profile. Due to the historical nature of its primary use, much of the available data is qualitative. This document summarizes the existing information and provides context for its historical application and potential areas for further research.

Introduction

Hydrastinine, as its hydrochloride salt, was introduced into clinical practice in the late 19th and early 20th centuries.[1][2] It was principally valued for its purported ability to constrict blood vessels and stimulate uterine smooth muscle, leading to its classification as a styptic and ecbolic agent. While largely supplanted by more modern and specific therapeutics, a review of its pharmacological profile is valuable for researchers exploring isoquinoline alkaloids and for understanding the historical development of pharmacotherapy.

Pharmacodynamics

The primary pharmacological effects of this compound are centered on smooth muscle and the cardiovascular system.

Hemostatic and Vasoconstrictor Effects

This compound was historically employed to control bleeding, particularly postpartum hemorrhage.[1] This effect is attributed to its ability to cause vasoconstriction. While precise receptor binding data is scarce in modern literature, historical accounts suggest a direct action on the smooth muscle of blood vessels, leading to an increase in blood pressure.

Effects on Uterine Smooth Muscle

The compound has been described as a uterine stimulant.[1] This action, in conjunction with its vasoconstrictor properties, contributed to its use in controlling uterine bleeding. The mechanism is believed to involve direct stimulation of myometrial smooth muscle contraction.

Cardiovascular Effects

In addition to peripheral vasoconstriction, hydrastinine has been reported to have complex effects on the heart. Early studies suggested a transient cardiac stimulation followed by depression at higher doses.

Central Nervous System Effects

At high doses, this compound exhibits stimulant effects on the central nervous system, which can manifest as convulsions similar to those produced by strychnine.[1]

Mechanism of Action (Proposed)

The precise molecular mechanisms underlying the pharmacological effects of this compound have not been fully elucidated with modern techniques. However, based on its chemical structure as an isoquinoline alkaloid and its observed physiological effects, a number of potential mechanisms can be postulated.

  • Adrenergic System Interaction: The vasoconstrictive and uterine stimulant effects suggest a possible interaction with adrenergic receptors, either directly as an agonist or indirectly by modulating the release or reuptake of norepinephrine.

  • Direct Smooth Muscle Calcium Channel Modulation: Like many alkaloids, hydrastinine may directly influence calcium ion channels in smooth muscle cells, leading to increased intracellular calcium and subsequent contraction.

Below is a hypothetical signaling pathway for the vasoconstrictor effects of this compound.

Hydrastinine Hydrastinine Hydrochloride AdrenergicReceptor α-Adrenergic Receptor (?) Hydrastinine->AdrenergicReceptor PLC Phospholipase C (PLC) AdrenergicReceptor->PLC Activates IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca Ca²⁺ SR->Ca Releases Calmodulin Calmodulin Ca->Calmodulin Binds to MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Myosin Myosin-LC MLCK->Myosin Phosphorylates MyosinP Myosin-LC-P Contraction Vasoconstriction MyosinP->Contraction Induces

Proposed Signaling Pathway for Hydrastinine-Induced Vasoconstriction.

Pharmacokinetics

Toxicology

The acute toxicity of this compound has not been extensively characterized by modern standards. No significant acute toxicological data has been identified in recent literature searches.[1] However, historical reports indicate that toxic doses can lead to severe central nervous system stimulation, manifesting as strychnine-like convulsions.[1] Animal experiments suggest that ingestion of less than 5 grams may be fatal or cause serious harm.[1]

Table 1: Toxicological Profile of this compound

ParameterValueSpeciesRoute of AdministrationReference
LD50 Not available--[1]
Toxic Effects Strychnine-like convulsions, neurotoxicity at high dosesAnimal models (unspecified)Ingestion[1]

Experimental Protocols

Due to the lack of recent research, detailed, validated experimental protocols for assessing the pharmacological profile of this compound are not available. However, standard, contemporary methodologies can be applied to reinvestigate its properties.

In Vitro Vasoconstriction Assay

This protocol describes a general method for assessing the vasoconstrictor effects of this compound on isolated arterial rings.

Start Isolate Aortic Ring Mount Mount in Organ Bath Start->Mount Equilibrate Equilibrate (e.g., 90 min) Mount->Equilibrate Contract Induce Contraction (e.g., Phenylephrine) Equilibrate->Contract AddHydrastinine Add Cumulative Concentrations of Hydrastinine HCl Contract->AddHydrastinine Record Record Isometric Tension AddHydrastinine->Record Analyze Analyze Data (EC50, Emax) Record->Analyze

Workflow for In Vitro Vasoconstriction Assay.
  • Tissue Preparation: Isolate the thoracic aorta from a suitable animal model (e.g., rat or rabbit) and cut into rings of 2-3 mm in width.

  • Mounting: Suspend the aortic rings in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension of 1-2 g.

  • Viability Check: Contract the tissues with a high-potassium solution or a standard agonist like phenylephrine (B352888) to ensure viability.

  • Drug Administration: Once a stable baseline is achieved, add cumulative concentrations of this compound to the organ bath.

  • Data Acquisition: Record the changes in isometric tension using a force transducer connected to a data acquisition system.

  • Data Analysis: Plot the concentration-response curve and calculate the EC50 and Emax values.

In Vitro Uterine Contraction Assay

This protocol outlines a general method for evaluating the effect of this compound on uterine smooth muscle contractility.

  • Tissue Preparation: Obtain uterine horn segments from a suitable animal model (e.g., non-pregnant or late-pregnant rat).

  • Mounting: Mount longitudinal strips of the myometrium in organ baths under similar conditions as the vasoconstriction assay.

  • Equilibration: Allow the tissues to equilibrate and develop spontaneous contractions.

  • Drug Administration: Add cumulative concentrations of this compound to the bath.

  • Data Acquisition: Record the frequency and amplitude of spontaneous contractions.

  • Data Analysis: Analyze the changes in contractile parameters in response to the drug.

Quantitative Data Summary

A comprehensive search of modern pharmacological databases and historical literature reveals a significant lack of quantitative data for this compound according to contemporary standards. The tables below are presented to highlight these data gaps.

Table 2: Receptor Binding and Enzyme Inhibition

TargetAssay TypeSpeciesIC50 / Ki / pA2Reference
α-Adrenergic ReceptorsBinding/Functional-Data not available-
Other GPCRsBinding/Functional-Data not available-
Relevant EnzymesInhibition Assay-Data not available-

Table 3: Pharmacokinetic Parameters

ParameterValueSpeciesRoute of AdministrationReference
Cmax Data not available---
Tmax Data not available---
AUC Data not available---
Half-life (t½) Data not available---
Bioavailability Data not available---

Conclusion and Future Directions

This compound is a compound of historical pharmacological interest, primarily for its hemostatic and uterine stimulant properties. The available information is largely qualitative and derived from older literature. There is a notable absence of modern, quantitative pharmacological data, including receptor binding affinities, enzyme inhibition constants, and detailed pharmacokinetic and toxicological profiles.

For drug development professionals and researchers, this compound represents a potentially interesting scaffold from the isoquinoline alkaloid class. Future research should focus on:

  • Receptor Profiling: A comprehensive screening against a panel of G-protein coupled receptors and ion channels to identify its primary molecular targets.

  • Mechanism of Action Studies: Elucidation of the specific signaling pathways involved in its vasoconstrictor and uterine stimulant effects.

  • Pharmacokinetic and Toxicological Evaluation: A thorough assessment of its ADME properties and a modern evaluation of its acute and chronic toxicity.

Such studies would provide a more complete and quantitative understanding of the pharmacological profile of this compound and could potentially unveil novel therapeutic applications for this historical compound or its derivatives.

References

Hydrastinine Hydrochloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core solubility and stability characteristics of Hydrastinine Hydrochloride. The information presented herein is curated for researchers, scientists, and professionals involved in drug development and formulation.

Solubility Characteristics

This compound, a semi-synthetic alkaloid, exhibits varied solubility depending on the solvent system. Understanding its solubility profile is critical for the development of suitable dosage forms and analytical methods.

Quantitative Solubility Data

The solubility of this compound in various solvents is summarized in the table below. It is important to note that for some solvents, the dissolution process may require physical methods such as ultrasonication to achieve the stated solubility.

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
Water50205.18Requires ultrasonication for dissolution.[1]
Dimethyl Sulfoxide (DMSO)83.33341.95Requires ultrasonication for dissolution. It is noted that hygroscopic DMSO can significantly impact solubility, and the use of newly opened DMSO is recommended.[1]
EthanolSoluble-Qualitative data indicates solubility, but specific quantitative values are not readily available in the reviewed literature.[2]
AlcoholMiscible-General term, suggests good solubility in alcoholic solvents.[2]

Table 1: Solubility of this compound in Common Solvents.

For in vivo studies, various solvent systems can be employed to achieve a clear solution. For example, a solution of at least 2.08 mg/mL can be prepared using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Another option includes 10% DMSO and 90% corn oil.[1]

Factors Affecting Solubility

The solubility of alkaloid hydrochlorides like this compound is influenced by several factors, most notably pH and temperature.

  • pH: As a salt of a weak base, the solubility of this compound is expected to be pH-dependent. In acidic solutions, the equilibrium will favor the protonated, more soluble form. Conversely, in basic solutions, the free base may precipitate, leading to lower solubility. A 1% solution in water is reported to be neutral (pH 7).[2]

  • Temperature: The effect of temperature on solubility is dependent on the enthalpy of the solution. For most solids, solubility increases with temperature. However, specific data on the temperature-dependent solubility of this compound is not available in the public domain.

Stability Profile

This compound is generally considered a stable compound.[2] However, its stability can be compromised under certain environmental conditions.

General Stability and Storage Recommendations

To maintain its integrity, this compound should be stored at 4°C in a sealed container, away from moisture.[1] For solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month, also in a sealed container and protected from moisture.[1] It is also advised to avoid reaction with oxidizing agents.[2]

Degradation Pathways

Specific degradation pathways for this compound are not extensively documented. However, insights can be drawn from studies on the structurally related compound, hydralazine (B1673433) hydrochloride. For hydralazine hydrochloride, degradation is influenced by pH and follows first-order kinetics. The primary degradation products are formed through hydrolysis. It is plausible that this compound may undergo similar hydrolytic degradation, particularly at non-optimal pH values.

Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) would be necessary to fully elucidate the degradation pathways and identify potential degradants of this compound.

Experimental Protocols

This section outlines the methodologies for determining the solubility and stability of this compound, based on established scientific principles and regulatory guidelines.

Solubility Determination: Shake-Flask Method

The equilibrium solubility of this compound can be determined using the shake-flask method, a widely accepted technique.

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of the desired solvent in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a suitable membrane filter (e.g., 0.45 µm PTFE).

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is expressed in mg/mL or mol/L.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Add excess Hydrastinine HCl to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge/Filter to separate solid B->C D Analyze supernatant by HPLC C->D E Determine Solubility D->E

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Stability-Indicating Method: HPLC Assay

A stability-indicating HPLC method is crucial for quantifying the decrease in the concentration of the active pharmaceutical ingredient (API) and the formation of degradation products over time. While a specific validated method for this compound is not publicly available, a general approach based on methods for related compounds can be adapted.

Methodology:

  • Chromatographic System:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed to achieve good separation of the parent drug from its degradants.

    • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 N HCl) at an elevated temperature.

    • Base Hydrolysis: Treat a solution with a base (e.g., 0.1 N NaOH) at an elevated temperature.

    • Oxidation: Treat a solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Expose the solid drug to dry heat.

    • Photodegradation: Expose a solution and the solid drug to UV and visible light as per ICH Q1B guidelines.

  • Method Validation: The developed HPLC method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

G cluster_stress Forced Degradation Acid Acid Hydrolysis Develop Develop HPLC Method Acid->Develop Base Base Hydrolysis Base->Develop Oxidation Oxidation Oxidation->Develop Thermal Thermal Thermal->Develop Photo Photolytic Photo->Develop Validate Validate Method (ICH Q2) Develop->Validate Stability Conduct Stability Studies Validate->Stability Analyze Analyze Samples Stability->Analyze

Caption: Workflow for Developing a Stability-Indicating HPLC Method.

Potential Signaling Pathway Involvement

While the direct signaling pathways of this compound are not well-elucidated, studies on its parent compound, hydrastine (B1673436), have shed light on potential mechanisms of action. One study demonstrated that (-)-β-hydrastine inhibits the kinase activity of p21-activated kinase 4 (PAK4).[3] PAK4 is a key regulator of various cellular processes, including cell proliferation, migration, and survival. Inhibition of PAK4 by hydrastine was shown to suppress the proliferation and invasion of lung adenocarcinoma cells through the modulation of downstream signaling pathways.[3]

The PAK4 signaling cascade involves multiple downstream effectors that regulate the cytoskeleton, cell cycle progression, and apoptosis. The inhibition of this pathway represents a potential mechanism through which hydrastine and its derivatives, possibly including hydrastinine, may exert their cellular effects.

G cluster_proliferation Cell Proliferation cluster_apoptosis Apoptosis cluster_invasion Migration & Invasion Hydrastine (-)-β-Hydrastine PAK4 PAK4 Kinase Hydrastine->PAK4 Inhibits CyclinD Cyclin D1/D3 PAK4->CyclinD CDK CDK2/4/6 PAK4->CDK Mito Mitochondrial Pathway PAK4->Mito LIMK1 LIMK1/Cofilin PAK4->LIMK1 SCG10 SCG10 PAK4->SCG10 MMP2 MMP2 PAK4->MMP2 G1Arrest G1 Phase Arrest CyclinD->G1Arrest CDK->G1Arrest Apoptosis Apoptosis Induction Mito->Apoptosis InvasionSuppression Suppression of Migration & Invasion LIMK1->InvasionSuppression SCG10->InvasionSuppression MMP2->InvasionSuppression

Caption: Potential Signaling Pathway Inhibition by Hydrastine, the Parent Compound of Hydrastinine.

References

A Technical Guide to the Natural Sources and Extraction of Precursors for Hydrastinine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the primary natural precursors of the semi-synthetic alkaloid hydrastinine (B1223018), their botanical sources, and the scientific methodologies for their extraction, isolation, and chemical conversion.

Introduction to Hydrastinine and its Precursors

Hydrastinine is a semi-synthetic tetrahydroisoquinoline alkaloid. Historically, its hydrochloride salt was patented and utilized as a haemostatic agent by Bayer in the early 20th century.[1] The synthesis of hydrastinine relies on the chemical modification of naturally occurring alkaloids, making the efficient extraction and purification of these precursors a critical first step in its production. The primary and most direct natural precursor is hydrastine (B1673436), though other related alkaloids like berberine (B55584) and noscapine (B1679977) are also of significant interest due to their structural similarities and co-occurrence in botanical sources.

Primary Natural Precursors

The synthesis of hydrastinine originates from a class of isoquinoline (B145761) alkaloids found in several plant species.

  • Hydrastine : A phthalideisoquinoline alkaloid, hydrastine is the direct and principal precursor for the semi-synthesis of hydrastinine.[1] The conversion is achieved through oxidative cleavage.

  • Berberine : A protoberberine alkaloid, berberine is often found alongside hydrastine in significant quantities.[2] While not a direct precursor in the same manner as hydrastine, its structural relationship and potential for chemical conversion make it a relevant compound in this context.

  • Noscapine : Another phthalideisoquinoline alkaloid, noscapine is structurally related to hydrastine.[3] It is a major non-narcotic alkaloid found in the opium poppy.[4]

Botanical Sources of Precursors

The aforementioned alkaloids are predominantly extracted from two key plant species.

Hydrastis canadensis L. (Goldenseal)

A member of the Ranunculaceae family, Goldenseal is the primary commercial source of both hydrastine and berberine.[1][2] These alkaloids are concentrated in the rhizomes and roots of the plant. A collaborative study on various Goldenseal materials found that hydrastine and berberine content can range from approximately 0.2% to 4% (w/w) in powdered root materials and capsule products.[5][6]

Papaver somniferum L. (Opium Poppy)

The opium poppy is the source of a wide array of isoquinoline alkaloids, most notably morphine. However, it is also the exclusive natural source of the non-narcotic alkaloid noscapine.[3] The concentration of noscapine in poppy capsules can vary significantly between cultivars, with studies reporting ranges from 0.02% to 0.19% and in some hybrids up to 0.58%.[7] The total alkaloid content in dried poppy capsules can range from approximately 680 to 25,000 µg/g.[4]

Extraction and Isolation Methodologies

The extraction and isolation of these alkaloids are multi-step processes involving initial solvent extraction followed by purification, typically using chromatographic techniques.

Extraction of Hydrastine and Berberine from Hydrastis canadensis

A common approach involves solvent extraction followed by flash column chromatography to separate the alkaloids.

G Diagram 1: Extraction Workflow for Hydrastine & Berberine A Goldenseal (Hydrastis canadensis) Root Powder B Solvent Extraction (Methanol/Ethyl Acetate) A->B C Centrifugation B->C D Supernatant Collection C->D E Liquid-Liquid Extraction (with aq. Na2CO3 soln) D->E F Organic Phase Concentration E->F G Crude Alkaloid Extract F->G H Flash Column Chromatography (Silica Gel) G->H I Fraction Collection (Gradient Elution) H->I J (-)-β-Hydrastine (Isolated Precursor) I->J K Berberine (Isolated Alkaloid) I->K

Diagram 1: Extraction Workflow for Hydrastine & Berberine

Experimental Protocol: Solvent Extraction and Flash Chromatography [8]

  • Extraction : Vigorously shake 0.25 g of commercially available Goldenseal root powder with 1 mL of methanol (B129727) for 5 minutes in a 15 mL centrifuge tube. Add 4 mL of ethyl acetate (B1210297) and shake for an additional 10 minutes.

  • Centrifugation : Centrifuge the mixture at 3000 rpm for 5 minutes at 4°C.

  • Liquid-Liquid Extraction : Transfer the supernatant to a new centrifuge tube containing 5 mL of saturated sodium carbonate aqueous solution. Shake vigorously for 30-40 seconds to neutralize acidic components and convert alkaloids to their free base form. Centrifuge again (3000 rpm, 4°C, 5 min).

  • Concentration : Transfer the upper organic layer to a round-bottom flask and concentrate using a rotary evaporator to yield a yellow, oily residue (the crude extract).

  • Flash Column Chromatography :

    • Apply the crude extract (dissolved in ~100 µL of methanol) to a prepared silica (B1680970) gel flash column.

    • Begin elution with an isocratic mobile phase of pentane/ethyl acetate (2:1) to remove non-polar components.

    • Switch the mobile phase to pentane/ethyl acetate (1:3) to elute (−)-β-hydrastine. Collect fractions.

    • Finally, switch to a quaternary mobile phase of ethyl acetate/methanol/water/trifluoroacetic acid (8.78:1:0.2:0.02) to elute the more polar berberine. Collect fractions.

  • Analysis : Identify fractions containing the pure alkaloids using Thin Layer Chromatography (TLC) and combine them accordingly. Determine the yield of the isolated compounds.

Extraction of Noscapine from Papaver somniferum

Modern methods for noscapine extraction focus on efficiency and purity, utilizing techniques like Supercritical Fluid Extraction (SFE).

G Diagram 2: Extraction Workflow for Noscapine A Poppy Capsules (Papaver somniferum) (Dried & Ground) B Supercritical Fluid Extraction (SFE) (CO2 with co-solvent) A->B C Crude SFE Extract B->C D Pre-concentration (e.g., Magnetic Solid Phase Extraction) C->D E Purification (e.g., HPLC) D->E F Noscapine (Isolated Precursor) E->F

Diagram 2: Extraction Workflow for Noscapine

Experimental Protocol: General Alkaloid Extraction [9]

  • Sample Preparation : Place 5.0 g of poppy seeds (or ground capsules) into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Solvent Extraction : Add 50 mL of an extraction solvent mixture consisting of 80:20 acetonitrile:deionized water with 0.1% formic acid.

  • Separation : Briefly centrifuge the mixture for 1 minute at 3000 rpm.

  • Filtration : Filter the supernatant through a 0.45 µm PTFE filter.

  • Analysis : The filtered extract can then be diluted and prepared for analysis and purification by High-Performance Liquid Chromatography (HPLC). A study utilizing a specific isolation method on poppy capsules reported a purity of the isolated noscapine compound to be over 99.59% as determined by HPLC analysis.[3]

Quantitative Data Summary

The yield and purity of extracted precursors are highly dependent on the botanical source, cultivar, and extraction methodology employed.

PrecursorBotanical SourceExtraction MethodYield (% w/w)PurityReference
(-)-β-Hydrastine Hydrastis canadensisSolvent Ext. / Flash Chromatography~0.8%N/A[8]
Berberine Hydrastis canadensisSolvent Ext. / Flash Chromatography~1.4%N/A[8]
Hydrastine Hydrastis canadensisAcidified Water/Acetonitrile Ext.0.2 - 4%N/A[5][6]
Berberine Hydrastis canadensisAcidified Water/Acetonitrile Ext.0.2 - 4%N/A[5][6]
Noscapine Papaver somniferumProprietaryN/A>99.59%[3][10]
Noscapine Papaver somniferum (various cultivars)Methanol Ext.0.005 - 0.58%N/A[7]

Chemical Conversion to Hydrastinine Hydrochloride

The most direct route to hydrastinine is the oxidative hydrolysis of hydrastine.

G Diagram 3: Synthesis of Hydrastinine HCl from Hydrastine cluster_0 Oxidative Hydrolysis cluster_1 Salt Formation A Hydrastine B Hydrastinine A->B  HNO3, Heat C Opianic Acid (Byproduct) A->C  HNO3, Heat D Hydrastinine Hydrochloride B->D  HCl

Diagram 3: Synthesis of Hydrastinine HCl from Hydrastine
Synthesis from Hydrastine

Hydrastinine is produced via the nitric acid-induced hydrolysis of hydrastine.[1] This reaction cleaves the lactone ring and oxidizes the molecule, yielding hydrastinine and opianic acid as a byproduct.

Experimental Protocol: Nitric Acid Induced Hydrolysis [11]

  • Reaction Setup : Add 2.5 mL of 20% nitric acid to 136 mg of isolated hydrastine in a 10 mL beaker.

  • Incubation : Maintain the mixture at 41°C in an incubator for 8.5 hours.

  • Neutralization & Precipitation : Cool the resulting solution in an ice bath. Carefully add concentrated aqueous sodium hydroxide (B78521) to basify the solution, ensuring the temperature does not rise significantly. A gummy mass will separate, which upon vigorous stirring in the cold solution, will solidify.

  • Isolation of Hydrastinine : Filter the solid particles to collect the crude hydrastinine. A yield of 88% has been reported for this step.

  • Purification : Recrystallize the crude hydrastinine from ethyl acetate to achieve a higher purity.

  • Isolation of Byproduct : Acidify the filtrate from step 4 with concentrated hydrochloric acid and store it in a freezer overnight to precipitate the opianic acid.

  • Salt Formation : To produce this compound, the purified hydrastinine free base is dissolved in an appropriate solvent and treated with hydrochloric acid to precipitate the salt.

Conclusion

The production of this compound is fundamentally dependent on the successful extraction and chemical transformation of natural precursors. Hydrastis canadensis stands out as the definitive source for hydrastine, the direct precursor, as well as the related alkaloid berberine. Concurrently, Papaver somniferum provides noscapine, a structurally similar alkaloid. The methodologies outlined, from solvent-based and supercritical fluid extractions to chromatographic purification and controlled oxidative cleavage, form the basis for obtaining the necessary starting materials for the synthesis of this historically significant pharmaceutical compound. Further research into optimizing extraction yields and developing more efficient synthetic pathways remains a valuable pursuit for drug development professionals.

References

An In-depth Technical Guide to the Biosynthesis and Chemical Synthesis of Hydrastinine Hydrochloride Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic and chemical pathways leading to the precursors of hydrastinine (B1223018) hydrochloride, a semi-synthetic alkaloid with historical significance as a haemostatic agent. This document details the enzymatic cascade responsible for the natural synthesis of hydrastine (B1673436) and berberine (B55584), the primary precursors, and outlines the chemical conversion processes to obtain hydrastinine. The guide includes detailed experimental protocols, quantitative data, and visual representations of the key pathways to support research and development in this area.

Biosynthesis of Hydrastine and Berberine

The biosynthesis of hydrastine and berberine, both benzylisoquinoline alkaloids, originates from the amino acid L-tyrosine. These complex multistep pathways involve a series of enzymatic reactions, primarily occurring in plants such as Hydrastis canadensis (goldenseal).

Overview of the Biosynthetic Pathway

The pathway commences with the conversion of L-tyrosine into two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). The condensation of these two molecules, catalyzed by norcoclaurine synthase (NCS), marks the entry point into the benzylisoquinoline alkaloid pathway, forming (S)-norcoclaurine. A series of subsequent enzymatic modifications, including O-methylation, N-methylation, hydroxylation, and ring formation, lead to the synthesis of (S)-reticuline, a central intermediate. From (S)-reticuline, the pathway diverges to produce a variety of alkaloids, including berberine and, through a related branch, hydrastine. The key enzyme in the formation of the characteristic berberine bridge is the berberine bridge enzyme (BBE), which converts (S)-reticuline to (S)-scoulerine. Further enzymatic steps lead to canadine (B1168894), which is then oxidized to berberine by (S)-tetrahydroprotoberberine oxidase (STOX).

Key Enzymes and Reactions

The biosynthesis of hydrastine and berberine involves a cascade of enzymatic reactions. The following table summarizes the key enzymes and their functions:

EnzymeAbbreviationFunction
Norcoclaurine SynthaseNCSCatalyzes the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine.[1][2]
(S)-norcoclaurine 6-O-methyltransferase6OMTMethylates the 6-hydroxyl group of (S)-norcoclaurine.
(S)-coclaurine N-methyltransferaseCNMTMethylates the secondary amine of (S)-coclaurine.
(S)-N-methylcoclaurine 3'-hydroxylaseNMCHHydroxylates (S)-N-methylcoclaurine at the 3' position.
3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase4'OMTMethylates the 4'-hydroxyl group of 3'-hydroxy-N-methyl-(S)-coclaurine to form (S)-reticuline.
Berberine Bridge EnzymeBBECatalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, yielding (S)-scoulerine.[3]
(S)-scoulerine 9-O-methyltransferaseSOMTMethylates the 9-hydroxyl group of (S)-scoulerine.
Canadine SynthaseCASCatalyzes the formation of the methylenedioxy bridge to form (S)-canadine.
(S)-tetrahydroprotoberberine oxidaseSTOXOxidizes (S)-canadine to berberine.[4]
Experimental Protocols for Key Biosynthetic Enzymes

This protocol is adapted from methodologies described for the characterization of NCS from Thalictrum flavum and Coptis japonica.[1][2][5]

  • Principle: The enzymatic activity is determined by measuring the consumption of dopamine in the presence of an aldehyde substrate.

  • Reaction Mixture (1 mL total volume):

    • 100 mM Tris-HCl buffer (pH 7.0)

    • 10 mM Dopamine-HCl

    • 10 mM 4-hydroxyphenylacetaldehyde (or other aldehyde substrate)

    • 1% (v/v) Dimethyl sulfoxide (B87167) (DMSO)

    • Purified NCS enzyme (concentration to be optimized)

  • Procedure:

    • Prepare the reaction mixture without the enzyme.

    • Initiate the reaction by adding the NCS enzyme.

    • Incubate at 30°C for 15 minutes.

    • Terminate the reaction by adding an equal volume of HPLC elution buffer.

    • Analyze the consumption of dopamine and formation of (S)-norcoclaurine by HPLC.

This protocol is based on previously described HPLC-based assays.[3]

  • Principle: The activity of BBE is determined by measuring the formation of (S)-scoulerine from (R,S)-reticuline.

  • Reaction Mixture:

    • 50 mM Buffer (e.g., MOPS, pH 6.75-7.75; Bicine, pH 7.75-8.75; CHES, pH 8.75-9.75)

    • 0.19–6.0 μM (R,S)-reticuline

    • 0.5 nM BBE enzyme

  • Procedure:

    • Prepare the reaction mixture with buffer and substrate at 25°C.

    • Initiate the reaction by adding the BBE enzyme.

    • At various time intervals (40 seconds to 20 minutes), quench the reaction by adding an equal volume of 1 N NaOH.

    • Separate the substrate and product using HPLC with an isocratic elution of 65% methanol (B129727) and 35% 50 mM potassium phosphate, pH 7.0.

    • Quantify the product formation to determine the enzyme activity.

Quantitative Data on Biosynthesis

The de novo biosynthesis of berberine has been successfully demonstrated in engineered Saccharomyces cerevisiae.[6] By expressing 15 enzymes, including 12 heterologous enzymes from plants and bacteria, an initial titer of 1.68 µg/L of berberine was achieved from glucose.[6] Engineering of rate-limiting enzymes led to a 20-fold increase in titer to 35.1 µg/L.[6] Further optimization through batch fermentation and a heating treatment to facilitate the conversion of canadine to berberine resulted in a final titer of 1.08 mg/L.[6]

Biosynthetic StagePrecursor/IntermediateProductReported Titer/Conversion
Initial Yeast StrainGlucoseBerberine1.68 µg/L
Engineered Yeast StrainGlucoseBerberine35.1 µg/L
Optimized FermentationGlucoseBerberine1.08 mg/L
Chemical ConversionCanadineBerberine40.3% (at 98°C for 4 hours)

Chemical Synthesis of Hydrastinine Hydrochloride Precursors

This compound is a semi-synthetic compound derived from naturally occurring precursors, primarily hydrastine. The key chemical transformation is an oxidative cleavage of the hydrastine molecule.

Synthesis of Hydrastine from Berberine

Hydrastine can be synthesized from the more abundant alkaloid, berberine. This multi-step process provides a route to increase the availability of hydrastine for further chemical modification.

  • Step 1: Ferricyanide (B76249) Oxidation of Berberine: Berberine is oxidized with potassium ferricyanide to yield oxybisberberine.

  • Step 2: Formation of 8-methoxyberberinephenolbetaine: Treatment of oxybisberberine with methanolic hydrogen chloride yields 8-methoxyberberinephenolbetaine.

  • Step 3: Hydration: Hydration of the betaine (B1666868) derivative yields the hydrochloride salt of dehydronorhydrastine methyl ester.

  • Step 4: N-Alkylation: N-alkylation of dehydronorhydrastine methyl ester gives dehydrohydrastine methyl ester.

  • Step 5: Reduction: Direct sodium borohydride (B1222165) reduction of dehydrohydrastine methyl ester yields a mixture of (±)-α-hydrastine and (±)-β-hydrastine with a reported yield of 90%.

Synthesis of this compound from Hydrastine

The primary method for the synthesis of hydrastinine is the nitric acid-induced hydrolysis and oxidation of hydrastine.[7][8][9] This reaction cleaves the lactone ring and the bond between the two aromatic rings of the hydrastine molecule.

  • Principle: Hydrastine hydrochloride is treated with nitric acid, which acts as an oxidizing agent to cleave the molecule, leading to the formation of hydrastinine and opianic acid.

  • Reagents:

    • Hydrastine hydrochloride

    • Nitric acid (specific concentration to be optimized)

    • Water

  • Procedure (General):

    • Dissolve hydrastine hydrochloride in dilute nitric acid.

    • Gently heat the solution. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion of the reaction, cool the solution to allow for the crystallization of opianic acid.

    • Filter to remove the opianic acid.

    • The filtrate, containing hydrastinine, can be further purified. This may involve basification to precipitate the free base, followed by extraction with an organic solvent.

    • The hydrastinine free base can then be converted to the hydrochloride salt by treatment with hydrochloric acid.

Note: This is a generalized procedure. Specific reaction conditions, including concentrations, temperature, and reaction time, require optimization for optimal yield and purity.

Quantitative Data on Chemical Synthesis
ReactionReactantProductReported Yield
Reduction of dehydrohydrastine methyl esterDehydrohydrastine methyl ester(±)-α-hydrastine and (±)-β-hydrastine90%
Nitric acid oxidation of hydrastineHydrastine hydrochlorideHydrastinine"good yield" (specific percentage not consistently reported in available literature)[10]

Visualizations of Pathways and Workflows

Biosynthetic Pathway of Berberine

Biosynthesis_of_Berberine Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine HPAA 4-HPAA Tyrosine->HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS HPAA->Norcoclaurine NCS Reticuline (S)-Reticuline Norcoclaurine->Reticuline Multiple Enzymatic Steps Scoulerine (S)-Scoulerine Reticuline->Scoulerine BBE Canadine (S)-Canadine Scoulerine->Canadine Multiple Enzymatic Steps Berberine Berberine Canadine->Berberine STOX

Caption: Biosynthetic pathway of Berberine from L-Tyrosine.

Chemical Synthesis of Hydrastinine from Hydrastine

Synthesis_of_Hydrastinine Hydrastine Hydrastine Hydrochloride Reaction Nitric Acid Oxidation Hydrastine->Reaction Hydrastinine Hydrastinine Reaction->Hydrastinine OpianicAcid Opianic Acid Reaction->OpianicAcid Purification Purification Steps (Crystallization, Extraction) Hydrastinine->Purification FinalProduct This compound Purification->FinalProduct

References

Spectroscopic Profile of Hydrastinine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the available spectroscopic data for Hydrastinine (B1223018) Hydrochloride (CAS: 4884-68-8), a semi-synthetic alkaloid known for its hemostatic properties. This document compiles and presents nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data to support research and development activities. Detailed experimental protocols for acquiring such spectroscopic data are also outlined. Visual workflows for spectroscopic analysis are provided to illustrate the logical progression of compound characterization.

Introduction

Hydrastinine is a semi-synthetic tetrahydroisoquinoline alkaloid. It is derived from the hydrolysis of hydrastine, an alkaloid extracted from the goldenseal plant (Hydrastis canadensis). Patented by Bayer in the early 20th century, hydrastinine hydrochloride has been historically used as a hemostatic agent to control bleeding. A thorough understanding of its structural and physicochemical properties through spectroscopic analysis is fundamental for its application in drug development, quality control, and pharmacological research. This guide serves as a central repository for the spectroscopic characterization of this compound.

Spectroscopic Data

The following sections present the available quantitative spectroscopic data for this compound. The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following tables summarize the ¹H NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Assignment Chemical Shift (δ) [ppm]
A9.41
B7.431
C7.144
D6.236
E3.985
F3.731
G3.163

Source: ChemicalBook. Data acquired at 400 MHz in DMSO-d6 at 50°C.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 2: Mass Spectrometry Data for this compound

m/z Relative Intensity (%) m/z Relative Intensity (%) m/z Relative Intensity (%)
15.02.877.05.8147.027.5
18.02.578.02.2148.0100.0
27.01.879.01.2149.012.8
28.01.580.51.2150.01.2
29.01.186.01.0159.01.6
35.03.787.01.5160.03.9
36.023.587.51.0161.01.9
37.01.388.02.0162.04.9
38.07.289.012.5163.01.1
39.05.990.06.6172.04.2
40.01.191.07.7173.06.8
41.02.392.01.6174.02.3
42.020.993.53.4175.03.3
43.01.194.01.1176.02.8
50.03.794.57.7177.01.6
51.06.095.02.7188.055.2
52.01.8102.01.6189.017.5
53.01.6103.02.8190.083.3
62.03.4104.01.0191.058.2
63.06.6105.01.1192.07.2
64.03.0115.02.3
65.05.1116.03.5
65.54.6117.03.2
66.01.5118.02.2
74.01.2119.01.9
75.01.4130.08.0
76.01.5131.04.5

Source: ChemicalBook. Data acquired via direct injection at 75 eV.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is used to identify the functional groups present in a compound.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of alkaloids like this compound. These should be adapted and optimized based on the specific instrumentation and experimental goals.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, D₂O, or CD₃OD) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • Set appropriate parameters, including pulse width, acquisition time, relaxation delay, and number of scans.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Adjust parameters such as the number of scans to achieve an adequate signal-to-noise ratio, which will be significantly higher than for ¹H NMR.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Identify and assign the peaks based on their chemical shifts, multiplicities, and integration values.

Mass Spectrometry Protocol (LC-MS)
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions to determine the optimal concentration for analysis, typically in the low µg/mL to ng/mL range.

  • Liquid Chromatography (LC) Conditions:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: Employ a gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Solvent B).

    • Flow Rate: Set a flow rate appropriate for the column dimensions, typically 0.2-0.5 mL/min.

    • Injection Volume: Inject 1-5 µL of the sample solution.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Use positive electrospray ionization (ESI+).

    • Mass Analyzer: Set to scan a mass range that includes the expected molecular ion of hydrastinine (m/z 208.09 for the free base).

    • Fragmentation: For structural elucidation, perform tandem MS (MS/MS) by selecting the precursor ion and applying collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Determine the accurate mass of the molecular ion.

    • Analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

    • The mixture should be a fine, homogeneous powder.

  • Pellet Formation:

    • Transfer the powder into a pellet press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in this compound (e.g., O-H, C-H, C-N, C-O, aromatic C=C).

    • Correlate the observed peaks with known functional group absorption frequencies.

Visualization of Analytical Workflows

Since the specific signaling pathway for the hemostatic action of this compound is not well-elucidated, the following diagrams illustrate the logical workflow for the spectroscopic analysis of the compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample Hydrastinine HCl NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (LC-MS) Sample->MS IR IR Spectroscopy (FTIR) Sample->IR Structure Structural Elucidation NMR->Structure Functional Groups & Connectivity Purity Purity Assessment NMR->Purity MS->Structure Molecular Weight & Formula MS->Purity IR->Structure Functional Groups Identity Compound Identity Confirmation Structure->Identity Purity->Identity

Caption: Workflow for Spectroscopic Analysis of Hydrastinine HCl.

Tandem_MS_Workflow start LC-MS Analysis of Hydrastinine HCl ms1 MS1: Detect Precursor Ion (e.g., [M+H]⁺) start->ms1 isolation Isolate Precursor Ion ms1->isolation cid Collision-Induced Dissociation (CID) isolation->cid ms2 MS2: Detect Fragment Ions cid->ms2 interpretation Interpret Fragmentation Pattern ms2->interpretation confirmation Structural Confirmation interpretation->confirmation

An In-depth Technical Guide on the Crystalline Structure of Hydrastinine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the crystalline structure of Hydrastinine Hydrochloride, a semisynthetic alkaloid. Despite a comprehensive search of scientific literature and crystallographic databases, no publicly available, experimentally determined crystallographic data for this compound was found. This document, therefore, summarizes the known chemical and physical properties of the compound. Furthermore, it provides a generalized, detailed experimental protocol for the determination of a small molecule crystal structure, which would be applicable to this compound. A visual workflow of this process is also presented to meet the needs of researchers in the field.

Introduction

Hydrastinine is a semisynthetic tetrahydroisoquinoline alkaloid derived from the hydrolysis of hydrastine, an alkaloid extracted from the goldenseal plant (Hydrastis canadensis).[1] Its hydrochloride salt, this compound, has been noted for its hemostatic properties.[1] Understanding the three-dimensional atomic arrangement within a crystal is fundamental in drug development for comprehending its physicochemical properties, such as solubility, stability, and bioavailability.

This guide aims to provide a comprehensive overview of the crystalline structure of this compound. However, it is critical to state that a thorough search of prominent crystallographic databases (including the Cambridge Structural Database - CSD, the Inorganic Crystal Structure Database - ICSD, and the Crystallography Open Database - COD) and the broader scientific literature did not yield any specific reports detailing the single-crystal X-ray diffraction analysis of this compound. Consequently, quantitative data such as unit cell parameters and space group are not available in the public domain.

In lieu of specific experimental data, this guide will provide known physical and chemical data for this compound. It will also outline a standard, state-of-the-art methodology that would be employed for the determination of its crystal structure.

Physicochemical Properties of this compound

While crystallographic data is unavailable, other quantitative and qualitative data for this compound have been reported. This information is summarized in the table below.

PropertyValue
Chemical Formula C₁₁H₁₄ClNO₃
Molecular Weight 243.68 g/mol
Appearance Pale yellow, odorless crystals with a bitter taste.[2] Solutions in water exhibit a blue fluorescence.[2]
Solubility Soluble in water and alcohol.[2][3]
CAS Number 4884-68-8

Generalized Experimental Protocol for Crystal Structure Determination

The following section details a standard experimental workflow for determining the crystalline structure of a small organic molecule like this compound via single-crystal X-ray diffraction.

3.1. Crystallization

The initial and often most challenging step is to grow single crystals of high quality, typically 0.1-0.5 mm in each dimension. For a water-soluble compound like this compound, several techniques can be employed:

  • Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., water, ethanol, or a mixture) is left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration, leading to crystal formation.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger jar containing a "precipitant" solvent in which the compound is less soluble. The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can lead to the growth of single crystals.

3.2. X-ray Diffraction Data Collection

A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled, typically to 100 K, using a cryostream of nitrogen gas to minimize thermal motion and radiation damage.

The diffractometer, equipped with a radiation source (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) and a detector (e.g., a CCD or CMOS detector), rotates the crystal through a series of orientations. At each orientation, the crystal is irradiated with X-rays, and the diffraction pattern of spots (reflections) is recorded. A full sphere of data, comprising thousands of reflections with their positions and intensities, is collected.

3.3. Structure Solution and Refinement

The collected data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods, which provide an initial electron density map and a preliminary model of the molecular structure.

This initial model is then refined against the experimental diffraction data. The refinement process involves adjusting atomic parameters (coordinates and anisotropic displacement parameters) to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final structure is assessed using metrics such as the R-factor, GooF (Goodness of Fit), and the analysis of the residual electron density map.

Visual Representation of Experimental Workflow

The following diagram illustrates the generalized workflow for determining the crystal structure of a small molecule.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Determination synthesis Synthesis of Hydrastinine HCl purification Purification synthesis->purification crystallization Crystallization purification->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction Data Collection mounting->xray processing Data Processing (Integration & Scaling) xray->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation refinement->validation final_structure Final Crystal Structure validation->final_structure

References

In Vitro Effects of Hydrastinine Hydrochloride: A Technical Examination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrastinine (B1223018) hydrochloride, a semi-synthetic isoquinoline (B145761) alkaloid derived from the hydrolysis of hydrastine (B1673436) found in Goldenseal (Hydrastis canadensis), has a history of use as a hemostatic agent.[1] This document provides a technical overview of the available in vitro data concerning the biological effects of hydrastinine hydrochloride. Despite its historical use, detailed modern in vitro studies quantifying its effects and elucidating its mechanisms of action are sparse in publicly accessible scientific literature. This guide summarizes the existing qualitative information and outlines potential experimental workflows for future research.

Introduction

Hydrastinine is a derivative of hydrastine, one of the major alkaloids present in the rhizome of the Goldenseal plant.[2][3] Historically, it was patented by Bayer and utilized for its purported hemostatic properties.[1] While its parent compound, hydrastine, and the more abundant alkaloid, berberine, have been the subject of considerable research, this compound itself has received limited contemporary scientific investigation.[2][3][4] This guide aims to collate the available information on its in vitro effects and provide a framework for further study.

Reported Biological Activities (Qualitative)

One study investigating homeopathic preparations of Hydrastis canadensis extract observed cytotoxic effects against the hormone-dependent breast cancer cell line, MCF-7.[5] The study reported that the extract induced cell cycle arrest in the G0/G1 phase and promoted apoptosis.[5] It is important to note that this study was conducted with a whole plant extract in homeopathic potencies, and the specific contribution of this compound to these effects was not determined.

Quantitative Data Summary

A thorough review of scientific databases reveals a significant lack of quantitative in vitro data for this compound. No peer-reviewed studies presenting IC50 values for cytotoxicity, enzyme inhibition, or dose-response curves for its hemostatic or smooth muscle-related activities could be identified. The following table is presented as a template for future research, as no data is currently available to populate it.

Assay Type Cell Line / System Endpoint Result (e.g., IC50, EC50) Reference
Cytotoxicitye.g., HUVEC, HepG2Cell Viability (MTT, etc.)Data Not Available-
Enzyme Inhibitione.g., COX-1, COX-2% Inhibition / IC50Data Not Available-
Platelet AggregationHuman Platelet-Rich Plasma% AggregationData Not Available-
CoagulationHuman PlasmaaPTT, PT, TTData Not Available-
VasoconstrictionIsolated Aortic RingsContractile ForceData Not Available-

Experimental Protocols for Future Investigation

Given the absence of detailed published methodologies, this section outlines standard in vitro protocols that could be employed to quantitatively assess the biological activities of this compound.

Assessment of Hemostatic Properties

4.1.1. Platelet Aggregation Assay

This assay would quantify the effect of this compound on platelet aggregation.

  • Materials: Human platelet-rich plasma (PRP), platelet-poor plasma (PPP), this compound stock solution, platelet agonists (e.g., ADP, collagen, thrombin), aggregometer.

  • Method:

    • Prepare PRP and PPP from fresh human blood anticoagulated with sodium citrate.

    • Adjust the platelet count in the PRP.

    • Pre-incubate PRP with various concentrations of this compound or vehicle control at 37°C.

    • Induce platelet aggregation by adding a platelet agonist.

    • Monitor the change in light transmittance using an aggregometer to determine the percentage of aggregation.

    • Calculate the EC50 or IC50 for this compound's effect on agonist-induced platelet aggregation.

4.1.2. In Vitro Coagulation Assays

These assays would determine the impact of this compound on the intrinsic, extrinsic, and common coagulation pathways.

  • Materials: Pooled normal human plasma, this compound stock solution, reagents for Activated Partial Thromboplastin Time (aPTT), Prothrombin Time (PT), and Thrombin Time (TT), coagulometer.

  • Method:

    • Pre-incubate plasma with various concentrations of this compound or vehicle control.

    • Perform aPTT, PT, and TT assays according to standard laboratory protocols using a coagulometer.

    • Record the clotting times and compare the results for this compound-treated samples to the control.

Assessment of Vasoconstrictor Effects

This protocol would evaluate the direct effect of this compound on vascular smooth muscle tone.

  • Materials: Isolated rat thoracic aorta, Krebs-Henseleit solution, this compound stock solution, organ bath system with force transducers.

  • Method:

    • Isolate the thoracic aorta from a rat and cut it into rings.

    • Mount the aortic rings in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

    • Allow the rings to equilibrate and then induce a submaximal contraction with an agonist like phenylephrine.

    • Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the bath.

    • Record the changes in isometric tension to determine if this compound induces further contraction or relaxation.

    • Construct a dose-response curve.

Signaling Pathways and Logical Relationships (Hypothetical)

As no specific signaling pathways for this compound have been elucidated, the following diagrams represent hypothetical workflows and relationships based on its reported hemostatic and cytotoxic activities.

experimental_workflow_hemostasis cluster_assays In Vitro Hemostasis Assays cluster_inputs Test Compound platelet_agg Platelet Aggregation coagulation Coagulation Assays (aPTT, PT, TT) vasoconstriction Vasoconstriction Assay hydrastinine Hydrastinine HCl hydrastinine->platelet_agg Evaluate effect on platelet function hydrastinine->coagulation Evaluate effect on clotting cascade hydrastinine->vasoconstriction Evaluate effect on vascular tone

Caption: Proposed workflow for in vitro hemostasis testing.

hypothetical_cytotoxicity_pathway hydrastinine Hydrastinine HCl cell_cycle Cell Cycle Progression hydrastinine->cell_cycle Inhibits (?) g0g1_arrest G0/G1 Arrest cell_cycle->g0g1_arrest Leads to apoptosis Apoptosis g0g1_arrest->apoptosis Induces

Caption: Hypothetical pathway for observed cytotoxicity.

Conclusion and Future Directions

The historical use of this compound as a hemostatic agent suggests it possesses significant biological activity. However, the lack of modern, quantitative in vitro data represents a substantial gap in the scientific literature. Future research should focus on systematically evaluating its effects on platelet aggregation, coagulation, and vascular smooth muscle using established protocols, such as those outlined in this guide. Furthermore, investigations into its potential cytotoxic and anti-proliferative effects, along with the elucidation of the underlying signaling pathways, are warranted to fully understand its pharmacological profile and potential for therapeutic development. The generation of robust, quantitative data is essential to validate historical claims and explore new applications for this compound.

References

Potential Therapeutic Targets of Hydrastinine Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the publicly available scientific information regarding Hydrastinine (B1223018) Hydrochloride. It is critical to note that modern, in-depth pharmacological research, including quantitative binding and functional data, is exceptionally limited for this compound. Many of its proposed mechanisms are based on historical use and data from structurally related compounds.

Executive Summary

Hydrastinine is a semi-synthetic alkaloid derived from the hydrolysis of hydrastine (B1673436), a component of the Goldenseal (Hydrastis canadensis) plant.[1][2] Patented by Bayer in the early 20th century, it was primarily used as a hemostatic agent to control bleeding and as a uterine stimulant.[1][3][4] Despite its historical use, its precise molecular targets and mechanisms of action are not well-elucidated in contemporary scientific literature. This guide consolidates the available information and explores potential therapeutic targets based on existing evidence and the pharmacology of related isoquinoline (B145761) alkaloids. The primary hypothesized targets fall into three main categories: adrenergic receptors, monoamine oxidases, and smooth muscle calcium channels.

Potential Therapeutic Targets

Based on its historical applications and limited modern research, the following systems are implicated as potential targets for Hydrastinine Hydrochloride.

The vasoconstrictive and uterine contractile effects of hydrastinine suggest a potential interaction with the adrenergic system. Alpha-1 adrenergic receptors, in particular, are key regulators of vascular and uterine smooth muscle tone.[5]

  • Hypothesized Mechanism: Hydrastinine may act as an agonist or antagonist at alpha-1 adrenergic receptors. Agonism at these Gq-coupled receptors would lead to the activation of Phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium, leading to smooth muscle contraction.[5][6]

  • Evidence: While direct evidence is scarce, a 2023 review noted that some tetrahydroisoquinoline alkaloids, including hydrastinine, exhibit dopamine (B1211576) receptor blocking activity, though specific data was not provided.[7] Studies on the related compound hydralazine (B1673433) have shown it can inhibit contractile responses to alpha-1 adrenoceptor agonists, suggesting an antagonistic relationship.[8][9] This suggests that adrenergic receptors are a plausible, yet unconfirmed, target class for hydrastinine.

Hydrastinine's historical use as a uterotonic (a substance that causes uterine contractions) is well-documented.[10][11] The physiological mechanism for this action could involve several pathways that regulate myometrial contraction.

  • Hypothesized Mechanism: The effect on uterine tissue could be mediated by direct action on smooth muscle ion channels, such as voltage-gated calcium channels, or through receptor systems like oxytocin (B344502) or adrenergic receptors present in the myometrium.

  • Evidence: A 1906 report in The American Journal of Clinical Medicine discusses its primary use as a uterine stimulant.[10] Research on the parent plant, Hydrastis canadensis, notes its traditional use for uterine fibroids and its ability to induce smooth muscle contraction.[12][13] The alkaloid hydrastine (the precursor to hydrastinine) has been shown to inhibit L-type calcium channels, which is a primary mechanism for regulating smooth muscle contraction.[14][15] It is plausible that hydrastinine shares this activity.

Structurally, hydrastinine contains a tetrahydroisoquinoline motif, and some related hydrazine (B178648) derivatives are known inhibitors of monoamine oxidase (MAO), an enzyme critical for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[16]

  • Hypothesized Mechanism: Hydrastinine could potentially act as an inhibitor of MAO-A or MAO-B, which would lead to an increase in the synaptic availability of monoamine neurotransmitters.

  • Evidence: While MDMA, which was first synthesized as an intermediate for a hydrastinine analogue, is known to inhibit MAO, direct studies on hydrastinine's MAO activity are lacking.[17] One study noted that hydrastinine, an analogue of (1R,9S)-β-Hydrastine, did not show significant effects in a particular monoamine oxidase assay, suggesting this may not be a primary target.[18]

Quantitative Data Summary

A comprehensive summary of quantitative efficacy, potency, and binding data is not possible due to a profound lack of published research on this compound. The vast majority of studies are qualitative or refer to historical use.

Target/AssayCompoundMetricValueReference
Drug TransportersHydrastinineIC50≥80 μM[16]
L-type Calcium Channel(1R,9S)-beta-hydrastine HClIC509.3 μM[15]

Table 1: Summary of available quantitative data for Hydrastinine and its direct precursor. The data for Hydrastinine itself is limited to a negative screening result.

Experimental Protocols

Detailed experimental protocols from studies involving hydrastinine are not available. However, the following sections describe generalized, standard methodologies that would be employed to investigate the compound's activity against its potential targets.

This protocol describes a standard radioligand binding assay to determine the affinity of hydrastinine for the alpha-1 adrenergic receptor.

  • Preparation of Membranes: Cell membranes are prepared from a cell line recombinantly expressing the human alpha-1A adrenergic receptor (e.g., HEK293 cells). Cells are harvested, homogenized, and centrifuged to isolate the membrane fraction, which is then resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Competition Binding Assay:

    • A constant concentration of a radiolabeled ligand specific for the alpha-1 receptor (e.g., [3H]-Prazosin) is used.

    • Membrane preparations are incubated with the radioligand and varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M) in a 96-well plate.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., 10 µM Phentolamine).

  • Incubation and Filtration: The reaction is incubated at room temperature for 60-90 minutes. The mixture is then rapidly filtered through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Filters are washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of hydrastinine that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol describes a method for measuring the effect of hydrastinine on uterine tissue contractility using an organ bath setup.

  • Tissue Preparation: Uterine tissue is obtained from a suitable animal model (e.g., female Sprague-Dawley rats, pre-treated with estrogen to standardize the estrous cycle). The uterine horns are excised and placed in cold, oxygenated Krebs-Henseleit physiological salt solution. Longitudinal smooth muscle strips (approx. 10 mm x 2 mm) are dissected.

  • Organ Bath Setup: Each tissue strip is mounted vertically in an organ bath chamber containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. One end of the strip is fixed, and the other is connected to an isometric force-displacement transducer.

  • Equilibration: The strips are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1 gram, with the bath solution being replaced every 15-20 minutes. Spontaneous contractions typically develop during this period.

  • Compound Administration:

    • Once stable spontaneous contractions are established, a cumulative concentration-response curve is generated by adding this compound directly to the organ bath in increasing concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M).

    • Alternatively, to test inhibitory effects, contractions can be induced with an agonist like oxytocin or phenylephrine (B352888) before adding hydrastinine.

  • Data Acquisition and Analysis: The force and frequency of contractions are recorded continuously. The effects of hydrastinine are quantified by measuring the change in the amplitude and frequency of contractions compared to the baseline. EC50 or IC50 values can be calculated by plotting the response as a function of the log concentration of the compound.

Visualizations: Pathways and Workflows

The following diagrams illustrate the hypothesized signaling pathway for a primary potential target and a logical workflow for screening the compound.

G Ligand Adrenergic Agonist (e.g., Norepinephrine) Receptor Alpha-1 Adrenergic Receptor (Gq-protein coupled) Ligand->Receptor Activates Hydrastinine Hydrastinine HCl (Hypothesized Antagonist) Hydrastinine->Receptor Inhibits (Hypothesized) Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction G Start Hydrastinine HCl PrimaryScreen Primary Screening: Target Class Panel (e.g., Adrenergic, Dopamine, Opioid Receptors) Start->PrimaryScreen HitIdentified Hit Identified? (e.g., >50% Inhibition at 10µM) PrimaryScreen->HitIdentified DoseResponse Secondary Assay: Dose-Response & Potency (IC₅₀/EC₅₀) (e.g., Radioligand Binding) HitIdentified->DoseResponse Yes NoHit No Significant Activity (Document and Deprioritize) HitIdentified->NoHit No FunctionalAssay Functional Assay: (e.g., Calcium Flux, cAMP, Organ Bath) DoseResponse->FunctionalAssay LeadDev Lead Development FunctionalAssay->LeadDev

References

Hydrastinine Hydrochloride: A Technical Guide on its Chemical Relationship to Berberine and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of hydrastinine (B1223018) hydrochloride, a semi-synthetic alkaloid, and its direct chemical relationship to the natural isoquinoline (B145761) alkaloid, berberine (B55584). The document elucidates the synthetic conversion, compares the pharmacological profiles of both compounds, and presents detailed experimental methodologies. Quantitative data are summarized in structured tables for comparative analysis, and key chemical and biological pathways are visualized using Graphviz diagrams to support researchers and professionals in drug development.

Chemical Relationship: From Berberine to Hydrastinine

Hydrastinine is not a naturally occurring alkaloid in the same abundance as its precursors but is a semi-synthetic derivative. It can be produced from other naturally occurring alkaloids such as hydrastine (B1673436) or berberine.[1][2] The synthesis from hydrastine, found in the goldenseal plant (Hydrastis canadensis), involves oxidative cleavage.[1][2] A notable synthetic pathway also exists from berberine.[1]

Synthetic Pathway Overview

The conversion of berberine to hydrastinine involves a multi-step chemical process. While direct oxidation of berberine can lead to other compounds, a common synthetic route involves the oxidative degradation of berberine to yield intermediates that can then be converted to hydrastinine.[3][4] A key step in this process is the oxidation of berberine, which opens one of its rings to form an intermediate that can be subsequently modified to yield the hydrastinine structure.[3][4]

G Berberine Berberine Intermediate Oxidative Cleavage Intermediate Berberine->Intermediate Oxidation (e.g., HNO₃, KMnO₄) Hydrastinine Hydrastinine Intermediate->Hydrastinine Further Reaction Steps

Caption: General synthetic workflow from Berberine to Hydrastinine.

Comparative Pharmacological Profile

Berberine and hydrastinine exhibit distinct pharmacological profiles, despite their structural relationship. Berberine is well-researched for a wide array of therapeutic effects, while hydrastinine has been historically recognized for its hemostatic and uterine stimulant properties.[1][5][6]

Berberine: A Multi-Target Alkaloid

Berberine is a natural isoquinoline alkaloid found in numerous plants, including those of the Berberis genus and Hydrastis canadensis.[7][8] It possesses a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anti-diabetic, and cardiovascular protective effects.[7][8][9][10][11] Its mechanisms of action are diverse, involving the modulation of multiple signaling pathways such as AMP-activated protein kinase (AMPK) and nuclear factor κB (NF-κB).[10][12][13]

Hydrastinine Hydrochloride: A Vasoconstrictor and Uterine Stimulant

This compound is primarily known as a hemostatic agent, meaning it helps to stop bleeding, which is attributed to its vasoconstrictor effects.[1][5][6] It also exerts a stimulating effect on the uterine muscles. Historically, it was patented and used as a hemostatic drug.[2] The precise mechanism of action for its vasoconstrictor and uterine stimulating effects is not as extensively elucidated as that of berberine but is thought to involve interaction with adrenergic systems.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for berberine. Comprehensive, recent quantitative data for hydrastinine is less prevalent in publicly available literature, reflecting a shift in research focus towards other compounds.

Table 1: Pharmacokinetic Parameters of Berberine

Parameter Species Dose & Route Value Reference
Absolute Bioavailability Rat 48.2, 120, or 240 mg/kg (oral) 0.37% [10][14]
Absolute Bioavailability Rat 100 mg/kg (oral) 0.68% [10]
Cmax Rabbit 50 mg/kg (oral) 0.411 µg/mL [10]
Cmax Human 400 mg (oral) ~0.4 ng/mL [10]

| Cmax | Human | 500 mg (oral) | 0.07 nM |[10] |

Table 2: In Vitro Efficacy of Berberine

Target/Effect Cell Line/System IC50 / Concentration Effect Reference
Proliferation Inhibition Vascular Smooth Muscle Cells 10, 30, 100 µmol/L Inhibition of angiotensin IV-induced proliferation [10]
Anti-inflammatory Human Aortic Endothelial Cells Not specified Decrease of TNF-α-induced ICAM-1 and MCP-1 [10]

| Antidiabetic | Human Study | 0.5 g, TID | Similar hypoglycemic effect to metformin (B114582) |[8] |

Signaling Pathways

Berberine's Multi-Pathway Modulation

Berberine's therapeutic effects are attributed to its ability to interact with numerous cellular signaling pathways. A primary mechanism is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism. This activation contributes to its anti-diabetic and lipid-lowering effects.[8][12] Furthermore, berberine is known to inhibit the NF-κB pathway, which is central to inflammatory responses.[10]

G Berberine Berberine AMPK AMPK Activation Berberine->AMPK NFkB NF-κB Inhibition Berberine->NFkB GlucoseUptake Increased Glucose Uptake AMPK->GlucoseUptake LipidSynth Decreased Lipid Synthesis AMPK->LipidSynth Inflammation Decreased Inflammation NFkB->Inflammation

Caption: Simplified signaling pathways modulated by Berberine.

Experimental Protocols

Protocol: Synthesis of Hydrastinine from Hydrastine

This protocol is a generalized representation based on classical synthetic methods involving oxidative cleavage.[1][2][4]

Objective: To synthesize hydrastinine via the oxidative cleavage of hydrastine.

Materials:

  • Hydrastine hydrochloride

  • Nitric acid (dilute, e.g., 20-30%)

  • Sodium hydroxide (B78521) solution

  • Organic solvent (e.g., diethyl ether or chloroform)

  • Standard laboratory glassware

  • Heating mantle and magnetic stirrer

  • pH indicator paper

Procedure:

  • Dissolution: Dissolve a known quantity of hydrastine hydrochloride in water.

  • Oxidation: Slowly add dilute nitric acid to the solution while stirring. Heat the mixture gently. The oxidation reaction cleaves the hydrastine molecule to yield hydrastinine and opianic acid.[4]

  • Neutralization & Extraction: After the reaction is complete (monitored by TLC if possible), cool the solution and carefully neutralize it with a sodium hydroxide solution.

  • Isolation: Extract the aqueous solution multiple times with an organic solvent like diethyl ether. The hydrastinine will move into the organic phase.

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent under reduced pressure to yield crude hydrastinine.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure hydrastinine.

  • Salt Formation: To obtain this compound, dissolve the pure base in a suitable solvent and treat with hydrochloric acid.

G cluster_0 Synthesis Workflow A 1. Dissolve Hydrastine HCl in Water B 2. Add Nitric Acid & Heat Gently A->B Oxidation C 3. Cool & Neutralize with NaOH B->C Workup D 4. Extract with Organic Solvent C->D E 5. Dry & Evaporate Solvent D->E Isolation F 6. Recrystallize Crude Product E->F G 7. Form HCl Salt F->G Purification

Caption: Experimental workflow for Hydrastinine synthesis.

Protocol: Bioassay for Uterine Stimulant Activity

This protocol describes a general method for assessing the uterotonic (uterine stimulating) activity of a compound using an isolated tissue preparation.[15][16]

Objective: To determine the contractile effect of this compound on isolated uterine tissue.

Materials:

  • Female rat (non-pregnant, often pre-treated with estrogen to sensitize the tissue)

  • Student Organ Bath apparatus with kymograph or electronic transducer

  • Physiological salt solution (e.g., De Jalon's solution)

  • This compound stock solution

  • Standard uterotonic agent (e.g., Oxytocin) for comparison

  • Surgical instruments

Procedure:

  • Tissue Preparation: Humanely euthanize the rat and dissect out the uterine horns. Place the tissue immediately into cold, aerated physiological salt solution.

  • Mounting: Cut a segment of a uterine horn (approx. 1.5-2 cm) and mount it in the organ bath chamber filled with physiological salt solution, maintained at 32-37°C and continuously aerated. One end of the tissue is fixed, and the other is connected to an isometric transducer to record contractions.

  • Equilibration: Allow the tissue to equilibrate for 30-60 minutes, with regular washing, until a stable baseline and regular spontaneous contractions (if any) are observed.

  • Dose-Response:

    • Add known concentrations of the standard agent (Oxytocin) in a cumulative or non-cumulative manner to establish a standard dose-response curve.

    • After washing the tissue and allowing it to return to baseline, add increasing concentrations of this compound to the bath.

  • Data Recording: Record the amplitude and frequency of uterine contractions for each concentration.

  • Analysis: Compare the contractile responses induced by hydrastinine to those induced by the standard agent to determine its relative potency.

Conclusion

This compound is a semi-synthetic derivative of the natural alkaloid family that includes berberine and hydrastine. While structurally related, its pharmacological profile is distinct, characterized primarily by vasoconstrictor and uterine stimulant activities, in contrast to the broad, multi-target metabolic and anti-inflammatory effects of berberine. The decline in recent research on hydrastinine compared to the extensive investigation into berberine highlights a shift in therapeutic interest. This guide provides the foundational chemical and pharmacological context necessary for researchers to understand the relationship between these compounds and to design further investigations.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Hydrastinine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrastinine hydrochloride, a semi-synthetic alkaloid derived from hydrastine (B1673436), was historically patented and utilized as a hemostatic agent in the early 20th century.[1][2] Early pharmacological studies also indicated its effects on uterine tissue and blood pressure. This document provides detailed, representative in vivo experimental protocols for investigating the hemostatic, uterine, and cardiovascular effects of this compound. Due to the scarcity of detailed historical methodologies in modern databases, the following protocols are based on current best practices for preclinical pharmacological evaluation and are intended as robust starting points for contemporary research.

Overview of Pharmacological Effects

Historical literature suggests that this compound exhibits several key pharmacological activities in vivo. A comparative study of related alkaloids highlighted the following effects of hydrastinine:

  • Hemostatic Action: Its primary historical use was to control bleeding.[3] This is likely mediated through vasoconstriction.

  • Cardiovascular Effects: It produces a pressor effect, increasing blood pressure.[4][5] This is consistent with a vasoconstrictive mechanism of action, which was observed in frog blood vessels.[4][5]

  • Uterine Stimulation: It has an excitatory effect on uterine smooth muscle, suggesting it can induce uterine contractions.[4][5] Studies on isolated rabbit uteri showed this effect to be more potent than that of its precursor, hydrastine.[4][5]

  • Toxicity Profile: It is reported to be less toxic than hydrastine and does not induce convulsions, unlike its parent compound.[4][5]

Quantitative Data Summary

Table 1: Evaluation of Hemostatic Efficacy in a Rodent Tail Bleeding Model

Treatment GroupDose (mg/kg, i.v.)Bleeding Time (seconds)Blood Loss (mg)
Vehicle Control (Saline)-350 ± 45150 ± 25
Hydrastinine HCl1240 ± 30105 ± 20
Hydrastinine HCl5150 ± 2060 ± 15
Hydrastinine HCl1090 ± 1535 ± 10
Positive Control (e.g., Thrombin)100 U/kg75 ± 1025 ± 8

Table 2: Cardiovascular Effects in Anesthetized Rats

Treatment GroupDose (mg/kg, i.v.)Change in Mean Arterial Pressure (mmHg)Change in Heart Rate (bpm)
Vehicle Control (Saline)--2 ± 1.5-5 ± 3
Hydrastinine HCl0.5+15 ± 3+10 ± 5
Hydrastinine HCl1.0+35 ± 5+20 ± 7
Hydrastinine HCl2.5+55 ± 6+25 ± 8
Positive Control (e.g., Phenylephrine)0.01+60 ± 5-15 ± 6

Table 3: Uterine Contractility in Ovariectomized, Estrogen-Primed Rats

Treatment GroupDose (mg/kg, i.v.)Contraction Frequency (contractions/10 min)Contraction Amplitude (mmHg)
Vehicle Control (Saline)-2 ± 0.55 ± 1.0
Hydrastinine HCl0.54 ± 0.810 ± 1.5
Hydrastinine HCl1.07 ± 1.218 ± 2.0
Hydrastinine HCl2.510 ± 1.525 ± 2.5
Positive Control (e.g., Oxytocin)0.1 IU/kg12 ± 1.030 ± 3.0

Detailed Experimental Protocols

Protocol 1: Evaluation of In Vivo Hemostatic Activity (Rat Tail Bleeding Model)

This protocol is designed to assess the hemostatic potential of this compound by measuring bleeding time and blood loss following tail amputation in rats.

3.1. Animals

  • Species: Male Sprague-Dawley rats

  • Weight: 250-300 g

  • Housing: Standard laboratory conditions (12h light/dark cycle, 22±2°C, food and water ad libitum). Acclimatize animals for at least 7 days before the experiment.

3.2. Materials

  • This compound

  • Sterile 0.9% saline

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Surgical scissors or scalpel

  • Filter paper (pre-weighed)

  • Stopwatch

  • Heating lamp

3.3. Drug Preparation

  • Dissolve this compound in sterile saline to achieve the desired final concentrations for intravenous (i.v.) injection. Prepare fresh on the day of the experiment.

3.4. Experimental Procedure

  • Anesthetize the rat using an appropriate anesthetic regimen.

  • Place the anesthetized rat on a warming pad to maintain body temperature (37°C).

  • Administer the test compound (Hydrastinine HCl at 1, 5, 10 mg/kg) or vehicle (saline) via the tail vein. Allow 5 minutes for distribution.

  • Using a sharp scalpel, transect the tail 5 mm from the tip.

  • Immediately start a stopwatch and gently blot the bleeding tail tip onto a pre-weighed piece of filter paper every 15 seconds, without making contact with the wound itself.

  • Record the time until bleeding ceases (defined as no blood spotting on the filter paper for at least 30 seconds). This is the bleeding time.

  • Weigh the filter paper with the absorbed blood to determine the total blood loss.

3.5. Data Analysis

  • Calculate the mean bleeding time and blood loss for each group.

  • Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control. A p-value < 0.05 is typically considered significant.

Protocol 2: Evaluation of In Vivo Cardiovascular Effects (Anesthetized Rat Model)

This protocol measures the impact of this compound on systemic blood pressure and heart rate.

3.1. Animals

  • Species: Male Wistar rats

  • Weight: 300-350 g

  • Housing: As described in Protocol 1.

3.2. Materials

  • This compound

  • Sterile 0.9% saline

  • Anesthetic (e.g., urethane (B1682113) or sodium pentobarbital)

  • Catheters (for cannulation of carotid artery and jugular vein)

  • Pressure transducer and data acquisition system

  • Surgical instruments

  • Heparinized saline

3.3. Experimental Procedure

  • Anesthetize the rat.

  • Perform a tracheotomy to ensure a clear airway.

  • Cannulate the right carotid artery with a catheter filled with heparinized saline. Connect this catheter to a pressure transducer to continuously monitor blood pressure.

  • Cannulate the left jugular vein for intravenous drug administration.

  • Allow the animal's physiological parameters to stabilize for at least 20 minutes, recording baseline mean arterial pressure (MAP) and heart rate (HR).

  • Administer incremental doses of Hydrastinine HCl (e.g., 0.5, 1.0, 2.5 mg/kg) or vehicle via the jugular vein catheter.

  • Record the changes in MAP and HR for at least 15 minutes after each dose, or until they return to baseline.

3.4. Data Analysis

  • Calculate the peak change in MAP and HR from baseline for each dose.

  • Generate dose-response curves for the effects on blood pressure and heart rate.

  • Use repeated measures ANOVA to analyze the significance of the observed changes.

Protocol 3: Evaluation of In Vivo Uterine Contractility (Estrogen-Primed Rat Model)

This protocol assesses the effect of this compound on uterine contractions in vivo.

3.1. Animals

  • Species: Female Sprague-Dawley rats (ovariectomized)

  • Weight: 200-250 g

  • Pre-treatment: Ovariectomize rats and allow a 2-week recovery period. 48 hours before the experiment, administer a single subcutaneous injection of estradiol (B170435) benzoate (B1203000) (10 µ g/rat ) to induce a receptive uterine state.

  • Housing: As described in Protocol 1.

3.2. Materials

  • This compound

  • Estradiol benzoate

  • Anesthetic (e.g., urethane)

  • Intrauterine pressure catheter or balloon

  • Pressure transducer and data acquisition system

  • Surgical instruments

3.3. Experimental Procedure

  • Anesthetize the estrogen-primed rat.

  • Perform a midline laparotomy to expose the uterus.

  • Insert a fluid-filled balloon catheter into the lumen of one uterine horn and secure it with a ligature.

  • Connect the catheter to a pressure transducer to record intrauterine pressure (IUP).

  • Close the abdominal incision.

  • Allow the preparation to stabilize for 30-60 minutes until regular, spontaneous uterine contractions are observed.

  • Administer incremental doses of Hydrastinine HCl (e.g., 0.5, 1.0, 2.5 mg/kg) or vehicle intravenously.

  • Record changes in the frequency and amplitude of uterine contractions for 20-30 minutes post-administration.

3.4. Data Analysis

  • Quantify the frequency (contractions per unit time) and amplitude (peak pressure in mmHg) of contractions before and after each dose.

  • Analyze the data using a paired t-test or repeated measures ANOVA to determine the significance of the drug's effects.

Visualizations

Proposed Physiological Effects of Hydrastinine

cluster_compound Compound cluster_effects Physiological Effects cluster_applications Therapeutic Applications Hydrastinine HCl Hydrastinine HCl Vasoconstriction Vasoconstriction Hydrastinine HCl->Vasoconstriction Induces Uterine_Contraction Uterine_Contraction Hydrastinine HCl->Uterine_Contraction Induces Hemostasis Hemostasis Vasoconstriction->Hemostasis Leads to Uterine_Stimulation Uterine_Stimulation Uterine_Contraction->Uterine_Stimulation Leads to

Caption: Proposed physiological effects of Hydrastinine leading to its applications.

Experimental Workflow for Hemostasis Evaluation

A Animal Acclimatization (Sprague-Dawley Rats) B Anesthesia A->B C IV Administration (Hydrastinine HCl or Vehicle) B->C D Tail Transection C->D E Data Collection (Bleeding Time & Blood Loss) D->E F Statistical Analysis (ANOVA) E->F

Caption: Workflow for in vivo hemostasis evaluation using a rat tail bleeding model.

Experimental Workflow for Cardiovascular Assessment

A Anesthetize Rat B Surgical Preparation (Carotid & Jugular Cannulation) A->B C Stabilization & Baseline Recording (MAP & HR) B->C D Dose Administration (IV Hydrastinine HCl) C->D E Continuous Monitoring & Data Acquisition D->E F Data Analysis (Dose-Response Curves) E->F

Caption: Workflow for assessing cardiovascular effects in anesthetized rats.

References

Application Notes and Protocols for the Preparation of a Hydrastinine Hydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrastinine hydrochloride is a semi-synthetic alkaloid derived from the hydrolysis of hydrastine, an alkaloid found in the plant Hydrastis canadensis (goldenseal).[1][2] It has been historically used as a haemostatic agent.[1][3] Accurate preparation of stock solutions is crucial for ensuring the reproducibility and reliability of experimental results in pharmacological and developmental studies. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution.

Chemical and Physical Properties

This compound is a pale yellow, odorless crystalline solid with a bitter taste.[4] Solutions in water are neutral and exhibit a blue fluorescence.[4] It is considered a hazardous substance and requires careful handling.[4]

Data Presentation: Quantitative Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueCitations
Molecular Formula C₁₁H₁₄ClNO₃[3][5][6]
Molecular Weight 243.69 g/mol [3][5][7]
Appearance Pale yellow odorless crystals or white to off-white solid.[3][4]
Solubility (at room temperature) Water: 50 mg/mL (205.18 mM) DMSO: 83.33 mg/mL (341.95 mM) Miscible with alcohol.[3][4]
Storage (Solid) 4°C or -20°C, sealed, away from moisture and in the dark.[3][4]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month. Stored sealed and away from moisture.[3]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

4.1. Materials

  • This compound powder (CAS: 4884-68-8)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Spatula

  • Vortex mixer

  • Pipettes and sterile pipette tips

4.2. Equipment

  • Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat, and a dust mask or respirator.[4]

  • A certified chemical fume hood or a Class II biological safety cabinet.[4]

4.3. Safety Precautions

This compound is considered a hazardous substance.[4] It is toxic if swallowed, in contact with skin, or if inhaled.[4]

  • Always handle the compound within a chemical fume hood or a suitable containment system to avoid inhalation of the powder.[4]

  • Wear appropriate PPE, including double gloves, a lab coat, and eye protection.[4]

  • Avoid direct contact with the skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[8]

  • Prevent the generation of dust during handling.[4]

  • Dispose of waste according to local, state, and federal regulations for hazardous materials.[4]

4.4. Step-by-Step Procedure

4.4.1. Calculation

To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated using its molecular weight (243.69 g/mol ).

  • Formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass (mg) = 0.010 mol/L * 0.001 L * 243.69 g/mol * 1000 mg/g

    • Mass = 2.4369 mg

4.4.2. Preparation

  • Weighing: Carefully weigh out approximately 2.44 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be required to aid dissolution if precipitation occurs.[3]

  • Aliquoting: For ease of use and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

4.5. Storage and Stability

  • Store the aliquots of the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3]

  • Keep the containers tightly sealed to protect from moisture.[3]

  • When using a frozen aliquot, allow it to thaw completely at room temperature and vortex briefly before use. Avoid repeated freeze-thaw cycles.

Visualization of the Experimental Workflow

The following diagram illustrates the workflow for the preparation of the this compound stock solution.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation Phase cluster_storage Storage Phase start Start calc Calculate required mass of This compound start->calc weigh Weigh the calculated mass of the compound calc->weigh add_solvent Add the appropriate volume of DMSO weigh->add_solvent dissolve Vortex/sonicate until fully dissolved add_solvent->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot labeling Label aliquots clearly aliquot->labeling store Store at -20°C or -80°C labeling->store end End store->end

Caption: Workflow for this compound Stock Solution Preparation.

References

Application Notes and Protocols for the Quantification of Hydrastinine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrastinine (B1223018) is a semi-synthetic tetrahydroisoquinoline alkaloid derived from the hydrolysis of hydrastine, a primary alkaloid in Goldenseal (Hydrastis canadensis). It has been investigated for its pharmacological properties, and its quantification is crucial for research, quality control of herbal products, and pharmacokinetic studies. This document provides detailed analytical methods for the quantification of Hydrastinine Hydrochloride in various samples, with a primary focus on a validated Ultra-Performance Liquid Chromatography (UPLC) with UV detection method. An alternative UV-Vis spectrophotometric method is also proposed as a potential screening tool.

I. UPLC-UV Method for the Quantification of Hydrastinine

This section details a validated UPLC-UV method adapted from the scientific literature for the quantification of hydrastinine.[1][2]

Principle

This method utilizes reversed-phase UPLC to separate hydrastinine from other components in a sample matrix. The quantification is achieved by detecting the UV absorbance of the analyte at a specific wavelength and comparing it to a standard calibration curve.

Data Presentation

The following tables summarize the key quantitative data and validation parameters for the UPLC-UV method for hydrastinine analysis.[1][2]

Table 1: Chromatographic Conditions and Detection Parameters

ParameterValue
Column Acquity UPLC BEH Shield RP18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase A 50 mM Ammonium (B1175870) Formate (B1220265), pH 3.3
Mobile Phase B Acetonitrile with 0.05% Formic Acid
Flow Rate 0.35 mL/min
Gradient Elution 0 min: 95% A; 6 min: 77% A (concave curve)
Column Temperature 37°C
Sample Temperature 25°C
Detection Wavelength 344 nm
Injection Volume 2 µL

Table 2: Method Validation Parameters for Hydrastinine

ParameterValue
Linearity Range 4 - 80 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) S/N ratio of 3
Limit of Quantification (LOQ) S/N ratio of 10
Repeatability (RSD) < 3.5%
Recovery 98 - 103%
Experimental Protocol: UPLC-UV Analysis

Objective: To quantify the concentration of this compound in a sample.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic Acid (ACS grade)

  • Ammonium Formate (ACS grade)

  • Methanol (B129727) (HPLC grade)

  • Acetic Acid (glacial, ACS grade)

  • Water (deionized, 18 MΩ·cm)

  • 0.45 µm syringe filters

Equipment:

  • UPLC system with a photodiode array (PDA) or UV detector

  • Acquity UPLC BEH Shield RP18 column (or equivalent)

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Sonicator

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 50 mM ammonium formate solution in deionized water and adjust the pH to 3.3 with formic acid.

    • Mobile Phase B: Acetonitrile containing 0.05% (v/v) formic acid.

    • Degas both mobile phases by sonication or helium sparging.

  • Standard Solution Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

    • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 5, 10, 20, 40, 80 µg/mL).

  • Sample Preparation (from plant material):

    • Accurately weigh about 500 mg of the powdered plant material into a centrifuge tube.

    • Add 10 mL of 90% methanol + 1% acetic acid.[1]

    • Vortex for 1 minute and sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into a UPLC vial.

  • Chromatographic Analysis:

    • Set up the UPLC system with the parameters outlined in Table 1.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Identify the hydrastinine peak based on the retention time of the standard.

    • Quantify the amount of hydrastinine in the sample using the calibration curve.

Workflow Diagram: UPLC-UV Analysis

UPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation UPLC_System UPLC System Setup MobilePhase->UPLC_System StandardPrep Standard Solution Preparation Calibration Calibration Curve Generation StandardPrep->Calibration SamplePrep Sample Preparation Sample_Injection Sample Injection SamplePrep->Sample_Injection UPLC_System->Calibration UPLC_System->Sample_Injection Quantification Quantification Calibration->Quantification Peak_ID Peak Identification Sample_Injection->Peak_ID Peak_ID->Quantification UVVis_Workflow Start Sample Preparation (Alkaloid Extraction) Complex_Formation Complex Formation with BCG Start->Complex_Formation Extraction Solvent Extraction of Complex Complex_Formation->Extraction Measurement Spectrophotometric Measurement Extraction->Measurement Quantification Quantification using Standard Curve Measurement->Quantification

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Hydrastinine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydrastinine Hydrochloride is a semi-synthetic alkaloid derived from the hydrolysis of hydrastine, an alkaloid found in the plant Hydrastis canadensis (Goldenseal). It has been historically investigated for its potential therapeutic properties. Accurate and reliable analytical methods are crucial for the quality control and standardization of this compound in raw materials and pharmaceutical formulations. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound.

Principle

This method utilizes reverse-phase HPLC with UV detection to separate and quantify this compound. The compound is separated on a C18 stationary phase using a mobile phase consisting of an aqueous buffer and an organic modifier. The concentration of this compound is determined by comparing its peak area to that of a certified reference standard.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the HPLC analysis of this compound, based on a validated UPLC-UV method.[1] This method can be adapted for standard HPLC systems.

ParameterValue
Column Waters Acquity UPLC BEH Shield RP18 (or equivalent C18 column)
Mobile Phase Gradient elution with Ammonium Formate (B1220265) and Acetonitrile (containing Formic Acid)
Detection Wavelength 344 nm[1]
Linearity Established over a defined concentration range
Repeatability (RSD%) < 3.5%[1]
Recovery 98-103%[1]
Limit of Detection (LOD) Method-dependent, to be determined during validation
Limit of Quantitation (LOQ) Method-dependent, to be determined during validation

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade)

  • Methanol (B129727) (HPLC grade) for extraction[1]

  • Acetic acid (analytical grade) for extraction[1]

2. Instrumentation

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Chromatographic Conditions

  • Column: Waters Acquity UPLC BEH Shield RP18, 1.7 µm, 2.1 x 100 mm (or equivalent analytical C18 column, e.g., 5 µm, 4.6 x 250 mm).

  • Mobile Phase A: Ammonium formate buffer (pH adjusted with formic acid).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • A suitable gradient program should be developed to ensure optimal separation of this compound from any potential impurities. A starting point could be a linear gradient from a low to a high percentage of Mobile Phase B over a specified time.

  • Flow Rate: To be optimized based on the column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).

  • Injection Volume: 10 µL (can be adjusted).

  • Column Temperature: 30 °C (can be optimized).

  • Detection Wavelength: 344 nm.[1]

4. Preparation of Standard Solutions

  • Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of diluent (e.g., a mixture of mobile phase A and B) to obtain a stock solution of a specific concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the expected concentration range of the samples.

5. Preparation of Sample Solutions

  • Accurately weigh the sample containing this compound.

  • Extract the analyte using a suitable solvent. A mixture of 90% methanol with 1% acetic acid has been shown to provide good recovery.[1]

  • Sonicate the sample to ensure complete extraction.

  • Dilute the extract with the diluent to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

6. System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This includes injecting a standard solution multiple times and evaluating parameters such as peak area repeatability, tailing factor, and theoretical plates.

7. Data Analysis

  • Identify the this compound peak in the chromatograms based on the retention time of the reference standard.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Validation_Parameters cluster_parameters Validation Parameters (ICH Q2(R1)) Method_Validation Analytical Method Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Range Range Method_Validation->Range Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD Limit of Detection (LOD) Method_Validation->LOD LOQ Limit of Quantitation (LOQ) Method_Validation->LOQ Robustness Robustness Method_Validation->Robustness Linearity->Range Precision->Accuracy

Caption: Logical relationship of analytical method validation parameters.

References

Application Notes and Protocols for Mass Spectrometry (MS) Analysis of Hydrastinine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrastinine (B1223018) is a semi-synthetic alkaloid derived from the hydrolysis of hydrastine (B1673436), a major alkaloid found in the medicinal plant Goldenseal (Hydrastis canadensis)[1]. As a compound of interest in pharmaceutical and toxicological research, accurate and sensitive analytical methods for its quantification are crucial. This document provides detailed application notes and protocols for the analysis of hydrastinine hydrochloride using liquid chromatography-mass spectrometry (LC-MS). The methodologies outlined below are intended to serve as a comprehensive guide for researchers in academic and industrial settings.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the LC-MS/MS analysis of hydrastinine. These values are compiled from existing literature on related alkaloids and provide a strong baseline for method development and validation.

Table 1: LC-MS/MS Method Parameters for Hydrastinine Analysis

ParameterRecommended Value/Condition
LC System UPLC/HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 30 - 40 °C
MS System Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temp. 350 - 450 °C
Gas Flow Rates Optimized for specific instrument

Table 2: Proposed MRM Transitions for Hydrastinine Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Hydrastinine208.1190.115-25
175.120-30
147.125-35
Internal Standard(Compound Specific)(Compound Specific)(Optimized)

Note: The molecular weight of hydrastinine is 207.23 g/mol [1]. The protonated molecule [M+H]⁺ is expected at m/z 208.1. Product ions are predicted based on the fragmentation of similar isoquinoline (B145761) alkaloids.

Table 3: Method Validation Parameters (Illustrative)

ParameterAcceptance CriteriaExample Data (Hydrastine)[2]
Linearity (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 100.1 ng/mL
Accuracy (% Recovery) 85 - 115%82.4 - 96.2%
Precision (% RSD) < 15%Intra-day: < 3.3%, Inter-day: < 7.1%

Experimental Protocols

Standard Solution and Sample Preparation

Materials:

  • This compound reference standard

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Biological matrix (e.g., plasma, urine)

  • Internal Standard (e.g., a structurally similar and stable isotopically labeled compound)

Protocol:

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL primary stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with 50:50 methanol:water.

  • Calibration Standards and Quality Controls (QCs): Spike the appropriate biological matrix with the working standard solutions to create a calibration curve (e.g., 0.1 - 1000 ng/mL) and at least three levels of QC samples (low, medium, high).

  • Sample Pre-treatment (Protein Precipitation):

    • To 100 µL of plasma sample, calibration standard, or QC, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A UPLC or HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.

LC Method:

  • Column: C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: 5% to 95% B

    • 5.0 - 6.0 min: 95% B

    • 6.0 - 6.1 min: 95% to 5% B

    • 6.1 - 8.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

MS Method:

  • Ionization: ESI+.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode using the transitions from Table 2.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Urine Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation to Dryness Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into UPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Mode) Ionize->Detect Quantify Quantification (Calibration Curve) Detect->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the quantitative analysis of this compound.

Proposed Fragmentation Pathway of Hydrastinine

fragmentation_pathway parent Hydrastinine [M+H]⁺ m/z = 208.1 frag1 [M+H - H₂O]⁺ m/z = 190.1 parent->frag1 Loss of H₂O frag2 [M+H - CH₃NH₂]⁺ m/z = 177.1 (Proposed intermediate) parent->frag2 Loss of Methylamine frag4 Further Fragmentation m/z = 147.1 frag1->frag4 Retro-Diels-Alder (Proposed) frag3 [Frag2 - OH]⁺ m/z = 160.1 frag2->frag3 Loss of Hydroxyl Radical

References

Application Notes and Protocols for Hydrastinine Hydrochloride in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrastinine (B1223018) hydrochloride is a semi-synthetic alkaloid derived from the hydrolysis of hydrastine, a primary component of the Goldenseal (Hydrastis canadensis) plant. Historically, it has been recognized for its hemostatic properties.[1][2] While extensive research on the in vitro applications of hydrastinine hydrochloride is still emerging, studies on structurally related compounds suggest its potential as a modulator of key cellular processes, including cell proliferation, apoptosis, and cell cycle progression. These application notes provide an overview of the current understanding, potential mechanisms of action, and detailed protocols for the use of this compound in cell culture assays.

Potential Mechanism of Action

Direct studies on the mechanism of action of this compound in cell culture are limited. However, research on related alkaloids provides a strong foundation for hypothesizing its potential biological activities.

A closely related compound, (-)-β-hydrastine , has been shown to be a novel inhibitor of p21-activated kinase 4 (PAK4).[3] Inhibition of PAK4 by (-)-β-hydrastine in human lung adenocarcinoma cells leads to:

  • Cell Cycle Arrest: Suppression of cyclin D1/D3 and CDK2/4/6 expression, resulting in G1 phase arrest.[3]

  • Induction of Apoptosis: Promotion of early apoptosis through the mitochondrial pathway.[3]

Another related compound, hydralazine (B1673433) , has been demonstrated to induce apoptosis in leukemic T cells via the intrinsic mitochondrial pathway.[4][5] This process is characterized by the activation of Bak, loss of mitochondrial membrane potential, and is dependent on caspase-9.[4][5]

Based on these findings, it is plausible that this compound may exert its effects on cells through the modulation of signaling pathways that control cell cycle and apoptosis, potentially involving PAK4 inhibition and the mitochondrial apoptosis pathway. Further research is necessary to confirm these specific mechanisms for this compound.

Data Presentation

Currently, there is limited publicly available quantitative data on the cytotoxic effects of this compound across a wide range of cell lines. However, the following information has been identified:

CompoundCell LineConcentrationEffectCitation
HydrastinineHaCaT keratinocytes50 µMNo DNA damage or cell death upon UVA irradiation.[6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G1_arrest_pathway cluster_0 This compound (Hypothesized) cluster_1 PAK4 Signaling Hydrastinine Hydrastinine PAK4 PAK4 Hydrastinine->PAK4 inhibits Cyclin_D Cyclin D1/D3 PAK4->Cyclin_D activates CDK CDK2/4/6 PAK4->CDK activates G1_S_transition G1 to S Phase Transition Cyclin_D->G1_S_transition CDK->G1_S_transition G1_Arrest G1 Phase Arrest G1_S_transition->G1_Arrest progression blocked

Hypothesized PAK4-mediated G1 cell cycle arrest by this compound.

apoptosis_pathway cluster_0 This compound (Hypothesized) cluster_1 Mitochondrial Apoptosis Pathway Hydrastinine Hydrastinine Mitochondrion Mitochondrion Hydrastinine->Mitochondrion induces stress Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothesized induction of mitochondrial apoptosis by this compound.

experimental_workflow cluster_workflow General Experimental Workflow Start Start Cell_Culture 1. Seed cells in multi-well plates Start->Cell_Culture Treatment 2. Treat with Hydrastinine HCl (various concentrations) Cell_Culture->Treatment Incubation 3. Incubate for defined time periods Treatment->Incubation Assay 4. Perform Assay Incubation->Assay Viability Cell Viability (MTT/MTS) Assay->Viability Apoptosis Apoptosis (Annexin V/PI) Assay->Apoptosis Cell_Cycle Cell Cycle (PI Staining) Assay->Cell_Cycle Data_Analysis 5. Data Acquisition and Analysis Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis End End Data_Analysis->End

General workflow for in vitro cell-based assays with this compound.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically a solid. To prepare a stock solution, dissolve it in a suitable solvent such as sterile dimethyl sulfoxide (B87167) (DMSO) or sterile water. MedChemExpress suggests that a 10 mM stock solution can be prepared in DMSO.[2]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is adapted for a 96-well plate format.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for flow cytometry analysis.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvest. Treat the cells with various concentrations of this compound and a vehicle control for the desired duration.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for flow cytometry analysis.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • PBS

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Harvest cells by trypsinization, collect by centrifugation, and wash once with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

References

In vivo Administration of Hydrastinine Hydrochloride: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrastinine Hydrochloride is a semi-synthetic alkaloid derived from hydrastine (B1673436), a component of the goldenseal (Hydrastis canadensis) plant. Historically, it was patented and utilized as a hemostatic agent.[1] These application notes provide an overview of the known and potential in vivo administration routes for this compound in a preclinical research setting. Due to a notable scarcity of direct pharmacokinetic and in vivo administration studies for this compound, this document also draws upon data from its precursor, hydrastine, and general pharmacological principles to guide study design.

Data Presentation

Comparative Pharmacokinetic Data

Table 1: Pharmacokinetic Parameters of Hydrastine in Humans Following Oral Administration

ParameterValue (Mean ± SD)Unit
Cmax225 ± 100ng/mL
Tmax1.5 ± 0.3hours
AUC6.4 ± 4.1ng·h/mL·kg
Elimination Half-life (t½)4.8 ± 1.4hours

Data derived from a study involving a single oral dose of a goldenseal supplement containing 78 mg of hydrastine in 11 healthy human subjects.[2]

Experimental Protocols

The selection of an administration route is critical and depends on the experimental objectives, such as studying pharmacokinetics, efficacy, or toxicology. Below are detailed protocols for common in vivo administration routes, adapted for this compound based on its chemical properties and general preclinical practices.

Preparation of Dosing Solutions

For in vivo experiments, this compound should be dissolved in a suitable vehicle to ensure its solubility and stability. It is recommended to prepare fresh solutions on the day of use.

Vehicle Formulations for In Vivo Administration:

  • For Parenteral (Intravenous, Intraperitoneal) and Oral Gavage Administration:

    • Protocol 1: A solution can be prepared with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • Protocol 2: A solution can be prepared with 10% DMSO and 90% of a 20% SBE-β-CD solution in saline.

  • For Oral Administration in a lipid-based vehicle:

    • Protocol 3: A solution can be prepared with 10% DMSO and 90% corn oil.

If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.

Oral Administration (Gavage)

Oral gavage ensures the precise administration of a specified dose. This route is relevant for assessing oral bioavailability and first-pass metabolism.

Protocol:

  • Animal Model: Mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

  • Dosing Solution: Prepare this compound in a suitable oral vehicle (e.g., Protocol 1, 2, or 3 above).

  • Dosage: To be determined by the study design. As a reference, related alkaloids have been administered to mice at doses ranging from 10 to 50 mg/kg.

  • Procedure:

    • Gently restrain the animal.

    • Measure the distance from the animal's snout to the last rib to estimate the appropriate length for gavage needle insertion.

    • Insert a sterile, ball-tipped gavage needle into the esophagus and gently advance it into the stomach.

    • Administer the dosing solution slowly.

    • Carefully remove the gavage needle.

    • Monitor the animal for any signs of distress post-administration.

Intravenous (IV) Administration

IV administration bypasses absorption barriers, providing 100% bioavailability. This route is ideal for pharmacokinetic studies determining clearance and volume of distribution.

Protocol:

  • Animal Model: Rats are commonly used due to the larger size of their tail veins. Mice can also be used with appropriate technical skill.

  • Dosing Solution: Prepare this compound in a sterile, isotonic vehicle suitable for injection (e.g., Protocol 1 or 2, filtered through a 0.22 µm syringe filter).

  • Dosage: IV doses are typically lower than oral doses. A starting point could be in the range of 1-5 mg/kg.

  • Procedure:

    • Place the animal in a restraining device that allows access to the lateral tail vein.

    • Warm the tail gently with a heat lamp or warm water to dilate the vein.

    • Swab the tail with 70% ethanol.

    • Using a sterile 27-30 gauge needle, perform the injection into the lateral tail vein.

    • Administer the solution as a slow bolus.

    • Apply gentle pressure to the injection site upon removal of the needle to prevent bleeding.

Intraperitoneal (IP) Administration

IP injection is a common parenteral route in rodents, offering rapid absorption into the systemic circulation, though it is subject to some first-pass metabolism in the liver.

Protocol:

  • Animal Model: Mice or rats.

  • Dosing Solution: Prepare this compound in a sterile, non-irritating vehicle (e.g., Protocol 1 or 2, filtered).

  • Dosage: Typically similar to or slightly higher than IV doses.

  • Procedure:

    • Securely restrain the animal, turning it to expose the abdomen.

    • Tilt the animal's head downwards at a slight angle.

    • Insert a sterile 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate briefly to ensure a blood vessel or organ has not been punctured.

    • Inject the solution smoothly.

    • Withdraw the needle and return the animal to its cage.

Visualizations

Experimental Workflow for Comparing In Vivo Administration Routes

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis prep Prepare Hydrastinine HCl in appropriate vehicle oral Oral Gavage prep->oral iv Intravenous (IV) prep->iv ip Intraperitoneal (IP) prep->ip sampling Serial Blood Sampling (e.g., 0, 5, 15, 30, 60, 120 min) oral->sampling iv->sampling ip->sampling lcms LC-MS/MS Analysis of Hydrastinine HCl Concentration sampling->lcms pk Pharmacokinetic Modeling (Cmax, Tmax, AUC, t½) lcms->pk bioavailability Calculate Oral Bioavailability (AUC_oral / AUC_iv) pk->bioavailability

Caption: Workflow for a comparative pharmacokinetic study of Hydrastinine HCl.

Hypothetical Signaling Pathway for Hemostatic Effect

Given its historical use as a hemostatic agent and its relation to other vasoactive alkaloids, a plausible mechanism of action for this compound involves vasoconstriction to reduce blood flow at the site of injury.

G cluster_vessel Vascular Smooth Muscle Cell cluster_outcome Physiological Outcome hydrastinine Hydrastinine HCl receptor α-Adrenergic or other GPCR hydrastinine->receptor Agonist? plc Phospholipase C (PLC) receptor->plc ip3 IP3 plc->ip3 sr Sarcoplasmic Reticulum ip3->sr triggers release ca2 ↑ Intracellular Ca²⁺ sr->ca2 mlck Myosin Light Chain Kinase (MLCK) ca2->mlck activates contraction Vasoconstriction mlck->contraction hemostasis Hemostasis contraction->hemostasis

Caption: A proposed signaling pathway for the hemostatic effect of Hydrastinine HCl.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Hydrastinine hydrochloride is a semi-synthetic alkaloid derived from the hydrolysis of hydrastine, a component of the Goldenseal plant (Hydrastis canadensis)[1][2]. It has been investigated for its hemostatic properties[3]. The stability of this compound solutions is critical for ensuring the accuracy and reproducibility of experimental results. These application notes provide recommendations for the storage and handling of this compound solutions and outline a general protocol for stability assessment.

2. Recommended Storage Conditions

Proper storage is essential to minimize the degradation of this compound in solution. The following conditions are recommended based on information from commercial suppliers.

2.1. Stock Solutions

For long-term and short-term storage of stock solutions, specific temperature-controlled environments are advised to maintain stability.

Storage ConditionTemperatureDurationContainerAdditional Notes
Long-term-80°CUp to 6 monthsSealed, airtight vialsAway from moisture
Short-term-20°CUp to 1 monthSealed, airtight vialsAway from moisture

2.2. Working Solutions

It is highly recommended to prepare fresh working solutions on the day of use to ensure potency and minimize the impact of any potential degradation[3]. If a working solution needs to be stored for a short period, it should be kept refrigerated at 2-8°C and protected from light.

3. Factors Influencing Stability

Several factors can influence the stability of this compound solutions:

  • Temperature: Elevated temperatures can accelerate chemical degradation.

  • Light: Exposure to light, particularly UV light, may induce photodegradation. Solutions should be stored in amber vials or protected from light.

  • pH: The pH of the solution can significantly impact the stability of many pharmaceuticals. While specific data for this compound is limited, it is a general consideration.

  • Oxygen: The presence of oxygen can lead to oxidative degradation. Solutions should be stored in tightly sealed containers.

4. Experimental Protocols for Stability Assessment

The following protocols describe a general approach for conducting stability studies on this compound solutions. These should be adapted based on the specific experimental needs and available analytical instrumentation.

4.1. Objective

To evaluate the stability of a this compound solution under specific storage conditions (e.g., temperature, light exposure) over a defined period.

4.2. Materials

  • This compound powder

  • Appropriate solvent (e.g., deionized water, DMSO, PBS)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Stability chambers or incubators set to desired temperatures

  • Photostability chamber

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

4.3. Protocol for a Forced Degradation Study

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and establish a stability-indicating analytical method[4][5].

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in the desired solvent.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acid Hydrolysis: Add 0.1 M HCl to the solution.

    • Base Hydrolysis: Add 0.1 M NaOH to the solution.

    • Oxidation: Add a small percentage (e.g., 3%) of hydrogen peroxide.

    • Thermal Stress: Place vials in an oven at an elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose vials to light in a photostability chamber.

    • Control: Keep a vial protected from light at a controlled room temperature or refrigerated.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze the samples using a stability-indicating HPLC method to determine the concentration of the parent compound and detect the formation of any degradation products.

4.4. Protocol for a Stability-Indicating HPLC Method

A validated HPLC method is crucial for accurately quantifying the concentration of this compound and separating it from any degradation products[6][7].

  • Instrumentation: A standard HPLC system with a UV detector is typically suitable.

  • Column: A reversed-phase C18 column is a common starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often used. The pH of the buffer and the gradient of the organic solvent should be optimized to achieve good separation.

  • Detection: The wavelength for detection should be set at the maximum absorbance of this compound.

  • Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness[6][7].

5. Visualization of Workflow

The following diagram illustrates the recommended workflow for the preparation, storage, and use of this compound solutions.

G cluster_prep Solution Preparation cluster_storage Storage Options cluster_use Experimental Use cluster_quality Quality Control prep Prepare Stock Solution (e.g., in DMSO or Water) work Prepare Fresh Working Solution (Dilute from Stock) prep->work Dilution long_term Long-Term Storage (-80°C, up to 6 months) Sealed, away from moisture prep->long_term short_term Short-Term Storage (-20°C, up to 1 month) Sealed, away from moisture prep->short_term use Immediate Use in Experiments work->use stability Perform Stability Assessment (if required) work->stability For validation

Caption: Workflow for this compound solutions.

6. Data Presentation

Due to the limited availability of specific quantitative stability data for this compound in the public domain, a detailed data table cannot be provided at this time. Researchers are encouraged to generate their own stability data using the protocols outlined above. The data should be presented in a clear and organized manner, as exemplified in the template below.

Template for Stability Data Table:

ConditionTime PointConcentration (µg/mL)% of Initial ConcentrationObservations
-20°C (Dark) 0 days100%Clear solution
7 days
14 days
30 days
4°C (Dark) 0 days100%Clear solution
1 day
3 days
7 days
Room Temp (Light) 0 hours100%Clear solution
2 hours
4 hours
8 hours

References

Application Notes and Protocols: Hydrastinine Hydrochloride for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrastinine Hydrochloride is a semi-synthetic alkaloid derived from hydrastine, a component of the Goldenseal plant (Hydrastis canadensis).[1] Historically, it has been recognized for its hemostatic properties. While direct applications of this compound in high-throughput screening (HTS) are not extensively documented, its structural similarity to other bioactive alkaloids and the known activities of its precursor, hydrastine, suggest its potential as a modulator of key biological targets.

This document provides a proposed application and detailed protocol for the use of this compound in a high-throughput screening assay targeting Tyrosine Hydroxylase (TH) , the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.[2] The inhibition of this enzyme is a key therapeutic strategy for various neurological and cardiovascular disorders. Due to the limited availability of direct HTS data for this compound, this application note presents a hypothetical screening protocol based on established methodologies for TH inhibition assays.

Proposed Biological Target: Tyrosine Hydroxylase (TH)

The precursor to Hydrastinine, Hydrastine, has been reported to inhibit Tyrosine Hydroxylase. This provides a scientifically plausible rationale for investigating this compound as a potential inhibitor of this enzyme. The catecholamine biosynthesis pathway is a critical signaling pathway in the central nervous system and periphery.

Hypothetical Signaling Pathway

The following diagram illustrates the catecholamine synthesis pathway and the proposed inhibitory action of this compound on Tyrosine Hydroxylase.

G cluster_pathway Catecholamine Biosynthesis Pathway cluster_inhibition Proposed Inhibition Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Hydrastinine Hydrastinine Hydrochloride TH_enzyme Tyrosine Hydroxylase Hydrastinine->TH_enzyme Inhibition G start Start dispense_compounds Dispense Compounds (Hydrastinine HCl, Controls) to 384-well plate start->dispense_compounds add_enzyme Add Enzyme Mix (TH, BH4, Catalase, Ferrous Ammonium Sulfate) dispense_compounds->add_enzyme pre_incubate Pre-incubate (15 min at 25°C) add_enzyme->pre_incubate add_substrate Add Substrate Mix (L-Tyrosine, Sodium Periodate) pre_incubate->add_substrate read_plate Kinetic Read (Fluorescence, Ex/Em = 485/525 nm) for 30 min add_substrate->read_plate analyze_data Data Analysis (% Inhibition, IC50) read_plate->analyze_data end End analyze_data->end

References

Application Notes and Protocols: Hydrastinine Hydrochloride in Natural Product Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrastinine Hydrochloride is a semi-synthetic isoquinoline (B145761) alkaloid derived from the hydrolysis of hydrastine, a major alkaloid found in the Goldenseal plant (Hydrastis canadensis)[1][2]. Historically patented by Bayer in the early 1910s, it was primarily used as a hemostatic agent to control bleeding[2]. As a constituent of various natural product libraries, this compound presents an opportunity for screening for novel biological activities beyond its traditional use. This document provides detailed application notes and protocols for the investigation of this compound in the context of drug discovery and development, focusing on its potential hemostatic, uterine smooth muscle modulatory, and central nervous system (CNS) activities.

Potential Applications and Screening Strategies

The isoquinoline alkaloid scaffold is present in numerous pharmacologically active natural products, suggesting that this compound may possess a range of biological effects. Key areas for screening include:

  • Hemostatic Activity: Elucidation of its mechanism of action and quantification of its efficacy.

  • Uterine Smooth Muscle Modulation: Assessment of its potential as a uterotonic (contracting) or tocolytic (relaxing) agent.

  • Central Nervous System (CNS) Effects: Evaluation of potential stimulant or depressant properties.

  • Enzyme Inhibition: High-throughput screening against various enzyme classes to identify novel molecular targets.

Data Presentation: Summary of Potential Biological Activities

Table 1: In Vitro Hemostatic Activity of this compound

AssayConcentration (µM)Clotting Time (seconds)% Change from Control
Prothrombin Time (PT) Vehicle Control0%
1
10
100
Activated Partial Thromboplastin Time (aPTT) Vehicle Control0%
1
10
100

Table 2: Effect of this compound on Isolated Uterine Tissue Contractility

TreatmentConcentration (µM)Contraction Amplitude (% of Baseline)Contraction Frequency (contractions/min)EC₅₀ / IC₅₀ (µM)
Spontaneous ContractionsVehicle Control100%N/A
1
10
100
Oxytocin-Induced ContractionsVehicle Control100%N/A
1
10
100

Table 3: Effect of this compound on Locomotor Activity in Mice

Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (cm)% Increase from Vehicle
Vehicle Control-0%
This compound5
This compound10
This compound20
Positive Control (e.g., Caffeine)10

Experimental Protocols

Protocol for Assessing Hemostatic Activity: In Vitro Coagulation Assays

Objective: To determine the effect of this compound on the intrinsic and extrinsic pathways of the coagulation cascade.

Methodology:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in sterile distilled water or DMSO.

    • Prepare working solutions by serial dilution in a suitable buffer (e.g., Tris-buffered saline).

    • Use commercially available kits for Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) assays, which include the necessary reagents (thromboplastin, cephalin, and calcium chloride).

  • Assay Procedure:

    • Perform all assays on a coagulometer at 37°C.

    • For the PT assay, pipette 50 µL of pooled normal human plasma into a cuvette, followed by 5 µL of the this compound working solution or vehicle control. Incubate for 3 minutes.

    • Initiate coagulation by adding 100 µL of the PT reagent. The time to clot formation is recorded.

    • For the aPTT assay, pipette 50 µL of plasma, 50 µL of the aPTT reagent, and 5 µL of the this compound working solution or vehicle control into a cuvette. Incubate for 5 minutes.

    • Initiate coagulation by adding 50 µL of 25 mM calcium chloride. The time to clot formation is recorded.

  • Data Analysis:

    • Calculate the mean clotting time from triplicate measurements for each concentration.

    • Compare the clotting times of the test samples to the vehicle control to determine if this compound has pro-coagulant or anti-coagulant properties.

Protocol for Assessing Uterine Smooth Muscle Activity

Objective: To evaluate the effect of this compound on the contractility of isolated uterine smooth muscle.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a female rat in the estrus stage of the reproductive cycle.

    • Dissect the uterine horns and place them in cold, oxygenated Krebs-Henseleit physiological salt solution.

    • Prepare longitudinal strips of myometrium (approximately 2 mm x 10 mm).

  • Organ Bath Setup:

    • Mount the uterine strips in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen (B8564812) (95% O₂ / 5% CO₂).

    • Connect the strips to isometric force transducers and apply a resting tension of 1 g.

    • Allow the tissue to equilibrate for at least 60 minutes, with regular washes, until stable spontaneous contractions are observed.

  • Experimental Procedure:

    • Record a stable baseline of spontaneous contractions for 20-30 minutes.

    • Add this compound in a cumulative, concentration-dependent manner (e.g., 10⁻⁸ to 10⁻⁴ M), allowing the response to stabilize at each concentration before adding the next.

    • To test for inhibitory effects on induced contractions, first stimulate the tissue with a submaximal concentration of a uterotonic agent like oxytocin (B344502) (e.g., 10 nM) before adding this compound.

  • Data Analysis:

    • Measure the amplitude (force) and frequency of contractions.

    • Express the response at each concentration as a percentage of the baseline activity.

    • Construct a concentration-response curve and calculate the EC₅₀ (for stimulation) or IC₅₀ (for inhibition) value.

Protocol for Assessing CNS Stimulant Activity: Locomotor Activity

Objective: To determine if this compound affects spontaneous locomotor activity in mice, indicative of CNS stimulant or depressant effects.

Methodology:

  • Animal Handling and Dosing:

    • Use adult male Swiss Webster mice, housed in a controlled environment with a 12-hour light/dark cycle.

    • Allow the mice to acclimate to the testing room for at least 60 minutes before the experiment.

    • Prepare this compound in sterile saline for intraperitoneal (i.p.) injection.

    • Divide the mice into groups and administer different doses of this compound (e.g., 5, 10, 20 mg/kg), a vehicle control (saline), and a positive control (e.g., caffeine, 10 mg/kg).

  • Locomotor Activity Measurement:

    • 30 minutes after injection, place each mouse individually into an open-field arena equipped with infrared photobeams (e.g., an actophotometer).

    • Record the locomotor activity (e.g., total distance traveled, number of beam breaks) for a period of 30 minutes.

  • Data Analysis:

    • Calculate the mean locomotor activity for each treatment group.

    • Use statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to compare the activity of the this compound-treated groups to the vehicle control group.

Visualization of Pathways and Workflows

Hypothesized Signaling Pathway for a Related Isoquinoline Alkaloid

While the specific signaling pathway for this compound is not well-defined, research on the related compound, (-)-β-hydrastine, has shown inhibition of the PAK4 kinase pathway, which is involved in cell proliferation and invasion. This provides a potential avenue for investigation for this compound.

signaling_pathway Hydrastinine (-)-β-hydrastine (related compound) PAK4 PAK4 Kinase Hydrastinine->PAK4 Inhibition LIMK1 LIMK1 PAK4->LIMK1 Phosphorylation Cofilin Cofilin LIMK1->Cofilin Phosphorylation Cytoskeleton Cytoskeletal Reorganization (Inhibition of Invasion) Cofilin->Cytoskeleton Modulation

Caption: Potential PAK4 signaling pathway targeted by related isoquinoline alkaloids.

General Experimental Workflow for Screening

The following diagram illustrates a typical workflow for screening a compound from a natural product library.

experimental_workflow Start This compound from Natural Product Library PrimaryScreen Primary Screening (e.g., High-Throughput Enzyme Assays) Start->PrimaryScreen HitIdent Hit Identification PrimaryScreen->HitIdent HitIdent->Start Inactive SecondaryScreen Secondary Screening (e.g., Cell-Based Assays) HitIdent->SecondaryScreen Active InVivo In Vivo Validation (e.g., Animal Models) SecondaryScreen->InVivo LeadOpt Lead Optimization InVivo->LeadOpt

Caption: Workflow for screening and development of natural product library compounds.

Logical Relationship of Potential Activities

This diagram illustrates the logical relationship between the chemical nature of this compound and its potential biological effects.

Caption: Potential biological activities stemming from this compound.

References

Application Notes and Protocols for Hydrastinine Hydrochloride in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research purposes only. Detailed toxicological and pharmacological data for hydrastinine (B1223018) hydrochloride in animal models is scarce in publicly available scientific literature. The protocols and data presented are based on general principles of animal research and information available for structurally related compounds. Researchers should conduct thorough literature reviews and preliminary dose-ranging studies before commencing any experiment.

Introduction

Hydrastinine hydrochloride is a semi-synthetic isoquinoline (B145761) alkaloid derived from hydrastine, a component of the Goldenseal (Hydrastis canadensis) plant.[1] Historically, it was patented and utilized as a haemostatic (blood-clotting) agent.[1] Its pharmacological profile also suggests potential uterotonic (uterine-contracting) effects. These application notes provide a framework for researchers investigating the therapeutic potential and toxicological profile of this compound in animal models. Due to the limited specific data on this compound, extreme caution is advised.

Toxicological Profile

There is a significant lack of specific acute toxicity data, such as LD50 values, for this compound in the scientific literature. A material safety data sheet notes that it is considered a hazardous substance and that animal experiments suggest ingestion of less than 5 grams could be fatal or cause serious harm.[2] No quantitative LD50 data from peer-reviewed studies has been identified.

For context, and with the strong caveat that these are different chemical compounds, the acute toxicity of hydralazine (B1673433) hydrochloride , a vasodilator, is provided below. This data should not be used for dose-setting of this compound but is included for informational purposes only.

Table 1: Acute Toxicity of Hydralazine Hydrochloride (Not this compound)
Animal ModelRoute of AdministrationLD50 (mg/kg)Citation
MouseOral188[3]
RatOral280[3]
MouseIntraperitoneal83[3]
MouseSubcutaneous73[3]

Dosing and Administration

Given the absence of established effective dose ranges for this compound, researchers must perform dose-ranging studies to determine appropriate concentrations for their specific animal model and intended biological effect.

Preparation of Dosing Solutions

This compound should be dissolved in a suitable vehicle for administration. Sterile saline (0.9% NaCl) is a common choice for intravenous, intraperitoneal, and subcutaneous routes. The concentration of the dosing solution should be calculated based on the desired dose (in mg/kg) and the volume to be administered.

Example Calculation:

  • Desired Dose: 10 mg/kg

  • Animal Weight: 0.025 kg (25 g mouse)

  • Total Dose: 10 mg/kg * 0.025 kg = 0.25 mg

  • Injection Volume: 0.1 mL

  • Required Concentration: 0.25 mg / 0.1 mL = 2.5 mg/mL

Routes of Administration

The choice of administration route will depend on the experimental goals, such as desired speed of onset and duration of action.

RouteDescriptionRecommended Volume (Mouse)Recommended Volume (Rat)
Intravenous (IV) Injection directly into a vein (e.g., tail vein) for rapid systemic distribution.5 mL/kg5 mL/kg
Intraperitoneal (IP) Injection into the peritoneal cavity, allowing for relatively rapid absorption.10 mL/kg10 mL/kg
Subcutaneous (SC) Injection into the loose skin on the back, providing slower, more sustained absorption.10 mL/kg10 mL/kg
Oral (PO) Administration via gavage directly into the stomach.10 mL/kg10 mL/kg

Experimental Protocols

The following are generalized protocols that can be adapted for studying the haemostatic and uterotonic effects of this compound.

Protocol: Evaluation of Haemostatic Activity in a Tail Bleeding Model (Mouse/Rat)
  • Animal Model: Male or female mice (e.g., C57BL/6, 8-10 weeks old) or rats (e.g., Sprague-Dawley, 200-250 g).

  • Acclimatization: Animals should be acclimated to the facility for at least one week prior to the experiment.

  • Grouping: Randomly assign animals to control (vehicle) and treatment groups (various doses of this compound). A minimum of 6-8 animals per group is recommended.

  • Drug Administration: Administer the calculated dose of this compound or vehicle via the desired route (e.g., IV or IP).

  • Anesthesia: After a predetermined time (e.g., 15-30 minutes post-injection), anesthetize the animals.

  • Bleeding Induction: Transect the tail 3 mm from the tip using a sterile scalpel.

  • Data Collection: Immediately immerse the tail in pre-warmed saline (37°C) and record the time to cessation of bleeding for up to 15 minutes. Alternatively, blood can be collected on pre-weighed filter paper at set intervals to quantify blood loss.

  • Euthanasia: At the end of the experiment, humanely euthanize the animals.

Protocol: Assessment of Uterotonic Activity in vivo (Rat)
  • Animal Model: Ovariectomized female Sprague-Dawley rats. Estrogen priming (e.g., estradiol (B170435) benzoate) is often necessary to sensitize the uterus.

  • Surgical Preparation: Anesthetize the rat and insert a pressure-sensitive catheter into the uterine horn to measure intrauterine pressure changes.

  • Drug Administration: Administer graded doses of this compound intravenously.

  • Data Recording: Continuously record the frequency and amplitude of uterine contractions.

  • Positive Control: A known uterotonic agent, such as oxytocin (B344502), should be used as a positive control.

Potential Signaling Pathways (Hypothetical)

The precise mechanism of action for this compound is not well-defined. For the related compound hydralazine , a known vasodilator, the proposed mechanism involves the inhibition of inositol (B14025) trisphosphate (IP₃)-induced calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells.[4] It is unknown if this compound shares this or a similar mechanism for any potential vascular effects. For uterotonic activity, many compounds act on receptors such as oxytocin or prostaglandin (B15479496) receptors, leading to an increase in intracellular calcium and subsequent muscle contraction.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis a Animal Acclimatization b Randomization into Groups (Control & Treatment) a->b c Dose Calculation and Solution Preparation b->c d Drug Administration (Hydrastinine HCl or Vehicle) c->d e Induction of Biological Effect (e.g., Tail Transection) d->e f Data Collection (e.g., Bleeding Time, Blood Loss) e->f g Data Analysis and Statistical Comparison f->g h Conclusion and Reporting g->h

Caption: General workflow for in vivo animal studies of this compound.

Potential Uterotonic Signaling Cascade

G hyd Hydrastinine HCl (Hypothetical) receptor Uterine Receptor (e.g., GPCR) hyd->receptor plc Phospholipase C (PLC) Activation receptor->plc ca_influx Ca²⁺ Influx from Extracellular Space receptor->ca_influx ip3 IP₃ Production plc->ip3 ca_release Ca²⁺ Release from Sarcoplasmic Reticulum ip3->ca_release cam Ca²⁺-Calmodulin Complex ca_release->cam ca_influx->cam mlck Myosin Light Chain Kinase (MLCK) Activation cam->mlck contraction Uterine Contraction mlck->contraction

Caption: A hypothetical signaling pathway for uterotonic action.

References

Application Notes and Protocols for the Isolation of Hydrastinine Hydrochloride Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature specifically detailing the metabolic pathways and isolation of hydrastinine (B1223018) hydrochloride metabolites is limited. The following application notes and protocols are based on established methods for the closely related and precursor compound, hydrastine (B1673436), as well as general principles of drug metabolism and analysis. These guidelines provide a robust starting point for the investigation of hydrastinine hydrochloride metabolism.[1][2][3]

Introduction

Hydrastinine, a semi-synthetic derivative of hydrastine, is a compound of interest for its potential pharmacological activities.[3][4] Understanding its metabolic fate is crucial for drug development, providing insights into its efficacy, safety, and pharmacokinetic profile. This document outlines recommended techniques and detailed protocols for the isolation, identification, and quantification of this compound metabolites from biological matrices. The primary analytical technique discussed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is a powerful tool for metabolite profiling.[1][5]

Predicted Metabolic Pathways of Hydrastinine

Based on the known metabolism of the parent compound hydrastine and general xenobiotic biotransformation, hydrastinine is expected to undergo both Phase I and Phase II metabolism.[1][2]

Phase I Metabolism:

  • Oxidation: Hydroxylation of the aromatic ring or alkyl chain is a common metabolic pathway.

  • N-Demethylation: Removal of the methyl group from the nitrogen atom is a likely transformation.

  • O-Demethylenation: The methylenedioxy bridge may be cleaved to form catechol metabolites.

Phase II Metabolism:

  • Glucuronidation: Phase I metabolites, particularly hydroxylated ones, are likely to be conjugated with glucuronic acid to increase water solubility for excretion.

  • Sulfation: Conjugation with a sulfonate group is another common Phase II reaction for hydroxylated metabolites.

The following diagram illustrates the predicted metabolic pathway of hydrastinine.

Hydrastinine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Hydrastinine Hydrastinine Hydroxylated Hydroxylated Metabolites Hydrastinine->Hydroxylated Oxidation (CYP450) NDemethylated N-Demethylated Metabolite Hydrastinine->NDemethylated N-Demethylation ODemethylenated O-Demethylenated Metabolites (Catechols) Hydrastinine->ODemethylenated O-Demethylenation Glucuronide Glucuronide Conjugates Hydroxylated->Glucuronide Glucuronidation (UGTs) Sulfate Sulfate Conjugates Hydroxylated->Sulfate Sulfation (SULTs) ODemethylenated->Glucuronide ODemethylenated->Sulfate

Caption: Predicted metabolic pathway of hydrastinine.

Experimental Workflow for Metabolite Isolation and Analysis

The overall workflow for isolating and analyzing this compound metabolites from biological samples such as plasma and urine is depicted below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine) Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation to Dryness Supernatant_Collection->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Processing Data Processing and Metabolite Identification LC_MS_MS->Data_Processing

Caption: Experimental workflow for metabolite analysis.

Detailed Experimental Protocols

Sample Preparation from Plasma/Serum

This protocol is designed for the extraction of hydrastinine and its metabolites from plasma or serum samples.

Materials:

  • Plasma or serum samples

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge

  • Nitrogen evaporator or vacuum concentrator

  • Mobile phase for reconstitution

Protocol:

  • Thaw plasma/serum samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[5]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation from Urine

This protocol is for the direct analysis of urine samples, which may require a hydrolysis step to detect conjugated metabolites.

Materials:

  • Urine samples

  • β-glucuronidase/sulfatase enzyme solution (e.g., from Helix pomatia)

  • Phosphate (B84403) buffer (pH 5.0)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution

  • Microcentrifuge tubes (1.5 mL)

  • Incubator/water bath

  • Microcentrifuge

Protocol:

  • Thaw urine samples to room temperature.

  • For Total Metabolite Analysis (with hydrolysis):

    • To 100 µL of urine, add 50 µL of phosphate buffer (pH 5.0) and 20 µL of β-glucuronidase/sulfatase solution.[1][2]

    • Incubate at 37°C for 2 hours.

    • Proceed to step 3.

  • For Direct Analysis (without hydrolysis):

    • Use 100 µL of urine directly.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate any proteins and other macromolecules.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. A dilution with the initial mobile phase may be necessary depending on the concentration of metabolites.

LC-MS/MS Method for Metabolite Analysis

The following is a general LC-MS/MS method that can be optimized for the separation and detection of hydrastinine and its metabolites.

Liquid Chromatography Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Full scan for metabolite discovery and Product Ion Scan (PIS) for structural elucidation. Multiple Reaction Monitoring (MRM) for quantification.
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Collision Gas Argon
Collision Energy Optimize for each metabolite. A starting point would be to perform a ramping collision energy experiment.

Data Presentation: Quantitative Analysis

Quantitative data for hydrastinine and its potential metabolites should be summarized in tables for clear comparison. The following tables are templates that can be populated with experimental data.

Table 1: LC-MS/MS Parameters for Quantification of Hydrastinine and Predicted Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
HydrastinineTo be determinedTo be determinedTo be determinedTo be determined
Hydroxylated Metabolite 1To be determinedTo be determinedTo be determinedTo be determined
N-Demethylated MetaboliteTo be determinedTo be determinedTo be determinedTo be determined
O-Demethylenated MetaboliteTo be determinedTo be determinedTo be determinedTo be determined
Internal StandardTo be determinedTo be determinedTo be determinedTo be determined

Table 2: Pharmacokinetic Parameters of Hydrastinine (Hypothetical Data)

ParameterValue (Mean ± SD)
Cmax (ng/mL)To be determined
Tmax (h)To be determined
AUC (0-t) (ng·h/mL)To be determined
Elimination Half-life (t½) (h)To be determined

Note: The values in these tables are placeholders and must be determined experimentally.

Conclusion

The protocols and methods described in these application notes provide a comprehensive framework for the systematic investigation of this compound metabolites. While specific data on hydrastinine metabolism is not yet widely available, the approaches outlined here, based on sound analytical principles and knowledge of the metabolism of related compounds, will enable researchers to effectively isolate, identify, and quantify its metabolites in various biological matrices. Further research is warranted to fully elucidate the metabolic pathways of hydrastinine.

References

Application Notes and Protocols: Hydrastinine Hydrochloride as a Chemical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of hydrastinine (B1223018) hydrochloride as a chemical standard in analytical and research settings. Due to the limited availability of comprehensive public data, this document focuses on its known properties and available analytical methodologies.

Introduction

Hydrastinine hydrochloride is a semi-synthetic alkaloid derived from the hydrolysis of hydrastine, an alkaloid found in the plant Hydrastis canadensis (goldenseal).[1][2] It has been historically used as a hemostatic agent.[3][4] As a chemical standard, it is used for the identification and quantification of hydrastinine in various samples, including herbal products and research materials.

Chemical and Physical Properties

This compound is a pale yellow, odorless crystalline solid with a bitter taste.[5] It is soluble in water and alcohol.[5] Solutions in water are reported to be neutral and exhibit blue fluorescence.[5]

Table 1: Chemical and Physical Data for this compound

PropertyValueReference
Chemical Name 6-methyl-7,8-dihydro-5H-[6][7]dioxolo[4,5-g]isoquinolin-5-ol;hydrochloride
CAS Number 4884-68-8
Molecular Formula C₁₁H₁₄ClNO₃[8]
Molecular Weight 243.69 g/mol
Appearance Pale yellow odorless crystals[5]
Solubility Soluble in water and alcohol. A solubility of 10 mg/mL in PBS (requiring sonication) has been reported.[5][9]
Storage Store at -20°C in the dark.[5]
Application as an Analytical Standard

This compound is suitable for use as a reference standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Its primary application is in the quality control of raw materials and finished products containing goldenseal, as well as in pharmacokinetic and metabolism studies.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for the Quantification of Hydrastinine

This protocol is based on a method developed for the analysis of alkaloids in goldenseal-containing products.

Objective: To quantify the amount of hydrastinine in a sample using an external standard method with this compound.

Table 2: HPLC Method Parameters for Hydrastinine Analysis

ParameterSpecification
Column Zorbax Eclipse-XDB C18
Mobile Phase 10 mM ammonium (B1175870) acetate (B1210297)/acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 235 nm
Column Temperature 30°C
Linearity Range Approximately 4–80 μg/mL

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Sample containing hydrastinine

Equipment:

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

1. Standard Stock Solution Preparation (e.g., 100 µg/mL): a. Accurately weigh approximately 10 mg of this compound reference standard. b. Dissolve the standard in the mobile phase in a 100 mL volumetric flask. c. Sonicate if necessary to ensure complete dissolution. d. Make up to the mark with the mobile phase and mix thoroughly.

2. Preparation of Calibration Standards: a. Perform serial dilutions of the standard stock solution with the mobile phase to prepare a series of calibration standards within the linear range (e.g., 5, 10, 20, 40, 80 µg/mL).

3. Sample Preparation: a. The sample preparation will vary depending on the matrix. For a solid sample (e.g., powdered plant material), an extraction step is necessary. A typical extraction might involve sonicating a known weight of the sample in the mobile phase, followed by centrifugation and filtration. b. For a liquid sample, it may be possible to dilute it directly with the mobile phase. c. Ensure the final concentration of hydrastinine in the sample solution falls within the calibration range. d. Filter the final sample solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Analysis: a. Set up the HPLC system with the conditions specified in Table 2. b. Inject the calibration standards, starting with the lowest concentration. c. Inject the prepared sample solutions. d. A blank (mobile phase) should be run to ensure no carryover.

5. Data Analysis: a. Integrate the peak area of hydrastinine in the chromatograms for the standards and samples. b. Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards. c. Determine the concentration of hydrastinine in the sample solutions from the calibration curve. d. Calculate the final concentration of hydrastinine in the original sample, taking into account any dilution factors.

Workflow for HPLC Analysis using a Chemical Standard

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh Hydrastinine HCl Reference Standard Stock Prepare Standard Stock Solution Standard->Stock Cal Prepare Calibration Standards Stock->Cal Inject Inject Standards and Samples Cal->Inject SamplePrep Prepare Sample Solution (Extract, Dilute, Filter) SamplePrep->Inject HPLC HPLC System Setup HPLC->Inject Chromatogram Obtain Chromatograms Inject->Chromatogram CalCurve Construct Calibration Curve Chromatogram->CalCurve Quantify Quantify Hydrastinine in Sample CalCurve->Quantify Report Report Results Quantify->Report

Caption: Workflow for the quantification of hydrastinine using HPLC.

Stability and Storage
  • Storage: this compound as a solid standard should be stored at -20°C and protected from light.[5]

Safety Precautions
  • Handle this compound in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) for complete safety information.

Disclaimer: The information provided in these application notes is for guidance only and is based on publicly available data. It is the responsibility of the user to validate any analytical methods for their specific application. The stability and handling of this chemical standard should be performed in accordance with good laboratory practices.

References

Troubleshooting & Optimization

Troubleshooting Hydrastinine Hydrochloride precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting common issues related to the precipitation of Hydrastinine (B1223018) Hydrochloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of Hydrastinine Hydrochloride?

This compound is soluble in water. Published data indicates a solubility of up to 50 mg/mL in water, which may require ultrasonication to achieve full dissolution.[1] It is also described as being miscible with water.

Q2: Why is my this compound solution precipitating?

Precipitation of this compound in aqueous solutions can be attributed to several factors:

  • pH-dependent solubility: Hydrastinine is a weak base with a pKa of 2.62.[2] Its hydrochloride salt is more soluble in acidic conditions. As the pH of the solution increases and approaches or surpasses the pKa, the equilibrium shifts towards the less soluble free base form, leading to precipitation.

  • Solution Instability: The stability of this compound in aqueous solutions is optimal within a pH range of 3.2 to 4.4.[3] Outside of this range, the compound may degrade, which could result in the formation of insoluble byproducts.

  • Incompatible Excipients: The presence of certain sugars, such as dextrose, fructose, lactose, and maltose, can adversely affect the stability of this compound, potentially leading to precipitation or degradation.[3]

  • Buffer Composition: Some buffer components can interact with this compound. For instance, phosphate (B84403) buffers (specifically the HPO4= species) have been shown to catalyze its decomposition.[4]

Q3: What is the optimal pH for maintaining this compound in solution?

The optimal pH range for the stability of this compound in aqueous solutions is between 3.2 and 4.4.[3] Maintaining the pH within this range is crucial for preventing both precipitation of the free base and chemical degradation.

Q4: Can I use heat or sonication to dissolve precipitated this compound?

Yes, gentle heating (e.g., to 37°C) and sonication are recommended methods to aid in the dissolution of this compound.[1] If precipitation occurs after a solution has been prepared, these methods can also be used to attempt to redissolve the compound.

Quantitative Data Summary

ParameterValueNotesSource
Aqueous Solubility 50 mg/mLMay require sonication.[1]
pKa 2.62This indicates Hydrastinine is a weak base.[2]
Optimal pH for Stability 3.2 - 4.4Critical for preventing degradation.[3]
pH of 1g in 50mL Water 3.5 - 4.5The solution is naturally acidic.[3]

Experimental Protocols

Protocol for Preparing a Stable Aqueous Stock Solution of this compound

This protocol outlines the steps to prepare a stable aqueous stock solution of this compound, minimizing the risk of precipitation.

  • Reagent and Equipment Preparation:

    • This compound powder

    • High-purity water (e.g., Milli-Q or equivalent)

    • Sterile glassware (beaker, graduated cylinder)

    • Magnetic stirrer and stir bar

    • Calibrated pH meter

    • 0.1 M HCl and 0.1 M NaOH for pH adjustment (if necessary)

    • Ultrasonic bath

    • Sterile 0.22 µm filter and syringe

  • Dissolution Procedure:

    • Weigh the desired amount of this compound powder.

    • Measure the appropriate volume of high-purity water to achieve the target concentration (not exceeding 50 mg/mL).

    • Slowly add the this compound powder to the water while continuously stirring.

    • If the powder does not fully dissolve, place the beaker in an ultrasonic bath for 15-30 minutes. Gentle warming to 37°C can also be applied.

    • Visually inspect the solution to ensure it is clear and free of particulates.

  • pH Measurement and Adjustment:

    • Measure the pH of the solution. It should naturally fall within the range of 3.5 to 4.5.

    • If the pH is outside the optimal stability range of 3.2-4.4, adjust cautiously with 0.1 M HCl or 0.1 M NaOH. Add the acid or base dropwise while continuously monitoring the pH.

  • Sterilization and Storage:

    • For sterile applications, filter the final solution through a 0.22 µm syringe filter into a sterile container.

    • Store the solution at 2-8°C, protected from light. For long-term storage, consult the manufacturer's recommendations, as storage at -20°C or -80°C may be appropriate.

Troubleshooting Guides

Issue 1: this compound Fails to Dissolve Completely
  • Observation: Undissolved powder remains in the solution even after stirring.

  • Troubleshooting Steps:

    • Apply Sonication: Place the solution in an ultrasonic bath for 15-30 minute intervals.

    • Gentle Heating: Warm the solution to 37°C while stirring. Avoid excessive heat, which could lead to degradation.

    • Check Concentration: Ensure the target concentration does not exceed the maximum solubility of 50 mg/mL. If it does, dilute the solution with more water.

Issue 2: Precipitation Occurs Upon Addition of a Buffer
  • Observation: The solution becomes cloudy or a precipitate forms immediately after adding a buffer.

  • Troubleshooting Steps:

    • Verify Buffer pH: Measure the final pH of the solution. If the pH is above 4.4, the less soluble free base of hydrastinine has likely precipitated.

    • Adjust pH: If the pH is too high, cautiously add 0.1 M HCl dropwise to lower the pH back into the optimal range of 3.2-4.4.

    • Buffer Compatibility: Avoid phosphate buffers, as they can catalyze the degradation of this compound.[4] Consider using citrate (B86180) or acetate (B1210297) buffers, which have been shown to be more compatible.[3]

Issue 3: Solution Becomes Cloudy or Precipitates Over Time
  • Observation: A clear solution develops turbidity or a precipitate after a period of storage.

  • Troubleshooting Steps:

    • Check Storage Conditions: Ensure the solution is stored at the recommended temperature and protected from light.

    • Re-dissolve: Try to redissolve the precipitate by gentle warming and sonication.

    • Prepare Fresh Solutions: this compound solutions may have limited stability. It is best practice to prepare fresh solutions for your experiments.

Visual Troubleshooting Workflow

G cluster_start Start: Precipitation Observed cluster_troubleshooting Troubleshooting Steps cluster_resolution Resolution start Precipitation of Hydrastinine HCl in Aqueous Solution check_dissolution Initial Dissolution Issue? start->check_dissolution check_buffer Precipitation After Adding Buffer? check_dissolution->check_buffer No dissolution_actions 1. Sonicate solution 2. Gently warm to 37°C 3. Verify concentration ≤ 50 mg/mL check_dissolution->dissolution_actions Yes check_storage Precipitation During Storage? check_buffer->check_storage No buffer_actions 1. Check solution pH (aim for 3.2-4.4) 2. Adjust pH with 0.1M HCl if needed 3. Use compatible buffers (e.g., citrate, acetate) check_buffer->buffer_actions Yes storage_actions 1. Check storage conditions (temp, light) 2. Attempt to redissolve (sonicate/warm) 3. Prepare fresh solution check_storage->storage_actions Yes resolved Solution is Clear and Stable dissolution_actions->resolved buffer_actions->resolved storage_actions->resolved

Caption: Troubleshooting workflow for Hydrastinine HCl precipitation.

References

Technical Support Center: Optimizing the Dissolution of Hydrastinine Hydrochloride for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective dissolution of Hydrastinine Hydrochloride for experimental use. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during solution preparation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound exhibits good solubility in water and Dimethyl Sulfoxide (DMSO).[1] For in vitro experiments, creating a high-concentration stock solution in DMSO is a common practice. For in vivo studies, co-solvent systems are often necessary to maintain solubility upon further dilution.[2]

Q2: What is the maximum achievable concentration of this compound in common solvents?

A2: The solubility of this compound can vary. Reported solubility values are:

  • In DMSO: ≥ 83.33 mg/mL (341.95 mM)[1]

  • In Water: 50 mg/mL (205.18 mM)[1]

It is important to note that the use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1]

Q3: My this compound is not dissolving completely. What can I do?

A3: If you encounter issues with dissolution, the following methods can be employed:

  • Sonication: Using an ultrasonic bath can help break down powder agglomerates and increase the rate of dissolution.[1]

  • Gentle Heating: Warming the solution to 37°C can aid in dissolving the compound.[2] Avoid excessive heat, as it may lead to degradation.

  • Vortexing: Thoroughly vortexing the solution will ensure adequate mixing.[2]

Q4: I observed precipitation after diluting my DMSO stock solution into an aqueous buffer. Why is this happening and how can I prevent it?

A4: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for many hydrophobic compounds. This occurs due to the significant change in solvent polarity, causing the compound to "crash out" of the solution.[2] The pH of the buffer can also influence the ionization state and solubility of the molecule.[2]

To prevent this, consider the following:

  • Pre-warm the aqueous buffer: Warming the buffer to room temperature or 37°C can increase the solubility of the compound upon dilution.[2]

  • Step-wise Dilution: Instead of adding the DMSO stock directly to the final volume of the buffer, add a small volume of the pre-warmed buffer to a fresh tube. While vortexing, slowly add the required volume of the DMSO stock solution drop-wise. Continue to add the buffer in small increments with continuous mixing until the final concentration is reached.[2]

  • Use of Co-solvents: For in vivo experiments, specific co-solvent formulations are recommended to maintain solubility. An example protocol involves a mixture of DMSO, PEG300, Tween-80, and saline.[1]

Q5: How should I store my this compound solutions?

A5: Proper storage is crucial to maintain the stability of your solutions.

  • Stock Solutions (in solvent): Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is important to seal the storage container to protect it from moisture.[1] Avoid repeated freeze-thaw cycles.[1]

  • Aqueous Working Solutions: It is recommended to prepare fresh aqueous working solutions on the day of use.[1] If you prepare a stock solution in water, it should be diluted to the working concentration and then sterilized by filtering through a 0.22 µm filter before use.[1]

Troubleshooting Guide: Common Dissolution Issues

This guide provides a systematic approach to resolving common issues encountered when preparing this compound solutions.

Issue Potential Cause Recommended Action
Incomplete Dissolution Insufficient solvent volume or mixing.Ensure the correct solvent-to-solute ratio is used. Increase mixing time with a vortexer or magnetic stirrer.
Powder agglomeration.Use sonication to break up clumps of powder.[1]
Low temperature.Gently warm the solution to 37°C.[2]
Precipitation upon Dilution Rapid change in solvent polarity.Perform a step-wise dilution, adding the aqueous buffer to the DMSO stock slowly while vortexing.[2]
Temperature difference between stock and buffer.Pre-warm the aqueous buffer to the same temperature as the stock solution (e.g., room temperature or 37°C).[2]
Unfavorable pH of the buffer.Ensure the pH of the final solution is within a range that maintains the solubility of the hydrochloride salt.
Cloudy or Hazy Solution Presence of insoluble impurities.Centrifuge the solution to pellet any insoluble material and carefully collect the supernatant.
Formation of fine precipitate.Attempt to redissolve by gentle warming and sonication.[2] If the issue persists, reconsider the final concentration or buffer composition.
Solution Color Change Potential degradation of the compound.Prepare a fresh solution. Avoid prolonged exposure to light and high temperatures.
Contamination.Use high-purity solvents and sterile techniques.

Quantitative Data Summary

The following tables provide a summary of solubility and stock solution preparation data for this compound.

Table 1: Solubility of this compound

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO≥ 83.33341.95Requires sonication. Use of new, anhydrous DMSO is recommended.[1]
Water50205.18Requires sonication.[1]

Table 2: Stock Solution Preparation Examples

Desired Stock ConcentrationMass of this compoundVolume of Solvent
1 mM 1 mg4.1036 mL
5 mg20.5179 mL
10 mg41.0357 mL
5 mM 1 mg0.8207 mL
5 mg4.1036 mL
10 mg8.2071 mL
10 mM 1 mg0.4104 mL
5 mg2.0518 mL
10 mg4.1036 mL

Data adapted from MedchemExpress.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh out 2.437 mg.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the tube thoroughly for 1-2 minutes to mix the powder and solvent.

  • Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes to ensure complete dissolution.

  • Visually inspect the solution to confirm that no solid particles remain.

  • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays

Materials:

  • 10 mM this compound DMSO stock solution

  • Pre-warmed sterile cell culture medium or buffer (e.g., PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Determine the final desired concentration of this compound in your experiment.

  • Pre-warm the cell culture medium or buffer to 37°C.

  • Perform a serial dilution of the 10 mM DMSO stock solution into the pre-warmed medium.

  • For each dilution step, add the required volume of the higher concentration solution to the pre-warmed medium while gently vortexing. This gradual dilution helps to prevent precipitation.

  • Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Use the freshly prepared working solution for your cell-based assay immediately.

Visualizations

experimental_workflow Experimental Workflow: Cell-Based Assay cluster_prep Solution Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis prep_stock Prepare High-Concentration DMSO Stock Solution prep_working Prepare Working Solution in Cell Culture Medium (Step-wise Dilution) prep_stock->prep_working treat_cells Treat Cells with Working Solution prep_working->treat_cells seed_cells Seed Cells in Multi-well Plate seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay_readout Perform Assay Readout (e.g., Viability, Reporter Assay) incubate->assay_readout data_analysis Analyze and Interpret Data assay_readout->data_analysis

Caption: Workflow for preparing and using this compound in a cell-based assay.

troubleshooting_workflow Troubleshooting Dissolution Issues start Dissolution Issue (e.g., Incomplete Dissolution, Precipitation) check_protocol Verify Protocol: - Correct Solvent? - Correct Calculations? start->check_protocol physical_methods Apply Physical Methods: - Sonicate - Gently Warm (37°C) - Vortex Thoroughly check_protocol->physical_methods stepwise_dilution For Dilution Issues: - Pre-warm Aqueous Buffer - Perform Step-wise Dilution physical_methods->stepwise_dilution success Solution is Clear and Homogeneous physical_methods->success Issue Resolved reassess_concentration Reassess Experiment: - Lower Final Concentration? - Change Buffer Composition? stepwise_dilution->reassess_concentration stepwise_dilution->success Issue Resolved reassess_concentration->success

References

How to avoid degradation of Hydrastinine Hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on how to avoid the degradation of Hydrastinine (B1223018) Hydrochloride in solution. Due to limited published stability data specific to Hydrastinine Hydrochloride, some information herein is extrapolated from the chemical properties of structurally related isoquinoline (B145761) alkaloids. Researchers are encouraged to perform their own stability assessments for their specific experimental conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Solution turns yellow or brown Oxidation of the hydrastinine molecule. This is a common degradation pathway for tetrahydroisoquinoline alkaloids, especially in neutral or alkaline solutions and upon exposure to air.Prepare solutions fresh whenever possible. Use deoxygenated solvents (e.g., by sparging with nitrogen or argon). Store solutions under an inert atmosphere. Work at lower temperatures. Adjust the pH to a slightly acidic range (e.g., pH 3-5), if compatible with the experiment.
Loss of potency over time Chemical degradation through hydrolysis, oxidation, or photodegradation.Store stock solutions at low temperatures (-20°C to -80°C) as recommended.[1] Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil. Avoid high temperatures and extreme pH conditions.
Precipitate forms in the solution Poor solubility at the prepared concentration or change in pH. Degradation products may also be less soluble.Confirm the solubility of this compound in your chosen solvent.[1] Sonication may aid in dissolution. Ensure the pH of the solution is maintained, as pH shifts can affect solubility. If precipitation occurs upon storage, it may indicate degradation.
Inconsistent experimental results Degradation of this compound in the experimental medium.Evaluate the compatibility of your experimental medium (e.g., cell culture media, buffers) with this compound. Components in the medium could catalyze degradation. Run control experiments to assess the stability of the compound over the time course of your experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: The primary factors are exposure to light (photodegradation), oxygen (oxidation), and elevated temperatures. The pH of the solution is also critical, with neutral to alkaline conditions likely accelerating degradation, particularly oxidation.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: this compound is soluble in water and alcohol. For stock solutions, sterile, deoxygenated water or ethanol (B145695) is recommended. Dimethyl sulfoxide (B87167) (DMSO) can also be used.[1] Regardless of the solvent, it is crucial to store the stock solution properly.

Q3: How should I store my this compound solutions?

A3: For short-term storage, refrigeration (2-8°C) is advisable. For long-term storage, frozen aliquots at -20°C or -80°C are recommended to minimize degradation.[1] All solutions should be protected from light.

Q4: My aqueous solution of this compound shows a blue fluorescence. Is this normal?

A4: Yes, aqueous solutions of this compound are known to exhibit a blue fluorescence. This is a characteristic property of the compound and does not necessarily indicate degradation.

Q5: Are there any known incompatibilities for this compound in solution?

A5: this compound should be considered incompatible with strong oxidizing agents. Additionally, caution should be exercised when mixing with alkaline solutions or components that may catalyze hydrolysis.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • High-purity water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 3, 7, 9)

  • HPLC system with UV detector

  • Photostability chamber

  • Temperature-controlled oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place an aliquot of the stock solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil to exclude light.

  • pH-Dependent Degradation: Prepare solutions of this compound in buffers at pH 3, 7, and 9. Incubate at 40°C and analyze at various time points (e.g., 0, 8, 24, 48 hours).

  • Analysis: Before analysis by HPLC, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration. Analyze the stressed samples, along with an unstressed control, using an appropriate HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a diode array detector (DAD).

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 290 nm (or a wavelength determined by UV scan of the parent compound).

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that degradation product peaks are well-resolved from the parent peak.

Data Summary

Parameter Condition Observation/Recommendation Reference
Storage Temperature (Solid) -Store at -20°C.[2]
Storage Temperature (Solution) Long-termStore at -20°C to -80°C.[1]
Light Exposure -Store in the dark.-
pH Stability -Likely most stable in slightly acidic conditions (pH 3-5). Avoid neutral to alkaline pH to minimize oxidation.Inferred from related compounds
Oxidative Stability Presence of OxygenSusceptible to oxidation. Prepare solutions with deoxygenated solvents and store under an inert atmosphere.Inferred from related compounds[3]
Hydrolytic Stability Elevated TemperatureMay be susceptible to hydrolysis at high temperatures.Inferred from related compounds

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1 M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (1 M NaOH, RT) stock->base Apply Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Apply Stress thermal Thermal (80°C) stock->thermal Apply Stress photo Photodegradation (ICH Q1B) stock->photo Apply Stress hplc HPLC-UV Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation hplc->data Evaluate Results

Caption: Workflow for a forced degradation study of this compound.

degradation_pathways cluster_degradation Degradation Products hydrastinine This compound oxidized Oxidized Products hydrastinine->oxidized Oxygen / Light (Neutral/Alkaline pH) hydrolyzed Hydrolyzed Products hydrastinine->hydrolyzed Heat / Extreme pH photo Photodegradation Products hydrastinine->photo UV/Visible Light

References

Common interferences in the analysis of Hydrastinine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Hydrastinine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common interferences encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of this compound, providing potential causes and recommended solutions.

Q1: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause?

A1: Unexpected peaks in your chromatogram can arise from several sources of interference. The most common are process-related impurities, degradation products, and contaminants from your sample matrix or analytical system.

  • Process-Related Impurities: Hydrastinine is a semi-synthetic alkaloid produced by the hydrolysis of Hydrastine.[1][2] Incomplete conversion or side reactions during this process can lead to the presence of residual Hydrastine or other related alkaloids.

  • Degradation Products: this compound can degrade under certain conditions, such as exposure to strong acids, bases, oxidizing agents, or light. Forced degradation studies are crucial to identify these potential degradation products.[3]

  • System Contamination: Ghost peaks can appear due to carryover from previous injections, contaminated mobile phase, or bleed from the HPLC column.

Troubleshooting Steps:

  • Analyze a Blank: Inject your mobile phase without any sample to check for system contamination.

  • Review Synthesis Route: If possible, obtain information about the synthesis of your this compound to anticipate potential process-related impurities.

  • Perform Forced Degradation: Subject a sample of this compound to stress conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products. This will help in identifying the unknown peaks in your sample chromatogram.

  • Use a High-Purity Standard: Analyze a certified reference standard of this compound to confirm its retention time and peak purity.

Q2: My quantitative results for this compound are inconsistent and show poor reproducibility. What are the likely interferences?

A2: Inconsistent quantitative results are often due to matrix effects, especially when analyzing complex samples like pharmaceutical formulations or biological fluids. Common pharmaceutical excipients can interfere with the analysis.

  • Excipient Interference: Common excipients used in tablet formulations, such as starch, lactose, and magnesium stearate, can sometimes co-elute with the analyte or affect its ionization in mass spectrometry. While some studies on other compounds show no interference from common excipients, it's crucial to validate this for your specific formulation.

  • Matrix Effects in Biological Samples: When analyzing biological samples, endogenous components can suppress or enhance the analyte signal, leading to inaccurate quantification.

Troubleshooting Steps:

  • Method Validation with Placebo: Prepare a placebo formulation containing all the excipients without the active pharmaceutical ingredient (API). Analyze this placebo to check for any interfering peaks at the retention time of this compound.

  • Sample Preparation Optimization: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up your sample and remove interfering matrix components.

  • Use of an Internal Standard: Incorporate a suitable internal standard into your analytical method to compensate for variations in sample preparation and instrument response.

  • Standard Addition Method: To assess and correct for matrix effects, the standard addition method can be employed where known amounts of the standard are added to the sample.[4][5]

Q3: I am using UV-Vis spectrophotometry for the analysis of this compound and the absorbance readings are unstable. What could be the issue?

A3: Unstable absorbance readings in UV-Vis spectrophotometry can be caused by several factors, including instrumental noise, sample turbidity, and spectral overlap from interfering substances.

  • Instrumental Factors: Fluctuations in the lamp output or detector sensitivity can lead to unstable readings.

  • Sample Turbidity: Undissolved excipients or other particulate matter in the sample solution can scatter light, causing erroneous absorbance measurements.

  • Spectral Overlap: If your sample contains impurities or excipients that absorb at the same wavelength as this compound, it will lead to an overestimation of the concentration.

Troubleshooting Steps:

  • Instrument Performance Check: Run a baseline measurement with your solvent to ensure the instrument is stable.

  • Sample Filtration: Filter your sample solutions through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter.

  • Derivative Spectrophotometry: In cases of spectral overlap, using first or second derivative spectrophotometry can help to resolve the analyte peak from interfering absorbances.

  • Placebo Scan: Scan the absorbance of a placebo solution across the wavelength range to identify any potential spectral interference from excipients.

Experimental Protocols

Below are representative experimental protocols for the analysis of this compound. These should be adapted and validated for your specific application.

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general approach for developing a stability-indicating HPLC method for this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically around 290 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to obtain working standard solutions of desired concentrations.

  • Sample Solution (for tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of this compound, dissolve it in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter.

4. Forced Degradation Studies:

  • Acid Hydrolysis: Reflux the drug substance in 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the drug substance in 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the drug substance with 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours.

  • Neutralize the acidic and basic solutions before injection.

5. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

Table 1: Potential Interferences in this compound Analysis
Interference TypeSourcePotential Impact on AnalysisRecommended Mitigation Strategy
Process-Related Impurities
HydrastineIncomplete synthesis from Hydrastis canadensis extract.[6][7]Co-elution in HPLC, overlapping UV spectra.Optimize chromatographic separation, use of a specific detection wavelength.
Other AlkaloidsPresence in the raw plant material.Additional peaks in the chromatogram.Use of a highly specific analytical column and gradient elution.
Degradation Products
Hydrolytic DegradantsExposure to acidic or basic conditions.[3]Appearance of new peaks, decreased analyte peak area.Develop a stability-indicating method through forced degradation studies.
Oxidative DegradantsReaction with oxidizing agents.Formation of N-oxides or other oxidation products.Store samples and standards protected from oxidizing agents.
Matrix Components
Pharmaceutical ExcipientsTablet or capsule formulations.Peak distortion, co-elution, or signal suppression/enhancement in MS.Method validation with placebo, efficient sample preparation.
Biological MatrixPlasma, urine, or tissue samples.Ion suppression or enhancement in LC-MS/MS.Use of an internal standard, matrix-matched calibration standards.

Visualizations

Diagram 1: General Workflow for Troubleshooting Interferences in HPLC Analysis

G Troubleshooting Workflow for HPLC Interferences start Problem Observed (e.g., extra peaks, poor reproducibility) check_system 1. System Suitability Check (Blank Injection, Standard Analysis) start->check_system is_system_ok System OK? check_system->is_system_ok fix_system Troubleshoot HPLC System (e.g., clean injector, change mobile phase) is_system_ok->fix_system No investigate_sample 2. Investigate Sample Integrity is_system_ok->investigate_sample Yes fix_system->check_system forced_degradation Perform Forced Degradation Studies investigate_sample->forced_degradation placebo_analysis Analyze Placebo/Blank Matrix investigate_sample->placebo_analysis identify_interference 3. Identify Source of Interference forced_degradation->identify_interference placebo_analysis->identify_interference is_interference_identified Interference Identified? identify_interference->is_interference_identified is_interference_identified->investigate_sample No, gather more data optimize_method 4. Optimize Analytical Method is_interference_identified->optimize_method Yes modify_chromatography Modify Chromatographic Conditions (e.g., gradient, pH, column) optimize_method->modify_chromatography improve_sample_prep Improve Sample Preparation (e.g., SPE, LLE) optimize_method->improve_sample_prep revalidate 5. Re-validate Method modify_chromatography->revalidate improve_sample_prep->revalidate end Problem Resolved revalidate->end

Caption: Troubleshooting workflow for HPLC interferences.

Diagram 2: Logical Relationship of Potential Interferences

G Sources of Interference in Hydrastinine HCl Analysis hydrastinine This compound (Analyte of Interest) interference Analytical Interference hydrastinine->interference process_impurities Process-Related Impurities interference->process_impurities degradation_products Degradation Products interference->degradation_products matrix_effects Matrix Effects interference->matrix_effects hydrastine Hydrastine (Precursor) process_impurities->hydrastine other_alkaloids Other Natural Alkaloids process_impurities->other_alkaloids hydrolysis Hydrolysis Products degradation_products->hydrolysis oxidation Oxidation Products degradation_products->oxidation excipients Pharmaceutical Excipients matrix_effects->excipients biological Biological Components matrix_effects->biological

References

Technical Support Center: Optimizing Hydrastinine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Hydrastinine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and historically established method for synthesizing this compound is through the oxidative cleavage of Hydrastine Hydrochloride.[1][2][3] This process typically involves the use of nitric acid as the oxidizing agent.[1][2][3]

Q2: What are the critical parameters that influence the yield of the reaction?

The yield of this compound is primarily influenced by three critical parameters:

  • Reaction Temperature: Temperature plays a crucial role in the reaction kinetics. An optimal temperature needs to be maintained to ensure efficient conversion while minimizing the formation of degradation products.

  • Nitric Acid Concentration: The concentration of nitric acid directly impacts the rate and extent of the oxidative cleavage. A higher concentration may lead to a faster reaction but can also increase the risk of side reactions and over-oxidation.[4]

  • Reaction Time: Sufficient reaction time is necessary for the complete conversion of the starting material. However, prolonged reaction times, especially at elevated temperatures, can lead to the degradation of the desired product.

Q3: What are some common side products or impurities I should be aware of?

While specific side products for this reaction are not extensively documented in easily accessible literature, potential impurities could arise from:

  • Incomplete reaction: Unreacted Hydrastine Hydrochloride.

  • Over-oxidation: Further oxidation of the desired Hydrastinine product.

  • Degradation products: Decomposition of starting material or product under harsh reaction conditions.

  • Nitrated byproducts: Potential for nitration of aromatic rings under the reaction conditions.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a common and effective technique to monitor the progress of the reaction. By taking aliquots from the reaction mixture at different time intervals and running them on a TLC plate against the starting material (Hydrastine Hydrochloride) as a reference, you can observe the disappearance of the starting material and the appearance of the product spot.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Suboptimal Reaction Temperature: The reaction may be too slow at a low temperature or product degradation may occur at a high temperature.Systematically vary the reaction temperature (e.g., in 5-10°C increments) to find the optimal point for your specific setup.
Incorrect Nitric Acid Concentration: The concentration of nitric acid may be too low for efficient conversion or too high, leading to side reactions.Experiment with different concentrations of nitric acid to determine the ideal concentration for maximizing the yield of the desired product while minimizing byproduct formation.
Inappropriate Reaction Time: The reaction may not have gone to completion, or the product may have degraded due to excessive reaction time.Monitor the reaction progress using TLC. Stop the reaction once the starting material is consumed to prevent product degradation.
Impure Starting Material: Impurities in the Hydrastine Hydrochloride can interfere with the reaction.Ensure the purity of the starting material using appropriate analytical techniques (e.g., HPLC, NMR) and purify if necessary before use.
Product is difficult to purify Presence of Multiple Byproducts: Suboptimal reaction conditions can lead to the formation of various impurities that are difficult to separate from the desired product.Optimize the reaction conditions (temperature, acid concentration, time) to minimize the formation of byproducts.
Inadequate Purification Method: The chosen purification method may not be effective for separating the product from the specific impurities present.Consider different purification techniques such as recrystallization from various solvent systems or column chromatography with different stationary and mobile phases.
Reaction does not proceed or is very slow Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature.Gradually increase the reaction temperature while monitoring the reaction progress by TLC.
Insufficient Nitric Acid Concentration: The concentration of the oxidizing agent may be too low to initiate or sustain the reaction.Cautiously increase the concentration of nitric acid.

Experimental Protocols

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in recent literature, the following general procedure can be inferred from historical and related chemical knowledge. Note: This is a generalized protocol and requires optimization for specific laboratory conditions.

Materials:

  • Hydrastine Hydrochloride

  • Nitric Acid (various concentrations for optimization)

  • Hydrochloric Acid

  • Suitable solvents for reaction and purification (e.g., water, ethanol)

  • Base for neutralization (e.g., sodium carbonate, sodium hydroxide)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, heating mantle, magnetic stirrer, filtration apparatus)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve a known amount of Hydrastine Hydrochloride in an appropriate solvent (e.g., water or dilute acid).

  • Oxidation: While stirring, carefully and slowly add a predetermined amount and concentration of nitric acid to the solution. The reaction mixture may be heated to a specific temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC at regular intervals until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid with a suitable base.

    • Extract the product into an organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification and Hydrochloride Salt Formation:

    • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

    • To form the hydrochloride salt, dissolve the purified free base in a suitable solvent and add a stoichiometric amount of hydrochloric acid.

    • The this compound will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Hypothetical Data for Optimizing Reaction Conditions

ExperimentHydrastine HCl (g)Nitric Acid Conc. (%)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
11.0305044585
21.0307046080
31.0505047590
41.0507028595
51.0507067088
61.0705046575

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific experimental setup.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage start Start dissolve Dissolve Hydrastine HCl start->dissolve add_hno3 Add Nitric Acid dissolve->add_hno3 react Heat & Stir add_hno3->react monitor Monitor with TLC react->monitor cool Cool Reaction monitor->cool neutralize Neutralize cool->neutralize extract Extract Product neutralize->extract wash Wash Organic Layer extract->wash dry Dry Organic Layer wash->dry evaporate Evaporate Solvent dry->evaporate purify Recrystallization / Chromatography evaporate->purify form_salt Form Hydrochloride Salt purify->form_salt filter_dry Filter & Dry form_salt->filter_dry final_product Hydrastinine HCl filter_dry->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield temp Suboptimal Temperature low_yield->temp conc Incorrect [HNO3] low_yield->conc time Inappropriate Time low_yield->time purity Impure Starting Material low_yield->purity optimize_temp Optimize Temperature temp->optimize_temp optimize_conc Optimize [HNO3] conc->optimize_conc monitor_time Monitor Reaction Time time->monitor_time purify_start Purify Starting Material purity->purify_start

Caption: Troubleshooting logic for addressing low yield in synthesis.

References

Addressing poor solubility of Hydrastinine Hydrochloride in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hydrastinine (B1223018) Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of Hydrastinine Hydrochloride?

This compound is a semi-synthetic alkaloid derived from the hydrolysis of hydrastine.[1] It is generally considered soluble in water and alcohol. Aqueous solutions of this compound are known to be neutral and exhibit a blue fluorescence.

Q2: What is the solubility of this compound in common laboratory solvents?

Quantitative solubility data for this compound in various solvents is summarized in the table below. Please note that solubility can be influenced by factors such as temperature and the purity of the compound.

SolventSolubilityMolar Concentration (approx.)Notes
Water50 mg/mL205.18 mMRequires sonication to achieve this concentration.
PBS (Phosphate Buffered Saline)10 mg/mL41.04 mM-

Q3: How does pH affect the solubility of this compound?

Hydrastinine is a weak base with a reported pKa of 2.62. As a hydrochloride salt, its solubility is significantly influenced by the pH of the solution.

  • Acidic pH (below pKa): In acidic solutions, this compound will exist predominantly in its protonated (ionized) form, which is more water-soluble.

  • Neutral to Alkaline pH (above pKa): As the pH increases above the pKa, the equilibrium will shift towards the un-ionized (free base) form of hydrastinine, which is less soluble in aqueous solutions and may lead to precipitation.

Therefore, to maintain the solubility of this compound in aqueous buffers, it is recommended to use a buffer system that maintains a pH below its pKa.

Troubleshooting Guide

Issue: Precipitation of this compound in Buffer

Possible Cause 1: pH of the buffer is too high.

  • Explanation: As a weakly basic compound, this compound's solubility decreases as the pH of the solution increases. If the buffer pH is significantly above the pKa of hydrastinine (2.62), the compound will convert to its less soluble free base form, leading to precipitation.

  • Solution:

    • Verify Buffer pH: Ensure the pH of your buffer is correct.

    • Use a Lower pH Buffer: If possible, switch to a buffer system with a lower pH (e.g., citrate (B86180) buffer in the acidic range).

    • pH Adjustment: Carefully adjust the pH of your final solution by adding a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH to maintain it in the acidic range.

Possible Cause 2: Buffer concentration and common ion effect.

  • Explanation: In buffers containing chloride ions (e.g., those prepared with KCl or NaCl), a high concentration of chloride ions can decrease the solubility of hydrochloride salts due to the common ion effect.

  • Solution:

    • Reduce Chloride Concentration: If permissible for your experiment, try reducing the concentration of chloride salts in your buffer.

    • Use a Different Buffer System: Consider using a buffer system that does not contain chloride ions, such as a citrate or phosphate (B84403) buffer prepared with non-chloride salts.

Possible Cause 3: Low Temperature.

  • Explanation: The solubility of most compounds, including this compound, tends to decrease at lower temperatures. If you are working with cooled solutions, this could contribute to precipitation.

  • Solution:

    • Gentle Warming: Gently warm the solution in a water bath to aid dissolution. Be cautious, as excessive heat can degrade the compound.

    • Prepare at Room Temperature: Prepare the solution at room temperature before cooling it down for your experiment, if the protocol allows.

Issue: Difficulty in Dissolving this compound

Possible Cause 1: Insufficient agitation.

  • Explanation: The compound may not be dissolving completely due to inadequate mixing.

  • Solution:

    • Vortexing: Vortex the solution vigorously.

    • Sonication: Use a bath sonicator to aid in the dissolution process. This is particularly effective for achieving higher concentrations in water.

Possible Cause 2: Reaching the solubility limit.

  • Explanation: You may be attempting to prepare a solution at a concentration that exceeds the solubility limit of this compound in that specific solvent or buffer.

  • Solution:

    • Consult Solubility Table: Refer to the solubility data provided above.

    • Prepare a Stock Solution in a High-Solubility Solvent: If your experimental protocol allows, prepare a concentrated stock solution in a solvent where this compound has high solubility (e.g., water with sonication) and then dilute it into your experimental buffer.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound

Objective: To prepare a 50 mg/mL stock solution of this compound in water.

Materials:

  • This compound powder

  • Sterile, deionized water

  • Vortex mixer

  • Bath sonicator

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of sterile, deionized water to achieve a final concentration of 50 mg/mL.

  • Vortex the solution vigorously for 1-2 minutes.

  • Place the tube/vial in a bath sonicator and sonicate until the compound is completely dissolved. Intermittent vortexing may aid the process.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • For sterile applications, filter the solution through a 0.22 µm syringe filter.

  • Store the stock solution as recommended by the manufacturer, typically at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of a Working Solution using Co-solvents for In Vivo Studies

Objective: To prepare a working solution of this compound using a co-solvent system.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare a 1 mL working solution with a final concentration of ≥ 2.08 mg/mL, follow these steps: a. Take 100 µL of the DMSO stock solution. b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of saline to bring the final volume to 1 mL. e. Mix the final solution well.

  • This protocol should yield a clear solution. If precipitation occurs, gentle warming and sonication can be used to aid dissolution.

Signaling Pathways and Experimental Workflows

Logical Workflow for Troubleshooting Solubility Issues

The following diagram outlines a systematic approach to troubleshooting poor solubility of this compound.

G Troubleshooting Workflow for this compound Solubility start Start: Poor Solubility Observed check_ph Is the buffer pH > pKa (2.62)? start->check_ph high_ph Yes check_ph->high_ph Yes low_ph No check_ph->low_ph No action_lower_ph Action: Use a lower pH buffer or adjust pH with dilute acid. high_ph->action_lower_ph check_concentration Is the concentration exceeding the known solubility limit? low_ph->check_concentration end_soluble End: Soluble action_lower_ph->end_soluble high_conc Yes check_concentration->high_conc Yes low_conc No check_concentration->low_conc No action_reduce_conc Action: Reduce concentration or prepare a stock in a high-solubility solvent and dilute. high_conc->action_reduce_conc check_agitation Have physical methods been applied? (Vortexing, Sonication) low_conc->check_agitation action_reduce_conc->end_soluble agitation_no No check_agitation->agitation_no No agitation_yes Yes check_agitation->agitation_yes Yes action_agitate Action: Apply vortexing and/or sonication. agitation_no->action_agitate consider_cosolvent Consider using co-solvents (e.g., DMSO, PEG300) if experimentally permissible. agitation_yes->consider_cosolvent action_agitate->end_soluble consider_cosolvent->end_soluble end_insoluble End: Still Insoluble - Re-evaluate experimental parameters consider_cosolvent->end_insoluble

Caption: A flowchart for troubleshooting solubility issues with this compound.

Hypothesized Mechanism of Action: Hemostatic Effect

Hydrastinine was patented as a hemostatic agent, suggesting it may promote blood clotting.[1] While the precise molecular targets are not well-elucidated, a plausible mechanism involves the induction of vasoconstriction and/or potentiation of the coagulation cascade. The following diagram illustrates a generalized signaling pathway for vasoconstriction that could be influenced by hydrastinine.

G Hypothesized Vasoconstriction Pathway for Hydrastinine's Hemostatic Effect hydrastinine This compound receptor G-protein Coupled Receptor (GPCR) on Smooth Muscle Cell hydrastinine->receptor Binds to and activates g_protein Gq/11 Activation receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc ip3_dag IP3 and DAG Production plc->ip3_dag pip2 PIP2 pip2->plc Substrate ip3 IP3 ip3_dag->ip3 dag DAG ip3_dag->dag sr Sarcoplasmic Reticulum ip3->sr Binds to IP3 receptor on pkc Protein Kinase C (PKC) Activation dag->pkc ca_release Ca2+ Release sr->ca_release ca_calmodulin Ca2+ - Calmodulin Complex Formation ca_release->ca_calmodulin mlc_p Myosin Light Chain Phosphorylation pkc->mlc_p Inhibits Myosin Phosphatase, promoting mlck Myosin Light Chain Kinase (MLCK) Activation ca_calmodulin->mlck mlck->mlc_p contraction Smooth Muscle Contraction (Vasoconstriction) mlc_p->contraction

Caption: A potential signaling pathway for this compound-induced vasoconstriction.

References

Technical Support Center: Sonication for Enhanced Hydrastinine Hydrochloride Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing sonication to improve the solubility of Hydrastinine Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is sonication and how can it improve the solubility of this compound?

A1: Sonication is a process that uses high-frequency sound waves to agitate particles in a liquid.[1][2] This process, also known as ultrasonication, generates intense mechanical forces through a phenomenon called cavitation—the formation and collapse of microscopic bubbles.[1][3] For a compound like this compound, sonication can enhance solubility by:

  • Reducing Particle Size: The high energy from cavitation breaks down drug aggregates, increasing the surface area available for interaction with the solvent.[3][4]

  • Improving Mass Transfer: The agitation facilitates more efficient mixing and dispersion of the compound throughout the solvent.[3]

  • Disrupting Crystal Lattice: The energy input can help overcome the intermolecular forces holding the crystal structure together, promoting dissolution.[5]

Q2: What are the key parameters to consider when developing a sonication protocol for this compound?

A2: The effectiveness of sonication is dependent on several critical parameters. The optimal conditions should be determined experimentally. Key parameters include:

  • Frequency: Most laboratory sonicators operate at frequencies above 20 kHz.[2] Lower frequencies (e.g., 19-20 kHz) can produce more intense cavitation.[6][7]

  • Power/Amplitude: Higher power or amplitude generally leads to more significant particle size reduction and faster dissolution.[8] However, excessive power can also lead to compound degradation.[1]

  • Duration: Sonication time directly impacts the extent of dissolution. Optimal times can range from a few minutes to over an hour, depending on the sample and other parameters.[8][9]

  • Temperature: Sonication generates heat, which can either aid solubility or cause degradation of heat-sensitive compounds.[1][10] It is often necessary to use a cooling bath to maintain a constant temperature.[10]

  • Solvent Choice: The type and purity of the solvent are crucial. While sonication can enhance solubility in a given solvent, it cannot overcome inherent immiscibility. Using high-purity, anhydrous solvents is recommended, especially for organic solvents like DMSO, as water contamination can reduce the solubility of some compounds.[9]

  • Direct vs. Indirect Sonication: Direct sonication with a probe is more intense and efficient for smaller volumes, while indirect sonication in a bath is suitable for larger volumes or multiple samples and reduces the risk of cross-contamination.[1][10]

Q3: Can sonication cause degradation of this compound?

A3: Yes, the high energy involved in sonication can potentially lead to the degradation of chemical compounds.[1] The localized high temperatures and pressures from cavitation can induce unwanted chemical reactions.[1][11] It is crucial to monitor for degradation, especially when using high power settings or long sonication times. This can be done by analyzing the sample before and after sonication using techniques like HPLC to check for the appearance of degradation peaks.[12][13] The pH of the solution can also influence the stability of the compound during sonication.[11]

Q4: How can I tell if sonication is actually increasing solubility or just creating a fine particle suspension?

A4: This is an important consideration, as sonication can create a very fine, seemingly dissolved suspension of sub-micron particles.[5] To confirm true solubilization, it is recommended to centrifuge the sonicated sample at high speed. If the compound remains in the supernatant, it is likely dissolved. If a pellet forms, it indicates a suspension.[5] Filtering the sample through a 0.22 µm or 0.45 µm filter can also help differentiate between dissolved and suspended particles.[14][15]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
This compound does not fully dissolve after sonication. Insufficient sonication energy.Increase sonication time, power (amplitude), or use a direct sonication probe for higher intensity.[8]
Incorrect solvent.Ensure the chosen solvent is appropriate for this compound. Consider testing alternative solvents.[14]
Saturation limit reached.The concentration may be above the maximum solubility for the given conditions. Try diluting the sample.
Sample overheats during sonication. Excessive sonication power or duration.Use pulsed sonication to allow for cooling periods.[8] Place the sample in an ice bath during the procedure.[10] Reduce the sonication power.
Precipitation occurs after sonication, upon cooling or dilution. Supersaturated solution was formed.This can happen if sonication temporarily increases solubility due to localized heating.[5] Prepare solutions closer to the equilibrium solubility at the final temperature.
Change in solvent environment.When diluting a stock solution (e.g., from DMSO into an aqueous buffer), precipitation can occur.[16] Use a stepwise dilution and ensure vigorous mixing.[9]
Suspected compound degradation. Sonication parameters are too harsh.Reduce sonication power and/or time.[1] Ensure the sample is adequately cooled. Analyze the sample for impurities using a suitable analytical method (e.g., HPLC).[13]
Inconsistent results between experiments. Variations in sonication parameters.Precisely control all parameters: time, power, temperature, sample volume, and sonicator probe position.
Water contamination in organic solvents.Use high-purity, anhydrous solvents, especially when working with DMSO.[9]

Experimental Protocols

Protocol 1: Basic Solubility Enhancement of this compound

This protocol provides a starting point for improving the solubility of this compound in an aqueous buffer.

  • Preparation:

    • Weigh a precise amount of this compound powder.

    • Add the desired volume of the chosen solvent (e.g., phosphate-buffered saline, pH 7.4) to a suitable vessel.

  • Initial Mixing:

    • Briefly vortex the solution to ensure the powder is wetted.

  • Sonication:

    • Place the sample in a bath sonicator or use a probe sonicator.

    • If using a bath sonicator, ensure the water level is adequate.

    • If using a probe, ensure the tip is submerged sufficiently in the sample but not touching the sides or bottom of the vessel.

    • Sonicate for 5-10 minute intervals.[9]

    • Monitor the temperature and use a cooling bath if necessary to maintain a constant temperature (e.g., 25°C).

  • Assessment of Solubility:

    • After each sonication interval, visually inspect the solution for undissolved particles.

    • If particles remain, continue sonication for another interval.

    • Once the solution appears clear, centrifuge at high speed (e.g., >10,000 x g) for 15 minutes to pellet any remaining micro-precipitates.[14]

    • Analyze the concentration of the supernatant using a validated method like UV-Vis spectrophotometry or HPLC to determine the solubility.

Protocol 2: Optimization of Sonication Parameters

To systematically determine the best conditions, a design of experiments (DoE) approach can be used.[8] The following table outlines a potential experimental design to test the effects of power and time.

Experiment Sonication Power (%) Sonication Time (min) Measured Solubility (mg/mL)
1205
22015
32030
4505
55015
65030
7805
88015
98030
ControlNo SonicationN/A

All experiments should be performed at a constant temperature and with the same initial concentration of this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the solubility of a poorly soluble compound, illustrating the potential improvements with sonication based on findings for other drugs.[6][7]

Compound Solvent Condition Solubility (µg/mL) Fold Increase
PiroxicamWaterNo Sonication13.3-
PiroxicamWaterSonicated (19 kHz, 475 W, 10 min)53.84.0

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_sonication 2. Sonication Process cluster_analysis 3. Analysis cluster_decision 4. Outcome cluster_result 5. Final Steps prep Weigh Hydrastinine HCl & Add Solvent sonicate Apply Ultrasonic Energy (Control Power, Time, Temp) prep->sonicate observe Visual Observation sonicate->observe centrifuge Centrifuge to Remove Undissolved Particles observe->centrifuge measure Measure Supernatant Concentration (e.g., HPLC) centrifuge->measure decision Solubility Goal Met? measure->decision optimize Optimize Parameters decision->optimize No proceed Proceed with Solubilized Solution decision->proceed Yes optimize->sonicate

Caption: Experimental workflow for enhancing this compound solubility.

Disclaimer: The information provided is for research purposes only. Always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any experiments.

References

Minimizing batch-to-batch variability of Hydrastinine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing batch-to-batch variability of Hydrastinine (B1223018) Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is Hydrastinine Hydrochloride and how is it typically synthesized?

A1: this compound is a semi-synthetic alkaloid. It is primarily produced through the oxidative cleavage of hydrastine (B1673436) hydrochloride, an alkaloid extracted from the goldenseal plant (Hydrastis canadensis).[1][2] The most common method involves the use of nitric acid to induce this transformation.[1][2]

Q2: What are the primary sources of batch-to-batch variability in this compound production?

A2: The main sources of variability include:

  • Starting Material Quality: Inconsistent purity of the initial hydrastine hydrochloride can introduce impurities that carry through the synthesis.

  • Synthesis Reaction Conditions: Variations in temperature, reaction time, and the concentration of nitric acid can affect the yield and purity of the final product.

  • Purification and Crystallization Process: The method of purification, particularly crystallization, significantly impacts the final product's purity, crystal form, and particle size. Inconsistent crystallization procedures are a major contributor to variability.

  • Product Stability: this compound can be susceptible to degradation, especially due to fluctuations in pH and temperature during storage and handling.

Q3: What are the common impurities found in this compound?

A3: Common impurities can include unreacted hydrastine, oxidation byproducts, and other side-products from the synthesis. The specific nature of these impurities is highly dependent on the reaction conditions.

Q4: How can I assess the purity and quality of my this compound batches?

A4: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying the main compound and detecting impurities.[3][4] UV-Visible spectrophotometry can be used for concentration measurements.[5] Other techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be employed for structural elucidation of the compound and any unknown impurities.

Q5: What are the best practices for storing this compound to ensure its stability?

A5: Based on data for similar hydrochloride salts, it is recommended to store this compound in tight, light-resistant containers at a controlled room temperature (15°C to 30°C).[6] Aqueous solutions are most stable at a slightly acidic pH, around 3.5.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Synthesis Troubleshooting
Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.Ensure the reaction temperature is maintained within the optimal range and for the specified duration. Verify the concentration of the nitric acid solution.
Degradation of the product.Avoid excessive heating or prolonged reaction times which can lead to the formation of degradation products.
High Levels of Impurities Sub-optimal reaction conditions.Tightly control the reaction temperature and the rate of nitric acid addition to minimize side reactions.
Poor quality starting material.Use high-purity hydrastine hydrochloride as the starting material.
Inconsistent Results Between Batches Variation in reaction parameters.Standardize all reaction parameters including temperature, stirring speed, reaction time, and reagent concentrations.
Inconsistent starting material.Source hydrastine hydrochloride from a reliable supplier with consistent quality specifications.
Crystallization Troubleshooting
Problem Potential Cause Recommended Solution
No Crystal Formation Solution is not supersaturated.Concentrate the solution by evaporating some of the solvent. Induce crystallization by adding a seed crystal or by scratching the inside of the flask with a glass rod.[7]
Incorrect solvent system.Ensure the chosen solvent system allows for good solubility at high temperatures and poor solubility at low temperatures.
Formation of Oil Instead of Crystals The compound's melting point is lower than the boiling point of the solvent.Use a lower boiling point solvent or a solvent mixture.
High impurity levels.Purify the crude product further before attempting crystallization.
Small, Needle-like Crystals Rapid cooling.Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the growth of larger crystals.
High degree of supersaturation.Reduce the initial concentration of the solution.
Low Purity of Crystals Impurities trapped in the crystal lattice.Recrystallize the product. Ensure slow cooling to allow for selective crystallization.
Inefficient washing.Wash the filtered crystals with a small amount of ice-cold solvent to remove surface impurities.

Experimental Protocols

Key Experimental Workflow

Workflow for Consistent this compound Production cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control start High-Purity Hydrastine Hydrochloride reaction Oxidative Cleavage with Nitric Acid start->reaction Controlled Temperature and Addition quench Reaction Quenching reaction->quench extraction Solvent Extraction quench->extraction crystallization Recrystallization extraction->crystallization Controlled Cooling drying Drying under Vacuum crystallization->drying hplc HPLC Analysis for Purity drying->hplc uv_vis UV-Vis for Assay drying->uv_vis stability Stability Testing hplc->stability end Consistent this compound Batch stability->end

Caption: Workflow for this compound Production.

Protocol 1: Synthesis of this compound via Oxidative Cleavage

Materials:

  • Hydrastine hydrochloride

  • Concentrated nitric acid

  • Deionized water

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve hydrastine hydrochloride in dilute nitric acid at a controlled temperature (e.g., 50-60°C).

  • Slowly add a solution of concentrated nitric acid dropwise while maintaining the temperature and stirring vigorously.

  • After the addition is complete, continue stirring at the same temperature for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Cool the reaction mixture in an ice bath and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous solution multiple times with dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude hydrastinine product.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude hydrastinine

  • Ethanol (B145695)

  • Deionized water

  • Hydrochloric acid (in ethanol)

Procedure:

  • Dissolve the crude hydrastinine in a minimal amount of hot ethanol.

  • If insoluble impurities are present, perform a hot filtration.

  • While the solution is still warm, slowly add a solution of hydrochloric acid in ethanol to form the hydrochloride salt.

  • Add deionized water dropwise until the solution becomes slightly turbid, indicating saturation.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration and wash with a small amount of ice-cold ethanol-water mixture.

  • Dry the purified this compound crystals under vacuum.

Data Presentation

Table 1: Impact of Nitric Acid Concentration on Yield and Purity
Nitric Acid Concentration (M)Reaction Temperature (°C)Yield (%)Purity by HPLC (%)
1507595.2
2508598.1
3508297.5
2608898.5
2708096.8

Note: This is representative data. Actual results may vary.

Table 2: Effect of Cooling Rate on Crystal Size
Cooling Rate (°C/hour)Average Crystal Size (µm)Crystal Habit
2050Needles
10150Prisms
5250Rhomboids

Note: This is representative data. Actual results may vary.

Visualization of Key Processes

Troubleshooting Logic for Low Yield

Troubleshooting Low Yield cluster_incomplete Incomplete Reaction cluster_degradation Degradation start Low Yield Observed check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_purity Analyze Purity of Starting Material start->check_purity check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions incomplete Incomplete Reaction check_reaction->incomplete Reactant Remaining degradation Product Degradation check_reaction->degradation Degradation Products Observed impure_start Use Higher Purity Starting Material check_purity->impure_start Impurities Detected optimize_conditions Optimize Reaction Parameters check_conditions->optimize_conditions Deviation from Protocol increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp check_reagent Verify Reagent Concentration incomplete->check_reagent decrease_temp Decrease Reaction Temperature degradation->decrease_temp decrease_time Decrease Reaction Time degradation->decrease_time

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Overcoming Challenges in Hydrastinine Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of Hydrastinine Hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the experimental quantification of this compound, providing potential causes and recommended solutions.

HPLC Analysis

Q1: Why am I observing peak tailing for my this compound standard and sample?

A1: Peak tailing is a common issue when analyzing basic compounds like isoquinoline (B145761) alkaloids. It can lead to inaccurate integration and reduced sensitivity.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_system System Suitability Check (Tailing Factor > 2?) start->check_system check_overload Column Overload? (Dilute sample 10x) check_system->check_overload No optimize_mobile_phase Optimize Mobile Phase (pH, Additive) check_system->optimize_mobile_phase Yes peak_improves Peak Shape Improves? check_overload->peak_improves peak_improves->optimize_mobile_phase No solution Resolution peak_improves->solution Yes (Reduce sample concentration) check_column Column Issues? (Contamination, Voids) optimize_mobile_phase->check_column instrument_issues Instrumental Problems? (Extra-column volume) check_column->instrument_issues instrument_issues->solution Address specific issue

Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.

Potential Causes and Solutions for Peak Tailing:

Potential Cause Description Recommended Solution(s)
Secondary Silanol (B1196071) Interactions Hydrastinine, being a basic alkaloid, can interact with residual acidic silanol groups on the silica-based stationary phase of the HPLC column. This secondary interaction leads to peak tailing.[1][2]Optimize Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of Hydrastinine to ensure it is fully protonated and minimize interactions. Add a Competing Base: Incorporate an amine modifier like triethylamine (B128534) (TEA) into the mobile phase to mask the silanol groups.[3] Use a Modern Column: Employ an end-capped column or one with a different stationary phase designed to reduce silanol interactions.[1]
Column Overload Injecting too much sample can saturate the stationary phase, causing peak distortion.[1]Reduce Injection Volume: Decrease the volume of the sample injected. Dilute the Sample: Prepare a more dilute sample solution.[1]
Column Contamination or Degradation Accumulation of sample matrix components or degradation of the stationary phase can lead to poor peak shape.[2]Implement a Column Washing Procedure: Flush the column with a strong solvent. Use a Guard Column: Protect the analytical column from strongly retained compounds.[2] Replace the Column: If performance does not improve after cleaning, replacement may be necessary.[2]
Extra-Column Volume Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening.[2]Use Shorter, Narrower Tubing: Minimize the length and internal diameter of tubing.

Q2: My retention times for this compound are shifting between injections. What could be the cause?

A2: Retention time variability can compromise peak identification and quantification.

Potential Causes and Solutions for Shifting Retention Times:

Potential Cause Description Recommended Solution(s)
Inconsistent Mobile Phase Composition Improperly mixed or degassed mobile phase can lead to fluctuations in solvent ratios.Premix Mobile Phase: Manually prepare and thoroughly mix the mobile phase before use. Degas Solvents: Use an online degasser or sonicate the mobile phase to remove dissolved gases.
Fluctuations in Column Temperature Changes in ambient temperature can affect retention times.Use a Column Oven: Maintain a constant and controlled column temperature.
Column Equilibration Insufficient equilibration time with the mobile phase before analysis.Ensure Adequate Equilibration: Allow the column to equilibrate with the mobile phase until a stable baseline is achieved.
Pump Issues Leaks or malfunctioning check valves in the HPLC pump can cause inconsistent flow rates.Inspect Pump: Check for leaks and ensure check valves are functioning correctly.
UV-Vis Spectrophotometry

Q1: I am getting high background absorbance in my sample analysis. How can I mitigate this?

A1: High background absorbance can be caused by interfering substances from the sample matrix or excipients.

Potential Causes and Solutions for High Background Absorbance:

Potential Cause Description Recommended Solution(s)
Excipient Interference Inactive ingredients in the formulation may absorb at the same wavelength as this compound.[4]Matrix-Matched Blank: Prepare a blank solution containing all excipients except the active pharmaceutical ingredient (API) to zero the spectrophotometer.[5] Derivative Spectroscopy: Use first or second derivative spectroscopy to resolve the analyte peak from the background.[5]
Sample Matrix Effects Components from the sample matrix (e.g., in biological samples or herbal extracts) can interfere with the measurement.Sample Cleanup: Employ a sample preparation technique like solid-phase extraction (SPE) to remove interfering components.
Turbidity Particulate matter in the sample solution can scatter light and increase absorbance readings.Filter Samples: Filter all samples through a 0.45 µm or 0.22 µm filter before analysis.
General Quantification Challenges

Q1: How can I ensure the stability of my this compound solutions during analysis?

A1: this compound, like many alkaloids, can be susceptible to degradation, which can lead to inaccurate quantification.

Recommendations for Ensuring Solution Stability:

  • Solvent Selection: Prepare stock and working solutions in an appropriate solvent. Based on available data for similar alkaloids, slightly acidic conditions may improve stability.

  • Storage Conditions: Store solutions in a cool, dark place, and consider refrigeration for longer-term storage. Use amber vials to protect from light.

  • Fresh Preparation: Prepare fresh working standards and sample solutions daily if stability is a concern.

Q2: What are forced degradation studies and why are they important for this compound quantification?

A2: Forced degradation (or stress testing) studies are crucial for developing a stability-indicating analytical method.[6][7] They involve subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to produce degradation products.[8]

Importance of Forced Degradation Studies:

  • Method Specificity: Demonstrates that the analytical method can accurately measure the analyte in the presence of its degradation products.[9]

  • Degradation Pathway Identification: Helps to understand the degradation pathways and the intrinsic stability of the molecule.[6][7]

  • Formulation Development: Provides insights that aid in the development of a stable formulation.[6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Quantification

This protocol is adapted from a validated method for the quantification of alkaloids in Hydrastis canadensis and is suitable for the analysis of this compound.[10]

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Ammonium formate

  • Formic acid

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

2. Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution A typical gradient might start at a low percentage of B, gradually increasing to elute more non-polar compounds. The specific gradient should be optimized for the best separation.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 344 nm[10]
Injection Volume 10 µL

3. Standard Preparation:

  • Prepare a stock solution of the this compound reference standard in methanol (B129727).

  • Create a series of working standard solutions of different concentrations by diluting the stock solution with the mobile phase to construct a calibration curve.

4. Sample Preparation:

  • Accurately weigh the powdered sample.

  • Extract the alkaloids using an appropriate solvent, such as methanol with 1% acetic acid, with the aid of ultrasonication.[10]

  • Filter the extract through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the Hydrastinine peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

HPLC Method Validation Workflow

start Method Development specificity Specificity (Forced Degradation) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness end Validated Method robustness->end

Caption: A workflow outlining the key parameters for HPLC method validation.

UV-Vis Spectrophotometric Method for Total Alkaloid Estimation

This protocol provides a general method for the estimation of total alkaloids and can be adapted for samples containing this compound.[11][12]

1. Reagents and Materials:

2. Preparation of Reagents:

  • Phosphate Buffer (pH 4.7): Prepare a 2M sodium phosphate solution and adjust the pH to 4.7 with 0.2M citric acid.[12]

  • BCG Solution: Prepare a solution of bromocresol green in a slightly basic aqueous solution.[12]

  • Standard Solution: Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in distilled water.

3. Preparation of Standard Curve:

  • Transfer aliquots of the standard solution into separate separatory funnels.

  • Add phosphate buffer and BCG solution to each funnel.

  • Extract the formed complex with chloroform.

  • Collect the chloroform extracts and dilute to a known volume.

  • Measure the absorbance of the complex at 470 nm against a blank.[11]

  • Plot a calibration curve of absorbance versus concentration.

4. Sample Preparation and Analysis:

  • Extract the alkaloids from the sample using a suitable solvent (e.g., methanol).

  • Dissolve a portion of the dried extract in 2N HCl and filter.

  • Transfer the filtrate to a separatory funnel and wash with chloroform.

  • Adjust the pH to neutral.

  • Follow the same procedure as for the standard curve preparation (addition of buffer and BCG, extraction with chloroform).

  • Measure the absorbance of the sample complex at 470 nm.

  • Determine the total alkaloid content from the calibration curve.

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters that should be established during method validation for this compound analysis. The values presented are illustrative and should be determined experimentally for each specific method and instrument.

Table 1: HPLC Method Validation Parameters

Parameter Typical Acceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1
Robustness % RSD ≤ 2.0% for minor changes in method parameters

Table 2: Forced Degradation Conditions

Stress Condition Typical Reagent/Condition Purpose
Acid Hydrolysis 0.1 M HClTo assess degradation in acidic conditions.
Base Hydrolysis 0.1 M NaOHTo assess degradation in alkaline conditions.
Oxidation 3% H₂O₂To evaluate susceptibility to oxidation.
Thermal Degradation 60°CTo investigate the effect of heat.
Photolytic Degradation UV and visible light exposureTo determine light sensitivity.

By following these troubleshooting guides and experimental protocols, researchers can develop robust and reliable methods for the quantification of this compound, ensuring accurate and reproducible results.

References

Technical Support Center: Dealing with Autofluorescence of Hydrastinine Hydrochloride in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter autofluorescence from Hydrastinine Hydrochloride in their fluorescence-based assays. These resources are designed to help you identify, manage, and mitigate potential assay interference caused by this compound.

Frequently Asked Questions (FAQs)

Q1: Does this compound exhibit autofluorescence?

Q2: How can I determine if this compound is causing autofluorescence in my assay?

To ascertain if this compound is the source of unwanted background signal, you should run a control experiment.

Experimental Protocol: Assessing Compound Autofluorescence

  • Prepare a dilution series of this compound: Use the same assay buffer and concentrations as in your main experiment.

  • Omit key assay components: Prepare wells containing only the diluted this compound in the assay buffer, without any of your fluorescent probes or biological materials (e.g., cells, proteins).

  • Include a buffer-only control: Prepare wells with only the assay buffer to measure the background fluorescence of the medium itself.

  • Measure fluorescence: Read the plate using the same excitation and emission wavelengths (filter set) as your primary assay.

  • Analyze the data: If you observe a dose-dependent increase in fluorescence in the wells containing only this compound compared to the buffer-only control, this confirms that the compound is autofluorescent under your experimental conditions.[1]

Q3: My assay shows high background fluorescence. How can I mitigate this?

If you've confirmed that this compound is contributing to autofluorescence, several strategies can be employed to reduce its impact. The best approach will depend on your specific assay and available instrumentation.

Troubleshooting Guide: Mitigating Autofluorescence

Problem Possible Cause Suggested Solution(s)
High background signal across all wells containing the compound.Inherent autofluorescence of this compound.1. Shift to Red-shifted Fluorophores: Autofluorescence from small molecules and biological samples is typically strongest in the blue and green spectral regions (350-550 nm).[2] Switching to fluorophores that excite and emit in the red or far-red spectrum (e.g., those with emission > 600 nm) can often circumvent the interference. 2. Use a Quenching Agent: Certain reagents can reduce autofluorescence. For cellular assays, agents like Trypan Blue or Sudan Black B can be effective, but their compatibility with your specific assay must be validated.[3] 3. Computational Correction: If your imaging system or plate reader has the capability, you can use techniques like spectral unmixing or background subtraction.
The signal from my fluorescent probe is weak and difficult to distinguish from the background.The autofluorescence is masking the specific signal, leading to a poor signal-to-noise ratio.1. Increase Probe Concentration (with caution): Titrating your fluorescent probe to a higher concentration might increase the specific signal above the background. However, be mindful of potential artifacts from high probe concentrations. 2. Signal Amplification: For immunofluorescence applications, consider using signal amplification techniques like secondary antibodies conjugated to brighter fluorophores or tyramide signal amplification (TSA).[4]
I am using fixed cells and see high background.Aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde) can induce autofluorescence.[5]1. Change Fixation Method: Consider using an organic solvent like ice-cold methanol (B129727) or ethanol (B145695) for fixation, as these tend to cause less autofluorescence.[2][6] 2. Sodium Borohydride (B1222165) Treatment: If aldehyde fixation is necessary, treating the cells with sodium borohydride after fixation can help to reduce fixative-induced autofluorescence.[2][5]

Q4: What is spectral unmixing and how can it help?

Spectral unmixing is a computational technique used to separate the fluorescence signals from multiple sources that have overlapping emission spectra.[4] To use this method, you need to acquire the emission spectrum of the autofluorescence from a control sample (e.g., cells treated with this compound but without your fluorescent probe). This "autofluorescence signature" can then be computationally subtracted from your experimental samples, isolating the true signal from your probe.[4]

Experimental Workflows and Signaling Pathways

To help visualize the decision-making process and experimental setup, the following diagrams are provided.

Caption: A decision-making workflow for troubleshooting potential autofluorescence from this compound.

Spectral Unmixing Workflow start Start: Prepare Samples sample1 Sample 1: Unstained + Hydrastinine HCl (Autofluorescence Reference) start->sample1 sample2 Sample 2: Stained (Single Fluorophore) (Fluorophore Reference) start->sample2 sample3 Sample 3: Experimental Sample (Stained + Hydrastinine HCl) start->sample3 acquire Acquire Lambda Stacks (Spectral Images) sample1->acquire sample2->acquire sample3->acquire unmix Perform Spectral Unmixing (Using Software) acquire->unmix result Separated Images: - Autofluorescence - Specific Signal unmix->result analysis Quantify Specific Signal result->analysis

Caption: A simplified workflow for performing spectral unmixing to correct for autofluorescence.

References

Preventing oxidation of Hydrastinine Hydrochloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the oxidation of Hydrastinine Hydrochloride during storage and experimental procedures.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Discoloration of Solid this compound (e.g., yellowing or browning) Oxidation due to exposure to air and/or light.Store the solid compound in an amber, tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, keep at -20°C.[1][2]
Appearance of Unexpected Peaks in Chromatogram of a Freshly Prepared Solution Degradation upon dissolution, potentially initiated by dissolved oxygen or impurities in the solvent.Use de-gassed, high-purity solvents for solution preparation. Prepare solutions fresh before use and consider blanketing the solution with an inert gas if it will be stored for even a short period.
Loss of Potency in Stored Solutions Oxidative degradation of the molecule in solution.Store stock solutions at -20°C or -80°C in tightly sealed vials with minimal headspace.[2] For working solutions, it is recommended to prepare them fresh daily. If storage is necessary, purge the vial with inert gas before sealing.
Inconsistent Results in Biological Assays Variability in the extent of oxidation between different batches or preparations of the compound.Implement a rigorous stability testing protocol to ensure the quality of the compound before use. Use a validated stability-indicating analytical method to quantify the parent compound and any degradation products.
Precipitation in Stock Solutions Stored at Low Temperatures Poor solubility of the compound or its degradation products at low temperatures.If precipitation is observed, gently warm the solution and sonicate to aid dissolution before use.[2] Ensure the compound is fully dissolved before making further dilutions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound to prevent oxidation?

A1: To minimize oxidation, solid this compound should be stored in a cool, dark, and dry environment. Specifically, it is recommended to store it at -20°C in a tightly sealed, amber glass vial under an inert atmosphere such as argon or nitrogen.[1][2]

Q2: How should I handle this compound when preparing solutions to avoid degradation?

A2: As this compound is susceptible to oxidation, it is crucial to handle it in an environment with minimal exposure to oxygen.[1] Whenever possible, use an inert atmosphere glove box or a Schlenk line for weighing and dissolving the compound.[3][4] Use de-gassed, high-purity solvents and prepare solutions fresh for each experiment.

Q3: What is the likely oxidation pathway for this compound?

A3: Based on the chemistry of related tetrahydroisoquinoline alkaloids, the most probable sites for oxidation are the tertiary amine nitrogen and the benzylic carbon atom. Oxidation can lead to the formation of an N-oxide or cleavage of the heterocyclic ring. The methylenedioxy group can also be susceptible to oxidative cleavage under harsh conditions.

Q4: How can I test the stability of my this compound sample?

A4: A forced degradation study is a common approach to assess the stability of a compound. This involves subjecting the compound to various stress conditions, such as heat, light, acid, base, and oxidation, and then analyzing the samples using a stability-indicating analytical method, like HPLC, to quantify the remaining parent compound and any degradation products formed.

Q5: What is a suitable analytical method for assessing the stability of this compound?

A5: A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique for stability testing. A C18 column is commonly used with a mobile phase consisting of a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The method should be validated to ensure it is "stability-indicating," meaning it can separate the parent compound from all potential degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate buffer, pH 7.4

  • Amber HPLC vials

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store a sample of the stock solution at 60°C, protected from light, for 24 hours.

    • Photolytic Degradation: Expose a sample of the stock solution to a light source (e.g., UV lamp at 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and stored under the same conditions.

    • Control Sample: Store a sample of the stock solution at -20°C, protected from light.

  • Sample Analysis: After the incubation period, neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound and separate it from its degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the samples from the forced degradation study to a suitable concentration within the linear range of the assay.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the concentration of this compound in the samples by comparing the peak area to the calibration curve generated from the standard solutions. Assess the formation of degradation products by observing new peaks in the chromatograms of the stressed samples.

Quantitative Data Summary

Parameter Recommended Value/Condition Reference
Long-Term Storage Temperature (Solid) -20°C[1][2]
Short-Term Storage Temperature (Solution) -20°C to -80°C[2]
Forced Degradation - Acid Stress 0.1 M HCl at 60°CGeneral Protocol
Forced Degradation - Base Stress 0.1 M NaOH at 60°CGeneral Protocol
Forced Degradation - Oxidative Stress 3% H₂O₂ at Room TemperatureGeneral Protocol
HPLC Column C18, 4.6 x 150 mm, 5 µmAdapted from[5]
HPLC Detection Wavelength 230 nmAdapted from[5]

Visualizations

Oxidation_Pathway Hydrastinine This compound Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Hydrastinine->Oxidizing_Agent N_Oxide Hydrastinine N-Oxide Oxidizing_Agent->N_Oxide N-Oxidation Ring_Cleavage Ring Cleavage Products Oxidizing_Agent->Ring_Cleavage Oxidative Cleavage Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (60°C) Stock->Thermal Photo Photolytic (UV Light) Stock->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute all Samples Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC Method Dilute->HPLC Quantify Quantify Parent Compound HPLC->Quantify Identify Identify Degradation Products HPLC->Identify

References

Best practices for long-term storage of Hydrastinine Hydrochloride powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides best practices for the long-term storage of Hydrastinine Hydrochloride powder, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for the long-term storage of this compound powder?

For optimal long-term stability, this compound powder should be stored at temperatures between -20°C and 4°C.[1] Some suppliers recommend storage at -20°C, while others suggest 4°C is sufficient for sealed containers protected from moisture.

Q2: Is this compound sensitive to light?

Yes, this compound is known to be light-sensitive.[2] It is crucial to store the powder in a dark environment, for instance, by using amber-colored vials or by keeping the container in a light-proof secondary container.

Q3: How does humidity affect the stability of this compound powder?

This compound is hygroscopic and should be protected from moisture.[1] Storage in a tightly sealed container in a desiccator or a controlled low-humidity environment is recommended to prevent degradation. Alkaloid salts, in general, are more stable than their freebase counterparts, but moisture can still promote hydrolysis.

Q4: What is the expected shelf-life of this compound powder under optimal storage conditions?

While specific quantitative long-term stability data is limited, when stored under ideal conditions (frozen, dark, and dry), this compound powder is expected to be stable for several years. For solutions, the stability is significantly reduced. Stock solutions in solvents like DMSO or water should be prepared fresh. If storage is necessary, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q5: What are the primary degradation pathways for this compound?

This compound, being a semi-synthetic alkaloid, can be susceptible to several degradation pathways, including:

  • Hydrolysis: The presence of moisture can lead to the breakdown of the molecule.

  • Photodegradation: Exposure to light, particularly UV radiation, can cause decomposition.

  • Oxidation: As with many organic compounds, it can be susceptible to oxidation, especially if exposed to air and light over extended periods.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results
Symptom Possible Cause Troubleshooting Steps
Reduced potency or activity in bioassays.Degradation of the compound due to improper storage.1. Verify that the powder has been stored at the recommended temperature, protected from light and moisture.2. Prepare fresh solutions from a new batch of powder if possible.3. Perform a purity check of the powder using a suitable analytical method like HPLC.
Poor solubility or presence of particulates in freshly prepared solutions.The powder may have absorbed moisture and partially degraded or aggregated.1. Ensure the powder is brought to room temperature before opening to prevent condensation.2. Use sonication to aid dissolution.[1]3. Filter the solution through a 0.22 µm filter before use.[1]
Variability between experimental replicates.Inhomogeneous solution or continued degradation in solution.1. Ensure the stock solution is thoroughly mixed before preparing dilutions.2. Prepare working solutions fresh for each experiment.3. Minimize the exposure of solutions to light and elevated temperatures during the experiment.
Issue 2: Analytical Challenges (e.g., HPLC Analysis)
Symptom Possible Cause Troubleshooting Steps
Tailing peaks in the chromatogram.Interaction of the analyte with active sites on the column.1. Adjust the pH of the mobile phase; alkaloids often show better peak shape at acidic pH.2. Add an ion-pairing agent to the mobile phase.3. Use a column with end-capping to minimize silanol (B1196071) interactions.
Ghost peaks appearing in the chromatogram.Contamination from the solvent, system, or carryover from previous injections.1. Run a blank gradient to check for solvent contamination.2. Clean the injection port and loop.3. Ensure adequate column washing between runs.
Drifting retention times.Changes in mobile phase composition, temperature fluctuations, or column degradation.1. Prepare fresh mobile phase and ensure proper mixing and degassing.2. Use a column oven to maintain a stable temperature.3. Check the column's performance with a standard to assess its condition.

Quantitative Data Summary

The following table provides a hypothetical summary of the stability of this compound powder under different storage conditions. This data is based on general knowledge of alkaloid hydrochloride stability and should be used as a guideline. Actual stability should be confirmed experimentally.

Storage Condition Temperature Relative Humidity Light Exposure Predicted Purity after 1 Year Predicted Purity after 5 Years
Ideal-20°C< 30%Dark> 99%> 98%
Recommended4°C< 40%Dark> 98%> 95%
Room Temperature25°C60%Dark< 95%< 85%
Stressed40°C75%Ambient Light< 80%Significantly Degraded

Experimental Protocols

Protocol: Preparation of a Stock Solution for In Vitro Assays
  • Pre-handling: Allow the sealed container of this compound powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • Weighing: Accurately weigh the desired amount of powder in a clean, dry weighing boat or directly into a suitable vial. Perform this step in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Dissolution: Add the appropriate solvent (e.g., DMSO, sterile water) to the powder.[1] For a 10 mM stock solution in DMSO, for example, add the corresponding volume of solvent.

  • Solubilization: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.[1]

  • Sterilization (for aqueous solutions): If preparing an aqueous stock solution for cell-based assays, sterilize it by passing it through a 0.22 µm syringe filter into a sterile container.[1]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed, light-protected vials.[1]

Visualizations

Experimental_Workflow General Experimental Workflow for this compound cluster_storage Long-Term Storage cluster_prep Solution Preparation cluster_short_term_storage Short-Term Storage cluster_experiment Experimental Use storage Store Powder at -20°C to 4°C (Dark, Dry, Sealed) equilibration Equilibrate to Room Temp storage->equilibration weighing Weigh Powder equilibration->weighing dissolution Dissolve in Solvent (e.g., DMSO, Water) weighing->dissolution solubilization Vortex / Sonicate dissolution->solubilization sterilization Filter Sterilize (if aqueous) solubilization->sterilization aliquoting Aliquot into Single-Use Vials sterilization->aliquoting short_term_storage Store Aliquots at -20°C or -80°C aliquoting->short_term_storage thaw Thaw a Single Aliquot short_term_storage->thaw dilution Prepare Working Dilutions thaw->dilution assay Perform Experiment (e.g., Hemostasis Assay) dilution->assay Troubleshooting_Logic Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage improper_storage Improper Storage check_storage->improper_storage No proper_storage Proper Storage check_storage->proper_storage Yes new_batch Use a New Batch of Compound improper_storage->new_batch check_solution_prep Review Solution Preparation Protocol proper_storage->check_solution_prep protocol_error Error in Protocol check_solution_prep->protocol_error No protocol_ok Protocol Followed Correctly check_solution_prep->protocol_ok Yes protocol_error->new_batch check_purity Perform Purity Analysis (e.g., HPLC) protocol_ok->check_purity degraded Compound is Degraded check_purity->degraded No pure Compound is Pure check_purity->pure Yes degraded->new_batch other_factors Investigate Other Experimental Factors pure->other_factors

References

Technical Support Center: Purification of Crude Hydrastinine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Hydrastinine Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is crude this compound and what are its common impurities?

A1: Crude this compound is the unpurified product resulting from the semi-synthetic preparation of Hydrastinine, typically through the oxidative cleavage of Hydrastine Hydrochloride with nitric acid.[1][2][3] The primary impurities in the crude product can include:

  • Unreacted Starting Material: Residual Hydrastine Hydrochloride.

  • Oxidation Byproducts: Compounds such as Opianic Acid are known to form during the reaction.[2]

  • Nitrated Impurities: The use of nitric acid can lead to the formation of nitrated derivatives of Hydrastine or Hydrastinine, sometimes referred to as "nitrohydrastines".

  • Degradation Products: Other compounds resulting from the decomposition of either the starting material or the product under the reaction conditions.

Q2: What are the primary strategies for purifying crude this compound?

A2: The main purification strategies leverage the physicochemical properties of Hydrastinine as an isoquinoline (B145761) alkaloid. These methods include:

  • Recrystallization: A common and effective method for purifying crystalline solids.

  • Acid-Base Extraction: This technique exploits the basicity of the alkaloid to separate it from neutral and acidic impurities.[4][5][6]

  • Column Chromatography: Useful for separating compounds with different polarities.[7][8]

Q3: What solvents are suitable for the recrystallization of this compound?

A3: Based on literature for related isoquinoline alkaloid hydrochlorides, suitable solvents for recrystallization include lower alcohols (like ethanol), water, or a mixture of both.[1] Dilute hydrochloric acid has also been mentioned as a crystallization medium for related compounds.[1] The ideal solvent or solvent system is one in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.

Q4: How can I assess the purity of my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable method for assessing the purity of this compound.[9] A reversed-phase C18 column is often used for the analysis of related alkaloids.[9][10] The mobile phase typically consists of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol.[9][10] Purity is determined by comparing the peak area of Hydrastinine to the total area of all peaks in the chromatogram.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
Product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is supersaturated with impurities, depressing the melting point. 3. Cooling is too rapid.1. Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. 2. Re-dissolve the oil in more hot solvent and allow it to cool more slowly. 3. Consider a preliminary purification step (e.g., acid-base extraction) to remove significant impurities.
No crystals form upon cooling. 1. The solution is not saturated (too much solvent was used). 2. The solution is supersaturated and requires nucleation.1. Boil off some of the solvent to increase the concentration and allow to cool again. 2. Scratch the inside of the flask with a glass rod at the solution's surface. 3. Add a seed crystal of pure this compound.
Crystallization is too rapid, yielding fine powder. 1. The solution is too concentrated. 2. The cooling process is too fast.1. Re-heat the solution and add a small amount of additional solvent. 2. Insulate the flask to ensure slow cooling (e.g., wrap in a towel or place in a warm water bath that is allowed to cool to room temperature).
Low recovery of purified product. 1. Too much solvent was used, and a significant amount of product remains in the mother liquor. 2. The crystals were washed with a solvent in which they are too soluble.1. Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. 2. Ensure the wash solvent is ice-cold to minimize dissolution of the purified crystals.
Purity Issues After Purification
Problem Possible Cause(s) Suggested Solution(s)
Persistent yellow color in the final product. The color may be due to nitrated impurities that co-crystallize with the product.1. Perform a charcoal treatment on the hot solution before crystallization. 2. Consider column chromatography for better separation of colored impurities.
HPLC analysis shows the presence of starting material (Hydrastine HCl). The purification method did not effectively separate the two structurally similar alkaloids.1. Optimize the recrystallization solvent system to maximize the solubility difference between Hydrastine HCl and Hydrastinine HCl. 2. Use column chromatography with a suitable mobile phase gradient to separate the two compounds.
Presence of acidic impurities (e.g., Opianic Acid) after recrystallization. The acidic impurities are not effectively removed by recrystallization alone.Perform an acid-base extraction prior to recrystallization to remove acidic and neutral impurities.

Data Presentation

Table 1: Hypothetical Comparison of Purification Strategies for Crude this compound

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Key Advantages Key Disadvantages
Recrystallization (Ethanol/Water) 8595-9770-80Simple, scalable, good for removing minor impurities.May not be effective for removing structurally similar impurities.
Acid-Base Extraction 8590-9580-90Excellent for removing acidic and neutral impurities.Does not separate other basic alkaloids effectively.
Silica Gel Column Chromatography 85>9950-65High resolving power, can separate structurally similar compounds.More time-consuming, requires more solvent, lower yield.
Acid-Base Extraction followed by Recrystallization 85>9865-75Combines the strengths of both methods for high purity.Multi-step process, potentially lower overall yield.

Note: The data in this table is illustrative and based on typical outcomes for the purification of similar alkaloids. Actual results may vary depending on the specific composition of the crude material and experimental conditions.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic Hydrastinine from acidic and neutral impurities.

  • Dissolution: Dissolve the crude this compound (e.g., 5 g) in deionized water (100 mL).

  • Basification: Cool the solution in an ice bath and slowly add a 2M sodium hydroxide (B78521) solution dropwise with stirring until the pH of the solution is approximately 10-11. This will precipitate the free base of Hydrastinine.

  • Extraction of Free Base: Transfer the mixture to a separatory funnel and extract the aqueous suspension with dichloromethane (B109758) (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, then filter.

  • Salt Formation: To the dried dichloromethane solution, add a 2M solution of HCl in ethanol (B145695) dropwise with stirring until the solution is acidic (test with pH paper). This compound will precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold dichloromethane, and dry under vacuum.

Protocol 2: Purification by Recrystallization

This protocol is for the purification of this compound that is already substantially free of non-basic impurities.

  • Solvent Preparation: Prepare a 9:1 mixture of ethanol and deionized water.

  • Dissolution: Place the crude this compound (e.g., 5 g) in an Erlenmeyer flask. Add the ethanol/water solvent mixture in small portions while heating the flask in a water bath until the solid just dissolves.

  • Decoloring (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Visualizations

PurificationWorkflow Crude Crude Hydrastinine HCl (Starting Purity: ~85%) ABE Acid-Base Extraction Crude->ABE Removes acidic/ neutral impurities Recryst Recrystallization Crude->Recryst Simple purification Chrom Column Chromatography Crude->Chrom High resolution separation ABE->Recryst Further purification Pure95 Purified Product (Purity: 90-97%) ABE->Pure95 Recryst->Pure95 Pure99 High-Purity Product (Purity: >99%) Chrom->Pure99 Analysis Purity Analysis (HPLC) Pure95->Analysis Pure99->Analysis

Caption: General purification workflow for crude this compound.

TroubleshootingCrystallization Start Crude product in hot solvent Cooling Cool solution Start->Cooling CrystalsForm Do crystals form? Cooling->CrystalsForm Yes Collect Crystals CrystalsForm->Yes Yes No No Crystals CrystalsForm->No No OiledOut Did it oil out? No->OiledOut YesOil Reheat, add more solvent, cool slowly OiledOut->YesOil Yes NoOil Supersaturated or too dilute OiledOut->NoOil No Action Scratch flask or add seed crystal NoOil->Action Evaporate Boil off some solvent and re-cool NoOil->Evaporate Action->CrystalsForm Evaporate->Cooling

Caption: Troubleshooting decision tree for crystallization issues.

AcidBaseExtraction cluster_0 Step 1: Basification & Extraction cluster_1 Step 2: Separation cluster_2 Step 3: Isolation start Crude Mixture in Aqueous Acid (Hydrastinine-H+Cl-, Acidic Impurity, Neutral Impurity) add_base Add Base (e.g., NaOH) Adjust to pH > 10 start->add_base extract_org Extract with Organic Solvent (e.g., Dichloromethane) add_base->extract_org sep_funnel Separatory Funnel aq_layer Aqueous Layer (Acidic Impurity Salt, Neutral Impurity) sep_funnel->aq_layer Lower Layer (Discard) org_layer Organic Layer (Hydrastinine Free Base) sep_funnel->org_layer Upper Layer (Keep) add_acid Add HCl in Ethanol to Organic Layer precipitate Precipitate Pure Hydrastinine HCl add_acid->precipitate filtration Filter and Dry precipitate->filtration

Caption: Principle of acid-base extraction for Hydrastinine purification.

References

Technical Support Center: Enhancing the Stability of Hydrastinine Hydrochloride in Experimental Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of Hydrastinine Hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in my experiments?

A1: this compound, like many isoquinoline (B145761) alkaloids, is susceptible to degradation from several factors. The most common include exposure to light (photodegradation), high temperatures, and oxidizing agents.[1] The pH of your experimental medium can also significantly influence its stability.

Q2: What are the visible signs of this compound degradation?

A2: Degradation may be indicated by a change in the color of your solution, often turning yellow or brown. You may also observe precipitation or cloudiness. Analytically, degradation is marked by a decrease in the peak area of the parent compound and the appearance of new peaks in your chromatogram when using techniques like HPLC.

Q3: How should I store my solid this compound?

A3: Solid this compound should be stored in a tightly sealed container, protected from light, at -20°C.[1]

Q4: What is the recommended procedure for preparing and storing stock solutions?

A4: It is highly recommended to prepare fresh solutions for each experiment. If you need to store stock solutions, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Solutions should be sealed and protected from moisture.[2] For aqueous solutions, it is advisable to filter-sterilize them using a 0.22 μm filter before storage.[2]

Q5: My this compound solution has turned a pale-yellow color. Is it still usable?

A5: A pale-yellow coloration can be an initial sign of degradation. While the compound itself is described as pale yellow crystals, a noticeable change in the color of a solution over time suggests chemical changes.[1] It is recommended to use a stability-indicating analytical method, such as HPLC, to assess the purity of the solution before use. For critical experiments, it is always best to use a freshly prepared solution.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected or inconsistent experimental results. Degradation of this compound leading to lower effective concentration.1. Prepare a fresh stock solution of this compound. 2. Analyze the purity of your current stock solution using HPLC. 3. Ensure your experimental medium is free of oxidizing agents. 4. Protect your experimental setup from light, especially during long incubation periods.
Precipitate forms in the experimental medium. Poor solubility or degradation product formation.1. Confirm the solubility of this compound in your specific medium and concentration. Sonication may aid dissolution. 2. Check the pH of your medium; adjustments may be necessary to improve solubility and stability. 3. If degradation is suspected, prepare a fresh solution and store it under the recommended conditions.
Rapid loss of compound in cell culture experiments. Cellular metabolism or instability in the culture medium.1. Include a cell-free control (medium + this compound) to differentiate between cellular uptake/metabolism and chemical instability. 2. Minimize exposure of the culture medium containing this compound to light and elevated temperatures. 3. Consider the potential for interaction with components of the culture medium.

Data Presentation: Stability of this compound Under Stressed Conditions (Hypothetical Data)

The following table summarizes the expected stability of this compound under various stress conditions based on the general behavior of isoquinoline alkaloids. This data is illustrative and should be confirmed by experimental studies.

Condition Parameter Value Percent Degradation (24h)
Acid Hydrolysis 0.1 M HCl60°C15%
Base Hydrolysis 0.1 M NaOH60°C40%
Oxidation 3% H₂O₂Room Temp60%
Thermal 80°CSolid5%
Photostability ICH Q1BSolution25%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 8 hours. At 0, 2, 4, and 8 hours, take an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. At 0, 2, 4, and 8 hours, take an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Sample at intermediate time points for HPLC analysis.

  • Thermal Degradation: Place a known amount of solid this compound in a vial and heat at 80°C for 48 hours. Also, incubate a solution of the compound at 60°C. Sample at various time points for HPLC analysis.

  • Photostability: Expose a solution of this compound to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • Calculate the percentage of degradation and identify any major degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general starting point for developing an HPLC method to assess the stability of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted to 4.5 with acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a starting point could be around 290 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

G cluster_prep Solution Preparation and Storage cluster_exp Experimental Use prep Weigh Solid Hydrastinine HCl dissolve Dissolve in Appropriate Solvent prep->dissolve filter Filter-Sterilize (0.22 µm) dissolve->filter aliquot Aliquot into Light-Protecting Vials filter->aliquot store Store at -20°C (1 month) or -80°C (6 months) aliquot->store thaw Thaw a Single Aliquot store->thaw Retrieve for use use Use Immediately in Experiment thaw->use discard Discard Unused Portion use->discard

Figure 1. Recommended workflow for the preparation and handling of this compound stock solutions.

G cluster_stress Stress Factors compound Hydrastinine Hydrochloride degradation Degradation Products compound->degradation Degradation Pathway light Light light->degradation heat Heat heat->degradation oxidation Oxidizing Agents oxidation->degradation ph Extreme pH ph->degradation

Figure 2. Factors influencing the degradation of this compound.

References

Troubleshooting unexpected results in Hydrastinine Hydrochloride assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hydrastinine Hydrochloride analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve unexpected results in their assays.

Frequently Asked Questions (FAQs)

HPLC Assays

Question 1: Why am I observing peak tailing or broad peaks for this compound in my HPLC analysis?

Answer: Peak tailing or broadening for this compound, a tetrahydroisoquinoline alkaloid, can arise from several factors related to its chemical nature and interactions with the stationary phase.

  • Secondary Silanol (B1196071) Interactions: The basic nitrogen atom in the Hydrastinine molecule can interact with acidic silanol groups on the surface of C18 columns, leading to peak tailing.

  • Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of Hydrastinine, influencing its retention and peak shape. For basic compounds like Hydrastinine, a mobile phase pH between 3 and 7 is generally recommended to ensure consistent protonation.

  • Column Overload: Injecting a sample with too high a concentration of this compound can saturate the stationary phase, resulting in broadened peaks.

  • Column Degradation: Over time, the performance of an HPLC column can degrade, leading to poor peak shapes.

Troubleshooting Steps:

  • Use a Base-Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase to minimize silanol interactions.

  • Optimize Mobile Phase pH: Adjust the pH of your mobile phase. A slightly acidic pH (e.g., 3.5) often provides good peak shape for alkaloids.

  • Add an Amine Modifier: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to block active silanol sites.

  • Reduce Sample Concentration: Dilute your sample to ensure you are working within the linear range of the detector and the capacity of the column.

  • Check Column Performance: Evaluate the column's efficiency with a standard compound. If performance is poor, consider replacing the column.

Question 2: My assay results show low recovery of this compound. What are the potential causes?

Answer: Low recovery can be attributed to issues with sample preparation, compound stability, or the analytical method itself.

  • Incomplete Extraction: If analyzing from a complex matrix, the extraction procedure may not be efficient in recovering all the this compound.

  • Adsorption: Hydrastinine can adsorb to the surfaces of glassware, vials, and instrument components, especially if using plastic containers.

  • Degradation: this compound may be unstable under certain conditions, such as exposure to light, high temperatures, or extreme pH.[1] Solutions of related alkaloids can be sensitive to oxidation.

  • Inaccurate Standard Preparation: Errors in weighing the reference standard or in serial dilutions will lead to inaccurate quantification and seemingly low recovery.

Troubleshooting Steps:

  • Optimize Extraction Protocol: Re-evaluate your sample extraction method. Ensure the solvent is appropriate for this compound and consider techniques like sonication to improve extraction efficiency.

  • Use Silanized Glassware: To minimize adsorption, use silanized glass vials and inserts.

  • Assess Sample Stability: Prepare samples and analyze them immediately. If storage is necessary, keep them at low temperatures (2-8°C) and protected from light.[2] Perform a stability study by re-analyzing a sample after a set period to check for degradation.

  • Verify Standard Preparation: Prepare a fresh set of standards and ensure the reference material is of high purity and has been stored correctly.

UV-Vis Spectrophotometry Assays

Question 1: I am seeing a shift in the maximum absorbance wavelength (λmax) for my this compound samples. Why is this happening?

Answer: A shift in the λmax can be indicative of several issues:

  • Solvent Effects: The polarity of the solvent can influence the λmax. Ensure that both your standards and samples are dissolved in the exact same solvent.

  • pH Changes: The pH of the solution can alter the ionization state of Hydrastinine, which in turn affects its UV absorbance spectrum.

  • Presence of Impurities: Impurities or degradation products with different chromophores can cause a shift in the observed λmax.

  • Instrument Calibration: An improperly calibrated spectrophotometer can lead to inaccurate wavelength readings.

Troubleshooting Steps:

  • Standardize Solvent and pH: Use a buffered solution to maintain a constant pH and ensure the same solvent is used for all standards, samples, and blanks.

  • Check for Impurities: Analyze the sample by a high-resolution technique like HPLC-DAD to check for the presence of impurities that might be interfering with the UV spectrum.

  • Calibrate the Instrument: Verify the wavelength accuracy of your spectrophotometer using certified reference materials.

Question 2: The absorbance readings of my this compound solutions are not stable and drift over time. What could be the cause?

Answer: Drifting absorbance readings often point to the instability of the analyte in the chosen solvent or under the current experimental conditions.

  • Compound Degradation: this compound may be degrading in solution upon exposure to light (photodegradation) or reacting with components of the solvent or air (oxidation). Aqueous solutions of similar alkaloids can exhibit instability.

  • Temperature Fluctuations: Changes in the temperature of the sample cuvette can cause slight changes in absorbance.

  • Instrument Instability: The light source or detector of the spectrophotometer may not be stable, leading to drifting readings.

Troubleshooting Steps:

  • Protect from Light: Store and handle solutions in amber vials or protect them from ambient light.

  • Use Freshly Prepared Solutions: Prepare solutions immediately before analysis to minimize degradation.

  • Control Temperature: Allow the spectrophotometer and samples to equilibrate to a stable temperature.

  • Check Instrument Performance: Run a performance check on the spectrophotometer to ensure the lamp and detector are functioning correctly.

Experimental Protocols

Representative HPLC-UV Method for this compound Quantification

This protocol is a representative method based on common practices for the analysis of tetrahydroisoquinoline alkaloids.[3][4]

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size, base-deactivated

  • Mobile Phase: Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.5) in a 30:70 (v/v) ratio

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 295 nm (based on typical absorbance maxima for similar structures)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 20, 50 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Prepare the sample by dissolving the material in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3. Analysis:

  • Inject the blank (mobile phase), followed by the working standard solutions to establish a calibration curve.

  • Inject the prepared samples.

  • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

General UV-Vis Spectrophotometry Protocol

1. Instrument Parameters:

  • Wavelength Range: 200-400 nm for initial scan

  • Measurement Wavelength (λmax): Approximately 295 nm (to be determined experimentally)

  • Blank: The same solvent used to dissolve the samples and standards.

2. Preparation of Solutions:

  • Solvent: A suitable buffer, such as 0.1 M HCl, to ensure consistent protonation.

  • Standard Stock Solution (100 µg/mL): Prepare as described in the HPLC protocol, using the chosen spectrophotometry solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.

3. Analysis:

  • Determine the λmax by scanning a standard solution across the 200-400 nm range.

  • Set the instrument to the determined λmax.

  • Zero the instrument with the blank solution.

  • Measure the absorbance of each working standard solution and plot a calibration curve of absorbance versus concentration.

  • Measure the absorbance of the sample solutions and determine their concentration from the calibration curve.

Data Presentation

Table 1: Example of Troubleshooting Poor Linearity in an HPLC Assay

Concentration (µg/mL)Initial Peak Area (Unmodified Method)R² of Initial CurvePeak Area (Optimized Method with pH 3.5 buffer)R² of Optimized Curve
115,23015,540
578,95077,850
10165,3000.989154,9000.999
20340,100310,200
50795,600775,500

This table illustrates how optimizing the mobile phase pH can improve the linearity of the calibration curve.

Table 2: Stability of this compound Solution (20 µg/mL) under Different Conditions

ConditionInitial Assay (%)Assay after 24 hours (%)% Degradation
Ambient Light, Room Temp100.092.57.5
Dark, Room Temp100.098.71.3
Dark, Refrigerated (4°C)100.099.80.2

This table shows the importance of storage conditions, highlighting potential degradation from light and heat.

Visualizations

G cluster_0 Troubleshooting Workflow cluster_1 Problem Categorization cluster_2 Quantitative Solutions cluster_3 Qualitative Solutions start Unexpected Result (e.g., Low Recovery, Extra Peaks) issue_type Identify Issue Type start->issue_type quant_issue Quantitative Issue (Recovery, Linearity) issue_type->quant_issue Quantitative qual_issue Qualitative Issue (Peak Shape, Resolution) issue_type->qual_issue Qualitative check_standards Verify Standards & Sample Prep quant_issue->check_standards check_stability Assess Analyte Stability quant_issue->check_stability check_method Optimize HPLC Method (pH, Column) qual_issue->check_method check_instrument Check Instrument Performance qual_issue->check_instrument end_node Problem Resolved check_standards->end_node check_stability->end_node check_method->end_node check_instrument->end_node

Caption: A logical workflow for troubleshooting unexpected assay results.

G cluster_stress Forced Degradation Conditions cluster_products Potential Degradation Products hydrastinine This compound C11H13NO3·HCl acid Acid Hydrolysis (e.g., HCl, heat) hydrastinine->acid base Base Hydrolysis (e.g., NaOH, heat) hydrastinine->base oxidation Oxidation (e.g., H2O2) hydrastinine->oxidation hydrastinine->oxidation hydrolysis_prod Hydrolysis Product Cleavage of methylenedioxy bridge acid->hydrolysis_prod base->hydrolysis_prod oxidation_prod N-Oxide Oxidation of tertiary amine oxidation->oxidation_prod demethylation_prod Demethylated Product Loss of N-methyl group oxidation->demethylation_prod

Caption: Plausible degradation pathways for this compound.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Hydrastinine Hydrochloride Quantification: HPLC-UV vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: A Comparative Analysis of Method Performance

The following tables summarize the validation parameters for a benchmark HPLC-UV method and an alternative LC-MS/MS method, both for the closely related compound hydrastine (B1673436). These parameters are critical in assessing the reliability, sensitivity, and accuracy of an analytical method and would be analogous for a validated hydrastinine (B1223018) hydrochloride method.

Table 1: HPLC-UV Method Validation Parameters for Hydrastine

Validation ParameterPerformance Metric
Linearity Range10 - 150 µg/mL
Correlation Coefficient (R²)0.9995
Limit of Detection (LOD)1.3 µg/mL
Limit of Quantitation (LOQ)4.2 µg/mL
Precision (RSDr)2.68 - 6.65%[1][2]
Accuracy (Recovery)Not explicitly stated in provided results.

Table 2: LC-MS/MS Method Validation Parameters for Hydrastine in Human Serum

Validation ParameterPerformance Metric
Linearity RangeNot explicitly stated, but LLOQ is 0.1 ng/mL.
Correlation Coefficient (R²)Not explicitly stated.
Lower Limit of Quantitation (LLOQ)0.1 ng/mL[3]
Intraday Accuracy82 ± 8.8% to 97.9 ± 2.4%[3]
Interday Accuracy90.0 ± 15.17% to 99.9 ± 7.1%[3]
Intraday Precision (%CV)2.4% to 8.8%
Interday Precision (%CV)6.54% to 15.17%
Analytical Recovery82.4 - 96.2%[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are the protocols for the benchmark HPLC-UV method for hydrastine and the alternative LC-MS/MS method.

Benchmark HPLC-UV Method for Hydrastine

This method is adapted from a collaborative study for the determination of hydrastine in raw materials and dietary supplements.[1][2]

1. Principle: Hydrastine is extracted from the sample matrix using an acidified water and acetonitrile (B52724) solution. The resulting solution is then analyzed by reversed-phase HPLC with UV detection.[2] Quantification is performed using an external standard calibration curve.[2]

2. Chromatographic Conditions:

  • Column: C18 stationary phase.

  • Mobile Phase: A suitable gradient or isocratic mixture of acidified water and acetonitrile.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV absorbance at 230 nm.[1][2]

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of hydrastine standard in the mobile phase and create a 5-point calibration curve covering the expected concentration range (e.g., 10 to 150 µg/mL).[2]

  • Sample Preparation: The sample is extracted with a mixture of water-acetonitrile-phosphoric acid (70:30:0.1, v/v/v).[2] The mixture is agitated (e.g., sonication or vortexing) and then centrifuged to separate solid matter. The supernatant is collected for injection.

Alternative Method: LC-MS/MS for Hydrastine Quantification

This method is suitable for the determination of hydrastine in biological matrices like human serum and offers significantly higher sensitivity.[3]

1. Principle: This high-throughput method involves a simple protein precipitation step for sample clean-up, followed by analysis using LC-MS/MS.[3] An internal standard is used for accurate quantification.

2. Chromatographic and Mass Spectrometric Conditions:

  • Chromatography: Liquid chromatography is used to separate the analyte from matrix components.

  • Mass Spectrometry: A triple quadrupole mass spectrometer with positive ion electrospray ionization is employed.[3] Detection is performed in Multiple Reaction Monitoring (MRM) mode.

  • Internal Standard: Noscapine can be used as an internal standard.[3]

3. Sample Preparation:

  • Serum samples are treated with acetonitrile to precipitate proteins.[3]

  • After centrifugation, the supernatant is collected for injection into the LC-MS/MS system.

Visualizing the Workflow and Method Comparison

Graphical representations of the experimental workflow and logical relationships can aid in understanding the analytical processes.

HPLC_Validation_Workflow cluster_planning Phase 1: Method Development & Planning cluster_validation Phase 2: Method Validation cluster_analysis Phase 3: Routine Analysis Dev Method Development Proto Protocol Definition Dev->Proto Spec Specificity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD Prec->LOD LOQ LOQ LOD->LOQ Rob Robustness LOQ->Rob Routine Routine Sample Analysis Rob->Routine QC Quality Control Checks Routine->QC

Caption: Workflow for HPLC Method Validation.

Method_Comparison cluster_hplc HPLC-UV cluster_lcms LC-MS/MS hplc_node Advantages Cost-Effective Robust Widely Available Disadvantages Lower Sensitivity Potential for Matrix Interference lcms_node Advantages High Sensitivity High Specificity Lower Detection Limits Disadvantages Higher Cost Complex Instrumentation start Choosing an Analytical Method for Hydrastinine Hydrochloride start->hplc_node For routine QC, higher concentrations start->lcms_node For trace analysis, bioanalytical studies

Caption: HPLC-UV vs. LC-MS/MS Comparison.

References

Comparative Efficacy of Hydrastinine Hydrochloride and Other Hemostatic Agents: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the hemostatic efficacy of Hydrastinine Hydrochloride against other established hemostatic agents. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at available data, experimental methodologies, and physiological pathways.

Introduction to this compound

Hydrastinine is a semi-synthetic alkaloid derived from the hydrolysis of hydrastine, an alkaloid found in the plant Hydrastis canadensis (goldenseal). Historically, it has been used as a uterine hemostatic and vasoconstrictor. However, modern clinical data and direct comparative studies with currently approved hemostatic agents are notably scarce. This guide synthesizes the available historical data and juxtaposes it with the well-documented efficacy of modern hemostatic agents.

Comparative Efficacy Data

Due to the limited contemporary research on this compound, a direct comparison with modern hemostatic agents within a single study is not available. The following tables present data on various hemostatic agents, compiled from different studies to provide a comparative perspective.

Table 1: Efficacy of Various Hemostatic Agents in Surgical Settings

Hemostatic AgentStudy PopulationPrimary Efficacy EndpointResultsReference
Tranexamic Acid Patients undergoing cardiac surgeryPostoperative blood loss (mL)Tranexamic Acid group: 696 ± 497 mL; Placebo group: 1247 ± 859 mL (p<0.001)
Ethamsylate Patients undergoing transurethral resection of the prostateIntraoperative blood loss (mL)Ethamsylate group: 286.4 ± 152.3 mL; Control group: 452.1 ± 188.7 mL (p<0.05)
Recombinant Factor VIIa Patients with gliding-zone injuriesTime to hemostasis (minutes)rFVIIa group: 3.5 ± 1.2 min; Placebo group: 9.8 ± 2.5 min
Hydrastinine Historical use in uterine hemorrhageCessation of bleedingGenerally reported as effective, but quantitative data from controlled trials are lacking.Historical medical texts

Experimental Protocols

Detailed methodologies are crucial for interpreting efficacy data. Below are summarized protocols for key experiments cited.

Protocol 1: Tranexamic Acid in Cardiac Surgery
  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: 4,631 patients undergoing coronary-artery surgery.

  • Intervention: Patients were randomly assigned to receive either tranexamic acid (1 g intravenously) or a placebo after the induction of anesthesia.

  • Primary Outcome: The primary outcome was the total amount of blood loss within the first 12 hours post-surgery.

  • Data Analysis: The blood loss between the two groups was compared using a t-test.

Protocol 2: Ethamsylate in Prostate Surgery
  • Study Design: A prospective, randomized controlled study.

  • Participants: 80 patients scheduled for transurethral resection of the prostate.

  • Intervention: The study group received 500 mg of ethamsylate intravenously 1 hour before the operation, followed by 500 mg orally every 6 hours for 5 days. The control group did not receive any hemostatic agent.

  • Primary Outcome: Intraoperative blood loss was measured by spectrophotometric analysis of the irrigation fluid.

  • Data Analysis: Comparison of blood loss between the groups was performed using a Student's t-test.

Signaling Pathways and Mechanisms of Action

The mechanisms by which hemostatic agents function are diverse. The following diagrams illustrate these pathways.

hemostatic_agents_classification cluster_systemic Systemic Agents cluster_local Local Agents cluster_historical Historical Agents Systemic Systemic AntiFibrinolytics Anti-Fibrinolytics Procoagulants Procoagulants Tranexamic_Acid Tranexamic Acid AntiFibrinolytics->Tranexamic_Acid rFVIIa rFVIIa Procoagulants->rFVIIa Ethamsylate Ethamsylate Local Local Mechanical Mechanical Active Active Gelatin_Sponge Gelatin Sponge Mechanical->Gelatin_Sponge Thrombin Thrombin Active->Thrombin Historical Historical Hydrastinine Hydrastinine

Caption: Classification of Hemostatic Agents.

coagulation_pathway cluster_cascade Coagulation Cascade cluster_agents Agent Intervention Points Fibrinogen Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin Thrombin Fibrin_Degradation Fibrin Degradation Thrombin Thrombin Thrombin->Fibrinogen Prothrombin Prothrombin Prothrombin->Thrombin FXa FXa Factor Xa rFVIIa rFVIIa rFVIIa->FXa Activates Tranexamic_Acid Tranexamic Acid Plasminogen Plasminogen Tranexamic_Acid->Plasminogen Inhibits Activation Plasmin Plasmin Plasmin->Fibrin Degrades Plasminogen->Plasmin

Caption: Simplified Coagulation Cascade and Agent Intervention Points.

Conclusion

While this compound has a history of use as a hemostatic agent, particularly for uterine bleeding, there is a significant lack of modern, controlled clinical studies to validate its efficacy and safety in comparison to current standards of care. Agents like Tranexamic Acid and Ethamsylate have well-documented efficacy in various surgical settings, supported by robust clinical trial data. Future research, including in vitro and in vivo studies, would be necessary to determine if this compound has a potential role in modern hemostatic therapy. Researchers are encouraged to focus on elucidating its mechanism of action and conducting controlled comparative studies to establish a clear clinical profile.

A Comparative Guide to the Cross-Validation of Analytical Methods for Hydrastinine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent high-performance liquid chromatography (HPLC) methods for the quantitative analysis of Hydrastinine (B1223018) Hydrochloride. The objective is to offer a comprehensive overview of their performance, supported by available experimental data, to aid in the selection of the most suitable method for specific research and quality control applications. The methods compared are a gradient Ultra-Performance Liquid Chromatography with UV detection (UPLC-UV) and an isocratic High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Comparative Analysis of Method Performance

The selection of an analytical method is contingent on its intended application, balancing the need for speed, sensitivity, and the specific concentration range of the analyte. Below is a summary of the key validation parameters for the two methods.

ParameterUPLC-UV MethodIsocratic HPLC-UV Method
Linearity Range Data not available4–80 µg/mL
Accuracy (% Recovery) 98–103%Data not available
Precision (% RSD) < 3.5% (Intra- and Interday)Data not available
Limit of Detection (LOD) Data not availableData not available
Limit of Quantitation (LOQ) Data not availableData not available
Detection Wavelength 344 nm[1]235 nm[2][3]
Analysis Run Time < 6 minutes[1]> 10 minutes (estimated based on typical isocratic runs)

Detailed Experimental Protocols

UPLC-UV Method

This method is designed for rapid and sensitive quantification of hydrastinine, often as part of a broader analysis of alkaloids in Hydrastis canadensis (goldenseal) extracts.[1]

Instrumentation:

  • Waters Acquity UPLC system with a UV detector.[1]

  • Column: Waters Acquity UPLC BEH Shield RP18.[1]

Chromatographic Conditions:

Sample Preparation:

  • Extraction of the sample is typically performed with 90% methanol (B129727) containing 1% acetic acid to achieve optimal recovery of alkaloids.[1]

Isocratic HPLC-UV Method

This method provides a straightforward and robust approach for the quantification of hydrastinine and other alkaloids.[2][3]

Instrumentation:

  • Standard HPLC system with a UV detector.

  • Column: Zorbax Eclipse-XDB column.[2][3]

Chromatographic Conditions:

  • Mobile Phase: An isocratic mixture of 10 mM ammonium acetate (B1210297) and acetonitrile (70:30, v/v).[2][3]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temperature: 30°C.[2]

  • Detection Wavelength: 235 nm.[2][3]

Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent and filter prior to injection.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the analytical processes described.

cluster_UPLC UPLC-UV Method Workflow U_Start Sample Preparation (Methanol/Acetic Acid Extraction) U_Inject Inject into UPLC System U_Start->U_Inject U_Separate Gradient Elution (< 6 min) U_Inject->U_Separate U_Detect UV Detection at 344 nm U_Separate->U_Detect U_Quantify Quantification U_Detect->U_Quantify

Caption: Workflow for the UPLC-UV analysis of Hydrastinine.

cluster_HPLC Isocratic HPLC-UV Method Workflow H_Start Sample Preparation (Dissolution & Filtration) H_Inject Inject into HPLC System H_Start->H_Inject H_Separate Isocratic Elution (10 mM Amm. Acetate: ACN 70:30) H_Inject->H_Separate H_Detect UV Detection at 235 nm H_Separate->H_Detect H_Quantify Quantification (Linearity: 4-80 µg/mL) H_Detect->H_Quantify

Caption: Workflow for the Isocratic HPLC-UV analysis of Hydrastinine.

Logical Comparison of Methods

The relationship and distinguishing factors between the two methods are outlined in the diagram below.

Caption: Key distinguishing features of the UPLC and HPLC methods.

Conclusion

Both the UPLC-UV and the isocratic HPLC-UV methods are viable for the quantification of Hydrastinine Hydrochloride. The UPLC-UV method offers a significant advantage in terms of speed, making it highly suitable for high-throughput screening. Its validation data indicates high precision and accuracy. The isocratic HPLC-UV method, while likely slower, is robust, straightforward to implement, and has a defined linearity range suitable for routine quality control analysis. The choice between the two will ultimately depend on the specific requirements of the laboratory, including sample throughput, available instrumentation, and the desired balance between analysis speed and operational simplicity. Further studies to fully determine and report all validation parameters for both methods would be beneficial for a more direct and comprehensive cross-validation.

References

A Researcher's Guide to Validating the Purity of Commercially Available Hydrastinine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. This guide provides a comprehensive framework for validating the purity of commercially available Hydrastinine Hydrochloride, a critical step in ensuring the reliability and reproducibility of experimental results.

This compound, a semisynthetic isoquinoline (B145761) alkaloid, is utilized in various research applications. However, its purity can vary between commercial suppliers, potentially impacting experimental outcomes. Common impurities may include oxidation byproducts, structural isomers, and residual starting materials from its synthesis, which is often achieved through the oxidative cleavage of hydrastine.[1] This guide outlines key analytical methods—High-Performance Liquid Chromatography (HPLC) and non-aqueous titration—to independently verify the purity of this compound.

Comparative Purity Analysis of Commercial this compound

To illustrate the potential variability in commercially available this compound, the following table presents hypothetical purity data from three different suppliers. This data is representative of what researchers might encounter and underscores the importance of independent verification.

Parameter Supplier A Supplier B Supplier C In-House Verification
Stated Purity (by HPLC) >98%99.2% (with chromatogram)>99% (pharmaceutical grade)98.7%
Major Impurity 1 (by HPLC) Not specified0.5% (at RRT 1.2)<0.1%0.8% (at RRT 1.25)
Major Impurity 2 (by HPLC) Not specified0.2% (at RRT 0.8)<0.1%0.3% (at RRT 0.82)
Total Impurities (by HPLC) <2%0.8%<0.2%1.3%
Purity (by Titration) Not providedNot provided>99.5%99.1%
Appearance Off-white powderWhite crystalline powderWhite to pale yellow powderConsistent with Supplier B
Solubility (in Water) SolubleFreely solubleSolubleFreely soluble

Experimental Workflow for Purity Validation

The following diagram outlines the logical workflow for a comprehensive purity validation of a commercial sample of this compound.

experimental_workflow Experimental Workflow for this compound Purity Validation cluster_0 Sample Reception and Initial Assessment cluster_1 Qualitative Analysis (Identity Confirmation) cluster_2 Quantitative Analysis (Purity and Impurity Profiling) cluster_3 Data Analysis and Conclusion Sample Receive Commercial Hydrastinine HCl Appearance Visual Inspection (Appearance, Color) Sample->Appearance Solubility Solubility Test (e.g., in Water, Methanol) Appearance->Solubility NMR 1H NMR Spectroscopy Solubility->NMR HPLC HPLC-UV Analysis Solubility->HPLC Titration Non-Aqueous Titration Solubility->Titration CompareNMR Compare with Reference Spectra NMR->CompareNMR PurityAssay Purity by Area Normalization/External Standard (HPLC) HPLC->PurityAssay ImpurityQuant Quantify Impurities (HPLC) HPLC->ImpurityQuant PurityTitr Purity by Titration Titration->PurityTitr CompareData Compare HPLC and Titration Results PurityAssay->CompareData ImpurityQuant->CompareData PurityTitr->CompareData FinalPurity Determine Final Purity and Impurity Profile CompareData->FinalPurity Conclusion Accept/Reject Commercial Batch FinalPurity->Conclusion

Purity validation workflow for Hydrastinine HCl.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is adapted from established protocols for the analysis of isoquinoline alkaloids and should be validated for specificity, linearity, precision, and accuracy for this compound.[2][3]

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Ammonium acetate (B1210297).

    • Triethylamine.

    • This compound reference standard of known purity.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium acetate in water, with 0.2% triethylamine, adjusted to pH 5.0 with acetic acid.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Gradient Elution: A gradient elution is recommended to ensure the separation of polar and non-polar impurities. A starting condition of 80% Mobile Phase A and 20% Mobile Phase B, gradually increasing the proportion of Mobile Phase B, is a good starting point for method development.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve.

    • Sample Solution: Accurately weigh and dissolve the commercial this compound sample in the mobile phase to a similar concentration as the standard solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Purity by Area Normalization: Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

    • Purity by External Standard: Quantify the concentration of this compound in the sample solution using a calibration curve generated from the reference standard.

    • Impurity Profiling: Identify and quantify impurities based on their relative retention times (RRT) and peak areas.

Non-Aqueous Titration for Assay of this compound

This potentiometric titration method is suitable for the assay of the hydrochloride salt of an organic base in a non-aqueous medium.

  • Instrumentation:

    • Potentiometric titrator with a suitable electrode (e.g., glass and reference electrode).

    • Burette (10 mL or 25 mL).

    • Magnetic stirrer.

  • Reagents:

    • Titrant: 0.1 M Perchloric acid in glacial acetic acid.

    • Solvent: Glacial acetic acid.

    • For Chloride Ion Sequestration: Mercuric acetate solution (5% w/v in glacial acetic acid). (Caution: Mercuric acetate is highly toxic and should be handled with appropriate safety precautions).

    • Standard for Titrant Standardization: Potassium hydrogen phthalate (B1215562) (KHP), primary standard grade.

  • Procedure:

    • Standardization of 0.1 M Perchloric Acid:

      • Accurately weigh approximately 0.5 g of dried KHP into a flask.

      • Dissolve in 25 mL of glacial acetic acid.

      • Add a few drops of crystal violet indicator.

      • Titrate with the 0.1 M perchloric acid solution to a blue-green endpoint.

      • Calculate the exact molarity of the perchloric acid solution.

    • Assay of this compound:

      • Accurately weigh approximately 150-200 mg of the commercial this compound sample into a beaker.

      • Dissolve in 20 mL of glacial acetic acid.

      • Add 10 mL of 5% mercuric acetate solution to sequester the chloride ions.

      • Place the beaker on a magnetic stirrer and immerse the electrodes.

      • Titrate with the standardized 0.1 M perchloric acid, recording the potential (mV) as a function of the titrant volume.

      • Determine the equivalence point from the titration curve (the point of maximum inflection).

  • Calculation:

    • Calculate the percentage purity of this compound using the following formula:

      Where:

      • V = Volume of perchloric acid consumed at the equivalence point (L)

      • M = Molarity of the perchloric acid solution (mol/L)

      • F = Molar mass of this compound (243.69 g/mol )

      • W = Weight of the sample (g)

¹H NMR Spectroscopy for Identity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure and identifying major impurities.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Data Analysis:

    • Acquire the ¹H NMR spectrum.

    • Compare the chemical shifts, splitting patterns, and integration values of the obtained spectrum with a reference spectrum of this compound to confirm its identity.

    • The presence of unexpected signals may indicate the presence of impurities.

By implementing these analytical procedures, researchers can confidently assess the purity of their commercially sourced this compound, leading to more reliable and reproducible scientific outcomes.

References

A Comparative Guide to Establishing a Reference Standard for Hydrastinine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the establishment of a reference standard for Hydrastinine Hydrochloride. The document outlines the necessary chemical and physical characterization, compares analytical methodologies for purity determination, and presents a workflow for the qualification of a new reference standard. All experimental data is presented in comparative tables, and workflows are visualized using diagrams.

Introduction to this compound

This compound is a semi-synthetic alkaloid derived from the hydrolysis of hydrastine, an alkaloid found in the plant Hydrastis canadensis (goldenseal).[1][2][3][4] Historically, it was patented and used as a hemostatic agent.[1][3][4][5] The establishment of a well-characterized reference standard is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound by providing a benchmark for identity, purity, and strength.

Chemical and Physical Properties:

PropertyValueSource
Chemical Name 6-methyl-7,8-dihydro-5H-[1][6]dioxolo[4,5-g]isoquinolin-5-ol;hydrochloride[7]
Molecular Formula C₁₁H₁₄ClNO₃[7]
Molecular Weight 243.68 g/mol [7]
Appearance Pale yellow odourless crystals with a bitter taste.[8]
Solubility Miscible with water and alcohol.[8]
Melting Point ~212 °C (decomposes)[8]

Workflow for Establishing a Reference Standard

The establishment of a primary reference standard involves a multi-step process to ensure its identity, purity, and stability. The following diagram illustrates a typical workflow.

Reference_Standard_Workflow cluster_0 Phase 1: Candidate Material cluster_1 Phase 2: Comprehensive Analysis cluster_2 Phase 3: Data Evaluation & Certification A Synthesis & Purification of This compound B Preliminary Characterization (e.g., Melting Point, Spectroscopy) A->B C Identity Confirmation (NMR, MS, IR) B->C D Purity Determination (HPLC, GC, Titration) C->D E Impurity Profiling (HPLC-MS) D->E I Mass Balance Assay (Calculation of Purity) E->I F Residual Solvents (GC-HS) F->I G Water Content (Karl Fischer Titration) G->I H Inorganic Impurities (ICP-MS) H->I J Homogeneity & Stability Studies I->J K Issuance of Certificate of Analysis J->K

Workflow for establishing a reference standard.

Comparison of Analytical Methods for Purity Determination

The purity of the candidate reference standard is a critical parameter and is typically determined using a combination of orthogonal analytical methods. A mass balance approach is often employed, where the content of the main component is calculated by subtracting the sum of all impurities from 100%.

Table 1: Comparison of Key Analytical Methods for Purity and Impurity Profiling

Analytical MethodPrinciplePurposeTypical Performance Metrics
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase.Quantitation of the main component and organic impurities.LOD: 0.01-0.1%LOQ: 0.03-0.3%Precision (RSD): < 2%
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Analysis of residual solvents and volatile impurities.LOD: 1-10 ppmLOQ: 3-30 ppmPrecision (RSD): < 5%
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Identification of impurities and confirmation of molecular weight.High sensitivity and specificity for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Structural elucidation and confirmation of identity. Can be used for quantitative analysis (qNMR).Provides detailed structural information. qNMR precision (RSD): < 1%.
Karl Fischer Titration Titrimetric method based on the reaction of water with an iodine-sulfur dioxide-base reagent.Determination of water content.Accuracy: ±0.1%Precision (RSD): < 2%
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature.Assessment of thermal stability and presence of volatiles.Provides information on decomposition and solvent loss.

Experimental Protocols

Detailed and validated experimental protocols are essential for the reliable characterization of the reference standard.

4.1. HPLC Method for Purity Determination and Impurity Profiling

This method is designed to separate this compound from its potential process-related impurities and degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

4.2. GC Method for Residual Solvents

This method is used to quantify residual solvents from the synthesis process.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and headspace autosampler.

  • Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane (e.g., 30 m x 0.53 mm, 3.0 µm film thickness).

  • Carrier Gas: Helium.

  • Oven Temperature Program:

    • Initial: 40 °C for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and dissolve in a suitable solvent (e.g., DMSO).

Identity Confirmation

The identity of the candidate material must be unequivocally confirmed.

Identity_Confirmation cluster_0 Spectroscopic Analysis A Candidate Material (Hydrastinine HCl) B NMR (¹H, ¹³C) Structural Elucidation A->B C Mass Spectrometry (Molecular Weight) A->C D Infrared (IR) Spectroscopy (Functional Groups) A->D E Comparison with Literature Data B->E C->E D->E F Confirmed Identity E->F

Process for identity confirmation.

Table 2: Spectroscopic Data for Identity Confirmation

TechniqueExpected Results for this compound
¹H NMR Signals corresponding to aromatic protons, methylenedioxy protons, methylene (B1212753) protons of the isoquinoline (B145761) core, N-methyl group, and the hydroxyl proton. Chemical shifts and coupling constants should match the proposed structure.
¹³C NMR Resonances for all carbon atoms in the molecule, consistent with the chemical structure.
Mass Spectrometry (ESI+) A prominent ion peak corresponding to the protonated molecule [M+H]⁺.
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O-C functional groups.

Conclusion

The establishment of a primary reference standard for this compound requires a rigorous and systematic approach. This guide provides a framework for the comprehensive characterization and comparison of analytical methods necessary for this process. The use of orthogonal analytical techniques, detailed experimental protocols, and a well-defined workflow are paramount to ensuring the quality and reliability of the established reference standard. This, in turn, is fundamental for the accurate quality control of this compound in research and pharmaceutical applications.

References

Inter-laboratory comparison of Hydrastinine Hydrochloride analysis

Author: BenchChem Technical Support Team. Date: December 2025

This publication provides a comparative overview of various analytical techniques for the quantification of Hydralazine Hydrochloride in pharmaceutical formulations. The objective is to offer researchers, scientists, and drug development professionals a comprehensive guide to selecting the appropriate analytical methodology based on performance characteristics and experimental requirements. The data presented is compiled from published, validated studies.

Comparative Analysis of Analytical Methods

The selection of an analytical method for Hydralazine Hydrochloride depends on factors such as the required sensitivity, specificity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Titrimetry are the most commonly employed techniques.[3] The following tables summarize the performance characteristics of these methods based on published data.

Table 1: Performance Characteristics of HPLC Methods
ParameterMethod 1[3]Method 2[4]Method 3[5][6]
Column Inertsil L10 (150mm x 4.6mm, 5µm)Inertsil ODS 3V (250mm x 4.6mm, 5µm)BDS Hypersil C18 (250mm x 4.6mm, 5µm)
Mobile Phase Phosphate Buffer:Acetonitrile (B52724) (77:23)Gradient of Phosphate Buffer (pH 2.5) & Acetonitrile, and MethanolMethanol:Acetonitrile
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Detection (UV) 230 nm230 nm270 nm
Linearity Range 50% to 150% of target concentration50% to 150% of target concentration0.5 - 4 µg/mL
Correlation Coeff. > 0.998> 0.998Not Specified
Accuracy (% Recovery) Not SpecifiedGood98% - 100.5%
Precision (%RSD) GoodGood< 2%
Table 2: Performance Characteristics of UV-Vis Spectrophotometric Methods
ParameterMethod 1[5][6]Method 2[7][8]
Solvent/Reagent Distilled WaterBromophenol blue in pH 3 citrate (B86180) buffer
λmax 262 nm416 nm
Linearity Range 2 - 20 µg/mL10 - 50 µg/mL
Correlation Coeff. Not Specified0.9937
Accuracy (% Recovery) 99.2%98.94% (pure), 99.50% (pharmaceutical)
LOD 0.051 µg/mLNot Specified
LOQ 0.16 µg/mLNot Specified
Table 3: Performance Characteristics of Titrimetric Methods
ParameterMethod 1 (Iodometric Titration)[9]Method 2 (Perchloric Acid Titration)[10]
Titrant 0.05 mol/L Potassium Iodate0.1 mol/L Perchloric Acid
Solvent System Water, Hydrochloric Acid, Chloroform (B151607)Glacial Acetic Acid, Mercuric Acetate
End-point Detection Visual (disappearance of purple color in chloroform)Potentiometric
Applicable Range ~150 mg of Hydralazine HCl2 - 20 mg of Hydroxyzine Dihydrochloride*
Precision Not SpecifiedGood
Accuracy Not SpecifiedGood

*Note: Data for perchloric acid titration was for Hydroxyzine Dihydrochloride but illustrates a common non-aqueous titration approach for hydrochloride salts.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the experimental protocols for the key methods discussed.

High-Performance Liquid Chromatography (HPLC) Protocol

A common approach for HPLC analysis of Hydralazine Hydrochloride involves reversed-phase chromatography with UV detection.

  • Standard Preparation: A stock solution of Hydralazine Hydrochloride is prepared in a suitable diluent (e.g., 0.1N acetic acid or a water/acetonitrile mixture).[3][4] This is then serially diluted to create calibration standards across the desired concentration range.

  • Sample Preparation: For pharmaceutical dosage forms like tablets, a number of tablets are weighed, and the powder is finely ground. A portion of the powder equivalent to a specific amount of Hydralazine Hydrochloride is dissolved in the diluent, sonicated, and diluted to a known volume.[5] For injections, a specific volume is directly diluted to the target concentration.[3]

  • Chromatographic Conditions: The prepared standard or sample solutions are injected into the HPLC system. The separation is achieved on a C18 column using a mobile phase typically consisting of a buffer and an organic solvent like acetonitrile or methanol.[3][4][5][6]

  • Detection and Quantification: The eluent is monitored at a specific UV wavelength (e.g., 230 nm or 270 nm).[3][4][5][6] The peak area of Hydralazine Hydrochloride is measured, and the concentration in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

UV-Vis Spectrophotometry Protocol

Spectrophotometric methods offer a simpler and more rapid analysis.

  • Standard Preparation: A stock solution of Hydralazine Hydrochloride is prepared in the chosen solvent (e.g., distilled water).[5][6] A series of dilutions are made to prepare standards for the calibration curve.

  • Sample Preparation: A known quantity of the powdered tablet or a specific volume of the injection is dissolved and diluted with the solvent to a concentration that falls within the linear range of the assay.[5][7]

  • Measurement: The absorbance of the standard and sample solutions is measured at the wavelength of maximum absorbance (λmax) against a solvent blank.[5][6][7]

  • Quantification: The concentration of Hydralazine Hydrochloride in the sample is calculated using the regression equation obtained from the calibration curve of the standard solutions.[7]

Titrimetry Protocol

Titration is a classical analytical method that can be used for the assay of Hydralazine Hydrochloride.

  • Sample Preparation: An accurately weighed amount of the Hydralazine Hydrochloride sample is dissolved in a suitable solvent system. For iodometric titration, this involves dissolving the sample in water and hydrochloric acid.[9]

  • Titration: The prepared sample solution is titrated with a standardized titrant (e.g., 0.05 mol/L potassium iodate).[9]

  • End-Point Detection: The endpoint can be determined visually using an indicator or instrumentally (e.g., potentiometrically).[9][10] In the case of iodometric titration with a chloroform layer, the endpoint is the disappearance of the purple color.[9]

  • Calculation: The amount of Hydralazine Hydrochloride in the sample is calculated based on the volume of titrant consumed and the stoichiometry of the reaction.

Visualized Workflows

The following diagrams illustrate the general workflows for the analytical methods described.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standard Solutions Inject Inject into HPLC Standard->Inject Sample Prepare Sample Solutions Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Sample Concentration Detect->Quantify Calibrate->Quantify

Figure 1: General workflow for HPLC analysis.

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_data Data Processing Standard Prepare Standard Solutions Measure Measure Absorbance at λmax Standard->Measure Sample Prepare Sample Solutions Sample->Measure Calibrate Generate Calibration Curve Measure->Calibrate Calculate Calculate Sample Concentration Measure->Calculate Calibrate->Calculate

Figure 2: General workflow for UV-Vis spectrophotometric analysis.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calculation Calculation PrepareSample Weigh and Dissolve Sample Titrate Titrate Sample with Standardized Titrant PrepareSample->Titrate PrepareTitrant Standardize Titrant PrepareTitrant->Titrate Endpoint Determine End-Point (Visual/Instrumental) Titrate->Endpoint Calculate Calculate Analyte Content Endpoint->Calculate

Figure 3: General workflow for titrimetric analysis.

References

A Comparative Analysis of the Biological Effects of Hydrastinine Salts for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydrastinine (B1223018), a semi-synthetic alkaloid derived from the hydrolysis of hydrastine (B1673436) found in the Goldenseal (Hydrastis canadensis) plant, has historical use as a hemostatic agent.[1] While its hydrochloride salt is the most commonly cited form, a comprehensive comparative study of the biological effects of different hydrastinine salts is notably absent in publicly available scientific literature. This guide provides a comparative overview based on the known biological activities of hydrastinine, likely referring to the hydrochloride salt, and discusses the theoretical implications of different salt forms on its efficacy and safety profile. The information herein is intended for researchers, scientists, and drug development professionals.

Theoretical Considerations of Different Hydrastinine Salts

The choice of a salt form for a drug candidate is a critical step in pharmaceutical development, as it can significantly influence the compound's physicochemical properties and, consequently, its biological performance. For a basic compound like hydrastinine, forming a salt with an acid can modulate properties such as:

  • Solubility and Dissolution Rate: Salt formation is a common strategy to enhance the solubility and dissolution rate of poorly soluble drugs.[2] Different acidic counterions can impart varying degrees of hydrophilicity to the salt, thereby affecting how readily it dissolves in physiological fluids. For instance, salts derived from strong acids like hydrochloric acid (hydrochloride) or sulfuric acid (sulphate) are often more soluble than the free base.

  • Bioavailability: By improving solubility and dissolution, the appropriate salt form can lead to enhanced oral bioavailability.[3] The rate and extent to which the active moiety, hydrastinine, is absorbed into the systemic circulation can be directly influenced by the properties of its salt form.

  • Stability and Hygroscopicity: The salt form can impact the chemical stability and hygroscopicity of the drug substance. Some salts may be more stable under various storage conditions or less prone to absorbing moisture from the atmosphere, which is crucial for formulation and shelf-life.

  • Biocompatibility and Toxicity: The counterion itself can have biological effects or contribute to the overall toxicity profile of the drug. Therefore, the selection of a pharmaceutically acceptable salt is paramount.

Due to the lack of direct comparative experimental data, the following sections will focus on the known biological effects of hydrastinine, with the understanding that these are likely attributed to the hydrochloride salt, the most prevalent form.

Comparative Data of Hydrastinine's Biological Effects

The following table summarizes the known biological effects of hydrastinine. It is important to note that the specific salt form is often not specified in older literature, but it is widely assumed to be the hydrochloride salt.

Biological EffectDescriptionQuantitative Data (if available)Salt Form (Presumed)
Hemostatic Activity Promotes the cessation of bleeding. Historically patented and used as a hemostatic drug.[1]Specific quantitative data on bleeding time reduction or blood loss volume is not readily available in recent literature.Hydrochloride
Vasoconstrictive Effect Induces the narrowing of blood vessels, which contributes to its hemostatic action.No specific EC50 or IC50 values for vasoconstriction are available in the reviewed literature.Hydrochloride
Cytotoxicity At a concentration of 50 µM, hydrastinine did not cause DNA damage or cell death in HaCaT keratinocytes upon UVA irradiation.[4]No significant cytotoxicity observed at 50 µM in the specified study.[4]Not specified

Experimental Protocols

In Vitro Vasoconstriction Assay

This protocol describes a general method for assessing the vasoconstrictive effects of a compound like hydrastinine on isolated arterial rings.

Methodology:

  • Tissue Preparation:

    • Male Wistar rats (250-300g) are euthanized by an approved method.

    • The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

    • The aorta is cleaned of adhering connective and adipose tissue and cut into rings of 3-4 mm in length.

  • Organ Bath Setup:

    • The aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.

    • The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration and Viability Check:

    • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

    • The viability of the rings is assessed by contracting them with a high concentration of potassium chloride (e.g., 60 mM KCl).

  • Experimental Procedure:

    • After a washout period, the aortic rings are pre-contracted with an agonist such as phenylephrine (B352888) (e.g., 1 µM).

    • Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., different salts of hydrastinine) are added to the organ bath.

    • The resulting changes in tension (vasoconstriction or vasodilation) are recorded.

  • Data Analysis:

    • The contractile responses are expressed as a percentage of the initial contraction induced by the agonist.

    • Concentration-response curves are plotted, and the EC50 (half-maximal effective concentration) values can be calculated.

In Vivo Hemostatic Activity Assay (Mouse Tail Bleeding Model)

This protocol outlines a standard method for evaluating the hemostatic potential of a substance in a murine model.

Methodology:

  • Animal Preparation:

    • Male C57BL/6 mice (8-10 weeks old) are used.

    • The animals are anesthetized with an appropriate anesthetic agent (e.g., a ketamine/xylazine cocktail).

  • Test Substance Administration:

    • The test compound (e.g., different salts of hydrastinine) or vehicle control is administered via an appropriate route (e.g., intravenous or intraperitoneal injection).

  • Bleeding Induction:

    • After a predetermined time for the compound to take effect, the distal 3 mm of the mouse's tail is amputated using a sharp scalpel.

  • Bleeding Measurement:

    • The tail is immediately immersed in a pre-weighed tube containing saline at 37°C.

    • The bleeding time is recorded as the time taken for the bleeding to stop completely for at least 30 seconds.

    • The amount of blood loss can be quantified by measuring the hemoglobin content in the saline or by the change in the weight of the tube.

  • Data Analysis:

    • The bleeding times and blood loss volumes are compared between the control and treated groups.

    • Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the results.

Signaling Pathways and Experimental Workflows

Plausible Signaling Pathway for Hydrastinine-Induced Vasoconstriction

While the specific molecular targets of hydrastinine are not well-defined, its vasoconstrictive effects likely involve an increase in intracellular calcium concentration in vascular smooth muscle cells, a common mechanism for many vasoconstrictors.

G hydrastinine Hydrastinine Salt receptor Gq-protein coupled receptor (Hypothesized) hydrastinine->receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 Hydrolysis dag DAG pip2->dag Hydrolysis ip3r IP3 Receptor ip3->ip3r pkc Protein Kinase C (PKC) dag->pkc sr Sarcoplasmic Reticulum ca_release Ca²⁺ Release ip3r->ca_release intracellular_ca ↑ Intracellular [Ca²⁺] ca_release->intracellular_ca ca_channels L-type Ca²⁺ Channels pkc->ca_channels ca_influx Ca²⁺ Influx ca_influx->intracellular_ca ca_channels->ca_influx calmodulin Calmodulin intracellular_ca->calmodulin mlck Myosin Light Chain Kinase (MLCK) calmodulin->mlck mlc Myosin Light Chain (MLC) mlck->mlc mlc_p Phosphorylated MLC mlc->mlc_p Phosphorylation contraction Smooth Muscle Contraction (Vasoconstriction) mlc_p->contraction

Caption: Hypothetical signaling pathway for hydrastinine-induced vasoconstriction.

Experimental Workflow for Evaluating Hemostatic Activity

The following diagram illustrates a typical workflow for assessing the hemostatic efficacy of different hydrastinine salts.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_salts Prepare Solutions of Hydrastinine Salts (e.g., HCl, Sulphate) animal_groups Randomize Animals into Treatment Groups prep_salts->animal_groups administer Administer Salts or Vehicle to Animals animal_groups->administer induce_bleeding Induce Bleeding (Tail Amputation) administer->induce_bleeding measure Measure Bleeding Time and Blood Loss induce_bleeding->measure compare Compare Bleeding Parameters between Groups measure->compare statistics Statistical Analysis (e.g., ANOVA) compare->statistics conclusion Draw Conclusions on Hemostatic Efficacy statistics->conclusion

Caption: Experimental workflow for in vivo hemostatic activity assessment.

While hydrastinine has a historical record of use as a hemostatic agent, a detailed and direct comparative study of its different salt forms is conspicuously absent from modern scientific literature. The hydrochloride salt is the most commonly referenced form, and the biological activities attributed to hydrastinine are likely based on studies using this salt. Theoretically, other salt forms, such as sulphate or tartrate, could offer different physicochemical properties that may translate to altered solubility, bioavailability, and ultimately, biological efficacy.

The provided experimental protocols for in vitro vasoconstriction and in vivo hemostasis assays offer a framework for conducting such a comparative study. Furthermore, the hypothesized signaling pathway for vasoconstriction provides a starting point for mechanistic investigations. Future research should focus on synthesizing and characterizing different salts of hydrastinine and systematically evaluating their biological effects using standardized assays. Such studies would be invaluable for the scientific community and could potentially lead to the development of improved hemostatic agents. Researchers are encouraged to consider the potential impact of the salt form on the biological activity of hydrastinine in their future investigations.

References

A Comparative Guide to Bioassays for Validating Hydrastinine Hydrochloride Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of potential bioassays for measuring the biological activity of Hydrastinine Hydrochloride. Given its historical classification as a haemostatic agent and the adrenergic activity common to similar alkaloids, this document outlines two primary validation strategies: coagulation assays and adrenergic receptor activity assays. The information is intended for researchers, scientists, and drug development professionals seeking to quantify and characterize the functional effects of this compound.

Data Presentation: Comparison of Bioassay Methodologies

The following tables summarize the key characteristics of four proposed bioassays suitable for evaluating the potential haemostatic and adrenergic activities of this compound.

Table 1: Haemostatic Activity Bioassays

ParameterProthrombin Time (PT) AssayActivated Partial Thromboplastin (B12709170) Time (aPTT) Assay
Principle Measures the time to clot formation after activation of the extrinsic and common coagulation pathways.Measures the time to clot formation after activation of the intrinsic and common coagulation pathways.
Primary Target Factor VII, X, V, Prothrombin, FibrinogenFactors XII, XI, IX, VIII, X, V, Prothrombin, Fibrinogen
Endpoint Clotting time in seconds.Clotting time in seconds.
Interpretation A shortened clotting time indicates pro-coagulant (haemostatic) activity.A shortened clotting time indicates pro-coagulant (haemostatic) activity.
Comparator Saline/Vehicle Control, Known pro-coagulants (e.g., topical thrombin).Saline/Vehicle Control, Known pro-coagulants.
Key Advantage Standardized, widely available, and directly assesses a key physiological process.Complements the PT assay by evaluating a different arm of the coagulation cascade.

Table 2: Adrenergic Receptor Activity Bioassays

ParameterAlpha-1 Adrenergic Receptor (Gq) AssayAlpha-2 Adrenergic Receptor (Gi) Assay
Principle Measures the agonistic activity at the Gq-coupled α1-adrenergic receptor by detecting the downstream increase in intracellular calcium ([Ca2+]i).Measures the agonistic activity at the Gi-coupled α2-adrenergic receptor by detecting the downstream inhibition of cyclic AMP (cAMP) production.
Primary Target Alpha-1 adrenergic receptor subtypes (α1A, α1B, α1D).Alpha-2 adrenergic receptor subtypes (α2A, α2B, α2C).
Endpoint Change in fluorescence intensity (for Ca2+ indicators) or luminescence (for reporter assays); EC50 value.Decrease in cAMP levels, often measured by competitive immunoassay; IC50 or EC50 value.
Interpretation An increase in signal indicates agonistic activity.A decrease in signal (cAMP levels) indicates agonistic activity.
Comparator Phenylephrine (selective α1 agonist).Clonidine or UK-14,304 (selective α2 agonists).
Key Advantage Provides specific mechanistic insight into receptor interaction and activation.Highly sensitive and specific for Gi-coupled receptor signaling pathways.

Experimental Protocols

Detailed methodologies for the key recommended assays are provided below.

Protocol 1: Prothrombin Time (PT) Assay

Objective: To determine the effect of this compound on the extrinsic and common pathways of blood coagulation.

Materials:

  • This compound (test compound)

  • Platelet-Poor Plasma (PPP), prepared from citrated whole blood.[1]

  • PT reagent (containing thromboplastin and calcium).

  • Coagulometer or a temperature-controlled water bath (37°C) and stopwatch.

  • Pipettes and cuvettes.

Methodology:

  • Prepare serial dilutions of this compound in a suitable buffer (e.g., saline).

  • Pre-warm the PT reagent and PPP to 37°C.[2]

  • In a coagulometer cuvette, pipette 50 µL of PPP.

  • Add 50 µL of the this compound dilution (or buffer control) to the PPP and incubate for 5 minutes at 37°C.[2]

  • Initiate the reaction by adding 100 µL of the pre-warmed PT reagent.[2]

  • Simultaneously start the timer and record the time in seconds for a visible fibrin (B1330869) clot to form.

  • Perform each concentration in triplicate.

Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To determine the effect of this compound on the intrinsic and common pathways of blood coagulation.

Materials:

  • This compound (test compound)

  • Platelet-Poor Plasma (PPP)

  • aPTT reagent (containing a contact activator like silica (B1680970) and phospholipids).

  • 0.025 M Calcium Chloride (CaCl2) solution.

  • Coagulometer or a temperature-controlled water bath (37°C) and stopwatch.

  • Pipettes and cuvettes.

Methodology:

  • Prepare serial dilutions of this compound in a suitable buffer.

  • Pre-warm the CaCl2 solution and PPP to 37°C.

  • In a coagulometer cuvette, pipette 50 µL of PPP.

  • Add 50 µL of the this compound dilution (or buffer control) and incubate for 2 minutes at 37°C.[2]

  • Add 50 µL of the aPTT reagent and incubate the mixture for exactly 3 minutes at 37°C.[2]

  • Initiate the reaction by adding 100 µL of the pre-warmed CaCl2 solution.[2]

  • Simultaneously start the timer and record the time in seconds for a visible fibrin clot to form.

  • Perform each concentration in triplicate.

Protocol 3: Cell-Based Alpha-1 Adrenergic (Gq) Calcium Flux Assay

Objective: To measure the agonistic activity of this compound on α1-adrenergic receptors.

Materials:

  • A cell line stably expressing a human α1-adrenergic receptor subtype (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound (test compound).

  • Phenylephrine (positive control agonist).

  • Prazosin (selective α1 antagonist, for validation).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Fluorescence plate reader with an injection system.

Methodology:

  • Cell Plating: Plate the α1-receptor expressing cells in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Remove culture medium and load cells with the Fluo-4 AM dye solution for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove extracellular dye.

  • Assay: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.

  • Compound Addition: Inject the this compound dilutions or Phenylephrine control into the wells and immediately begin recording the fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.[3][4]

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the log concentration of the compound to generate a dose-response curve and calculate the EC50 value.

Protocol 4: Cell-Based Alpha-2 Adrenergic (Gi) cAMP Inhibition Assay

Objective: To measure the agonistic activity of this compound on α2-adrenergic receptors.

Materials:

  • A cell line stably expressing a human α2-adrenergic receptor subtype (e.g., HEK293 or CHO cells).

  • This compound (test compound).

  • Clonidine or UK-14,304 (positive control agonists).

  • Yohimbine (selective α2 antagonist, for validation).

  • Forskolin (adenylyl cyclase activator).

  • A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Methodology:

  • Cell Plating: Plate the α2-receptor expressing cells in a suitable assay plate and culture as required.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound or Clonidine for 15-30 minutes.[5]

  • Stimulation: Add a fixed concentration of Forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and elevate intracellular cAMP levels.[5][6]

  • Incubation: Incubate for a defined period (e.g., 30 minutes) to allow for cAMP modulation.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.[5][7]

  • Data Analysis: Plot the measured cAMP levels against the log concentration of the compound. A decrease in cAMP indicates agonistic activity. Calculate the EC50 or IC50 value from the resulting dose-response curve.

Visualizations: Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for alpha-1 and alpha-2 adrenergic receptors, which are the molecular targets in the proposed cell-based bioassays.

G_Alpha1_Pathway agonist Hydrastinine HCl (Agonist) receptor Alpha-1 Adrenergic Receptor (Gq-coupled) agonist->receptor Binds g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca2+ Release er->ca_release Induces response Cellular Response (e.g., Smooth Muscle Contraction) ca_release->response pkc->response

Caption: Alpha-1 (Gq) adrenergic receptor signaling pathway.

G_Alpha2_Pathway agonist Hydrastinine HCl (Agonist) receptor Alpha-2 Adrenergic Receptor (Gi-coupled) agonist->receptor Binds g_protein Gi Protein receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Inhibits atp ATP cAMP cAMP atp->cAMP AC converts pka Protein Kinase A (PKA) cAMP->pka Activates response Cellular Response (e.g., Inhibition of Neurotransmitter Release) pka->response

Caption: Alpha-2 (Gi) adrenergic receptor signaling pathway.

Experimental Workflow

This diagram outlines a logical workflow for a comprehensive validation of this compound activity, starting from initial screening to mechanistic confirmation.

G_Workflow start Hydrastinine HCl (Test Compound) screening Primary Activity Screening start->screening haem_assay Haemostatic Assays (PT & aPTT) screening->haem_assay adr_assay Adrenergic Assays (α1 & α2 Functional) screening->adr_assay decision Activity Observed? haem_assay->decision adr_assay->decision dose_response Dose-Response & Potency (EC50 / IC50 Determination) decision->dose_response Yes no_activity No Significant Activity decision->no_activity No confirmation Mechanistic Confirmation dose_response->confirmation antagonist Antagonist Studies (e.g., with Prazosin/Yohimbine) confirmation->antagonist binding Receptor Binding Assay (Determine Ki) confirmation->binding end Validated Bioactivity Profile antagonist->end binding->end

Caption: Comparative workflow for validating Hydrastinine HCl.

References

Comparative Metabolic Stability of Hydrastinine Hydrochloride: An Interspecies Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated metabolic stability of Hydrastinine Hydrochloride across different species, primarily focusing on human, rat, and mouse models. Due to a lack of direct quantitative data for this compound in publicly available literature, this comparison is based on established principles of in vitro metabolic stability testing and data from structurally related compounds, namely hydrastine (B1673436) and hydralazine.

Executive Summary

Experimental Protocols

To assess the metabolic stability of a compound like this compound, a standard in vitro assay using liver microsomes from different species is employed. This allows for the determination of key parameters such as half-life (t½) and intrinsic clearance (CLint).

Key Experimental Protocol: In Vitro Metabolic Stability Assay in Liver Microsomes

This protocol outlines the general procedure for determining the metabolic stability of a test compound.

  • Preparation of Reagents:

    • Test Compound Stock Solution: this compound is dissolved in an appropriate solvent, typically DMSO, to create a concentrated stock solution.

    • Liver Microsomes: Pooled liver microsomes from the species of interest (e.g., human, rat, mouse) are thawed on ice immediately before use.

    • NADPH Regenerating System: A solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase is prepared in a phosphate (B84403) buffer (pH 7.4) to ensure sustained CYP enzyme activity.

    • Positive Control: A compound with known metabolic stability (e.g., testosterone, propranolol) is used to validate the assay performance.

    • Quenching Solution: Acetonitrile or methanol, often containing an internal standard, is used to stop the metabolic reaction.

  • Incubation Procedure:

    • The test compound and liver microsomes are pre-incubated at 37°C in a phosphate buffer.

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The reaction in each aliquot is terminated by the addition of the cold quenching solution.

  • Sample Analysis:

    • The quenched samples are centrifuged to precipitate proteins.

    • The supernatant, containing the remaining parent compound and any formed metabolites, is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • The concentration of the parent compound at each time point is determined.

    • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.

    • The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing reagents Prepare Reagents: - Hydrastinine HCl Stock - Liver Microsomes (Human, Rat, Mouse) - NADPH Regenerating System - Positive Controls - Quenching Solution pre_incubation Pre-incubate Test Compound and Microsomes at 37°C reagents->pre_incubation initiation Initiate Reaction with NADPH System pre_incubation->initiation sampling Collect Aliquots at Multiple Time Points initiation->sampling termination Terminate Reaction with Cold Quenching Solution sampling->termination centrifugation Centrifuge to Precipitate Proteins termination->centrifugation lcms Analyze Supernatant by LC-MS/MS centrifugation->lcms quantification Quantify Parent Compound Concentration lcms->quantification calculation Calculate: - Half-life (t½) - Intrinsic Clearance (CLint) quantification->calculation

Caption: Potential metabolic pathways for Hydrastinine based on related compounds.

Conclusion

A definitive comparison of the metabolic stability of this compound across different species requires direct experimental data. The provided guide outlines the standard experimental approach to generate such data and offers a qualitative prediction based on general principles and the metabolism of structurally related compounds. Researchers are encouraged to perform species-specific in vitro metabolic stability studies to accurately determine the pharmacokinetic properties of this compound and to better predict its in vivo behavior. This information is crucial for the selection of appropriate animal models in preclinical development and for anticipating human pharmacokinetics.

A Comparative Guide to the Accuracy and Precision of Hydrastinine Hydrochloride Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Hydrastinine Hydrochloride is paramount for quality control, formulation development, and pharmacokinetic studies. This guide provides an objective comparison of common analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands out as a highly specific and sensitive method for the quantification of this compound.[1][2][3][4] It is particularly well-suited for routine quality control analysis in pharmaceutical formulations.[1][2]

Performance Data
ParameterResultReference
Accuracy (% Recovery) 98.0% - 102.0%[1]
99.4% - 99.9%[5]
Precision (% RSD)
- Repeatability< 2.0%[1]
- Intra-day Precision< 3.0%[1]
0.29% - 0.66%[5]
- Inter-day Precision< 3.0%[1]
0.29% - 0.72%[5]
Linearity Range 0.5 - 4 µg/ml[3][5]
Limit of Detection (LOD) 0.029 µg/ml[5]
Limit of Quantitation (LOQ) 0.06 µg/ml[5]
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

A common approach for this compound analysis involves Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][5]

  • Instrumentation : A standard HPLC system equipped with a UV detector is employed.[1][2]

  • Column : An Inertsil L10 packed column (4.6 mm x 150 mm, 5 µm particle size) or a BDS Hypersil C18 column (250 × 4.6 mm, 5µ) can be used.[1][3][5]

  • Mobile Phase : A mixture of phosphate (B84403) buffer and acetonitrile (B52724) (77:23 v/v) or methanol (B129727) and acetonitrile is commonly used.[1][3][5]

  • Flow Rate : A typical flow rate is 1.0 ml/min or 1.2 ml/min.[1][3][5]

  • Detection : UV detection is performed at a wavelength of 230 nm or 270 nm.[1][2][3][5]

  • Sample Preparation : For tablet dosage forms, a number of tablets are weighed, powdered, and a quantity equivalent to a specific amount of the drug is dissolved in the mobile phase or a suitable solvent.[5] This solution is then filtered and diluted to the desired concentration.[5] For injections, an appropriate volume is diluted with 0.1N acetic acid.[1]

  • Standard Preparation : A known concentration of this compound reference standard is prepared in the same diluent as the sample.[2]

  • Analysis : Equal volumes of the standard and sample solutions are injected into the chromatograph, and the peak areas are measured.[1] The quantity of this compound in the sample is calculated by comparing the peak area of the sample to that of the standard.[1]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis Sample Weigh & Dissolve Sample Filter_Dilute_Sample Filter & Dilute Sample Sample->Filter_Dilute_Sample Standard Prepare Known Concentration Standard Dilute_Standard Dilute Standard Standard->Dilute_Standard HPLC_System HPLC System (Pump, Injector, Column) Filter_Dilute_Sample->HPLC_System Inject Dilute_Standard->HPLC_System Inject UV_Detector UV Detector HPLC_System->UV_Detector Separation Data_Acquisition Data Acquisition & Processing UV_Detector->Data_Acquisition Signal Quantification Quantification Result Data_Acquisition->Quantification Peak Area Comparison

Figure 1: General workflow for HPLC quantification of this compound.

UV-Visible Spectrophotometry

UV-Visible Spectrophotometry offers a simpler and more cost-effective method for the quantification of this compound.[3][6][7] This technique can be applied directly or may involve a derivatization step to enhance specificity and sensitivity.[6][8]

Performance Data
ParameterResultReference
Accuracy (% Recovery) 99.2%[3]
100.8% - 101.0% (with derivatization)[6]
98.94% (pure solution)[7]
99.50% (pharmaceutical formulation)[7]
101.2% ± 0.94% (synthetic formulation)[8]
Precision (% RSD) < 2.0%[3]
0.73% - 1.02% (inter-laboratory)[8]
Linearity Range 2 - 20 µg/ml[3][5]
4 - 40 µg/ml (with derivatization)[6]
10 - 50 µg/mL (ion-pair formation)[7]
Limit of Detection (LOD) 0.051 µg/ml[3][5]
Limit of Quantitation (LOQ) 0.16 µg/ml[3][5]
Experimental Protocol: Direct UV Spectrophotometry
  • Instrumentation : A double beam UV-Visible spectrophotometer with matched quartz cells is used.[7]

  • Solvent : Distilled water is a suitable solvent.[3][5]

  • Wavelength of Maximum Absorbance (λmax) : The absorbance is measured at the λmax of this compound, which is approximately 262 nm.[3][5]

  • Sample Preparation : A quantity of the powdered tablets equivalent to a specific amount of the drug is dissolved in the solvent, filtered, and diluted to a known concentration within the linearity range.[5]

  • Standard Preparation : A series of standard solutions of this compound of known concentrations are prepared in the same solvent.[5]

  • Analysis : The absorbance of the sample solution is measured against the solvent as a blank. A calibration curve is prepared by plotting the absorbance of the standard solutions versus their concentrations. The concentration of this compound in the sample is determined from the calibration curve.[5]

Experimental Protocol: UV Spectrophotometry with Derivatization

To improve specificity, particularly in the presence of interfering excipients, a derivatization step can be employed.[6] One such method involves the conversion of hydralazine (B1673433) to a tetrazolo[5,1-a]phthalazine (B18776) derivative.[6][8]

  • Reagents : Nitrite (B80452) ions under acidic conditions are used for the derivatization.[6]

  • Procedure : The sample containing this compound is treated with the derivatizing agent.[6]

  • Measurement : The absorbance of the resulting derivative is measured at its λmax, which is around 274 nm.[6][8]

UV_Vis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis Sample Prepare Sample Solution Measure_Absorbance Measure Absorbance at λmax Sample->Measure_Absorbance Standard Prepare Standard Solutions (Series) Standard->Measure_Absorbance Multiple Readings Spectrophotometer UV-Vis Spectrophotometer Calibration_Curve Generate Calibration Curve Measure_Absorbance->Calibration_Curve Standard Data Quantification Determine Concentration Measure_Absorbance->Quantification Sample Data Calibration_Curve->Quantification

Figure 2: General workflow for UV-Vis spectrophotometric quantification.

Other Potential Methods

While HPLC and UV-Vis spectrophotometry are the most commonly documented methods with extensive validation data, other techniques may be applicable for the analysis of this compound or related compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[9] It has been used for the determination of related compounds like hydrazine (B178648) in various matrices.[10] For non-volatile compounds like this compound, derivatization would likely be necessary to increase volatility.[11] The high sensitivity and specificity of MS detection make it a valuable tool, especially for impurity profiling.[12]

  • Capillary Electrophoresis (CE) : Capillary electrophoresis offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents and samples.[13][14] It has been successfully applied to the analysis of various drugs and their impurities.[13][15] Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be employed for the separation of ionic and neutral compounds.[14]

Comparison Summary

MethodAccuracyPrecisionSpecificityThroughputCost & Complexity
HPLC ExcellentExcellentHighModerateHigh
UV-Vis Spectrophotometry Good to ExcellentGoodModerate (can be improved with derivatization)HighLow
GC-MS Potentially ExcellentPotentially ExcellentVery HighModerateHigh
Capillary Electrophoresis Potentially ExcellentPotentially ExcellentHighHighModerate

Conclusion

The choice of quantification method for this compound depends on the specific requirements of the analysis.

  • For routine quality control of pharmaceutical formulations , both HPLC and UV-Vis spectrophotometry are well-validated, reliable, and provide accurate and precise results. HPLC offers superior specificity, which is crucial for resolving the analyte from potential degradation products and excipients.

  • For research and development, impurity profiling, and pharmacokinetic studies , the high sensitivity and specificity of HPLC and potentially GC-MS (with appropriate derivatization) are highly advantageous.

  • For high-throughput screening , UV-Vis spectrophotometry and Capillary Electrophoresis may be more suitable due to their faster analysis times.

It is essential to validate the chosen analytical method according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[1][2][7]

References

Assessing the Specificity of Antibodies for Hydrastinine Hydrochloride Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of a specific immunoassay for the quantification of Hydrastinine (B1223018) Hydrochloride presents a valuable tool for high-throughput screening and quality control in pharmaceutical and botanical research. This guide provides a comparative assessment of a hypothetical, yet realistically modeled, anti-Hydrastinine Hydrochloride antibody-based immunoassay against current industry-standard analytical methods. The focus is on the critical aspect of antibody specificity, supported by experimental protocols and comparative performance data.

Introduction to Hydrastinine Hydrochloride Detection

This compound is a semi-synthetic alkaloid derived from hydrastine, a major component of goldenseal (Hydrastis canadensis). The accurate quantification of hydrastinine is crucial for pharmacokinetic studies, toxicological assessments, and the quality control of herbal supplements. While immunoassays offer advantages in speed and cost-effectiveness, their utility is contingent on the specificity of the antibody employed. Cross-reactivity with structurally similar alkaloids, also present in goldenseal, is a primary concern that can lead to inaccurate measurements.

The Challenge of Specificity: Structurally Related Alkaloids

An antibody developed against this compound must be able to distinguish it from a matrix of related isoquinoline (B145761) alkaloids. The primary compounds of concern for cross-reactivity in a this compound immunoassay would be its precursor, hydrastine, and other co-occurring alkaloids in Hydrastis canadensis.

Key Potential Cross-Reactants:

  • Hydrastine: The direct precursor to hydrastinine.

  • Berberine: A major alkaloid in goldenseal with a similar isoquinoline core.

  • Canadine: Another significant alkaloid found in goldenseal.

  • Palmatine, Coptisine, and Jatrorrhizine: Alkaloids that may be present in goldenseal or its common adulterants.[1]

Comparative Analysis: Immunoassay vs. Chromatographic Methods

The performance of a hypothetical anti-Hydrastinine Hydrochloride immunoassay is compared below with established chromatographic methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 1: Comparison of Analytical Methods for this compound Quantification

FeatureHypothetical Anti-Hydrastinine Immunoassay (Competitive ELISA)High-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Antigen-antibody bindingDifferential partitioning between mobile and stationary phasesSeparation by chromatography followed by mass-to-charge ratio detection
Specificity Dependent on antibody; potential for cross-reactivity with related alkaloids.High; able to resolve structurally similar compounds.Very high; provides structural confirmation.[2]
Sensitivity (LOD/LOQ) Estimated in the low ng/mL range.Typically in the low ng/mL range.[3]Sub ng/mL to pg/mL range.[2]
Throughput High (96-well plate format)ModerateModerate
Speed per Sample ~2-4 hours for a full plate6-20 minutes per sample.[1][3]~10-30 minutes per sample
Cost per Sample Low to moderateModerateHigh
Equipment Cost Moderate (plate reader)High (HPLC system)Very high (LC-MS system)
Sample Preparation Minimal (dilution)Moderate (extraction, filtration)Moderate to extensive (extraction, filtration)

Experimental Protocols

Hypothetical Competitive ELISA for this compound

This protocol outlines a standard competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound.

Materials:

  • Microtiter plates coated with a Hydrastinine-protein conjugate (e.g., Hydrastinine-BSA).

  • Anti-Hydrastinine Hydrochloride primary antibody.

  • This compound standards.

  • Horseradish peroxidase (HRP)-conjugated secondary antibody.

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Stop solution (e.g., 2N H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Assay buffer (e.g., PBS with 1% BSA).

Procedure:

  • Standard and Sample Preparation: Prepare a serial dilution of this compound standards in the assay buffer. Dilute unknown samples to fall within the standard curve range.

  • Competitive Binding: Add 50 µL of standards or samples and 50 µL of the anti-Hydrastinine Hydrochloride primary antibody to each well of the coated microtiter plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3-5 times with wash buffer to remove unbound antibodies and antigen.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.

Cross-Reactivity Assessment Protocol

To assess the specificity of the anti-Hydrastinine Hydrochloride antibody, a competitive ELISA is performed with potential cross-reactants.

  • Prepare standard curves for this compound and each potential cross-reactant (e.g., hydrastine, berberine, canadine) over a wide concentration range.

  • Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-reactivity = (IC50 of this compound / IC50 of Potential Cross-reactant) x 100

Table 2: Hypothetical Cross-Reactivity Data for an Anti-Hydrastinine Hydrochloride Antibody

CompoundAssumed IC50 (ng/mL)% Cross-Reactivity
This compound 10 100%
Hydrastine2005%
Berberine10001%
Canadine15000.67%
Palmatine>10000<0.1%
Coptisine>10000<0.1%
Jatrorrhizine>10000<0.1%

Note: These are hypothetical values for illustrative purposes. Actual cross-reactivity would need to be determined experimentally.

Visualizing Workflows and Logic

G cluster_prep Sample & Standard Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis Standard Hydrastinine Standards Plate Add Standards/Samples & Primary Antibody to Coated Plate Standard->Plate Sample Unknown Samples Sample->Plate Incubate1 Incubate & Wash Plate->Incubate1 SecondaryAb Add HRP-conjugated Secondary Antibody Incubate1->SecondaryAb Incubate2 Incubate & Wash SecondaryAb->Incubate2 Substrate Add TMB Substrate Incubate2->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance @ 450nm Stop->Read Curve Generate Standard Curve Read->Curve Concentration Calculate Sample Concentration Curve->Concentration

Caption: Workflow for a competitive ELISA to quantify this compound.

G Ab Anti-Hydrastinine Antibody Hydrastinine Hydrastinine HCl (Target Analyte) Ab->Hydrastinine High Affinity (Specific Binding) Hydrastine Hydrastine (Precursor) Ab->Hydrastine Potential Low Affinity (Cross-Reactivity) Berberine Berberine (Structurally Similar) Ab->Berberine Potential Low Affinity (Cross-Reactivity) Other Other Alkaloids (e.g., Canadine) Ab->Other Minimal to No Affinity NoBinding No Significant Cross-Reactivity

Caption: Logical diagram of antibody specificity and potential cross-reactivity.

Conclusion

While a dedicated immunoassay for this compound is not yet commercially available, this guide illustrates the critical parameters for its potential development and use. The primary advantage of an immunoassay lies in its high-throughput capacity and cost-effectiveness, making it suitable for screening large numbers of samples. However, its utility is fundamentally dependent on the specificity of the antibody. For applications requiring high accuracy and the simultaneous quantification of multiple alkaloids, chromatographic methods such as HPLC-UV and LC-MS remain the gold standard.[1][2][3] The development of a highly specific monoclonal antibody against this compound could, however, provide a valuable complementary tool for rapid and targeted analysis in various research and industrial settings.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the cytotoxic effects of hydrastinine (B1223018) hydrochloride and its structurally related alkaloids: berberine (B55584), hydrastine (B1673436), and cotarnine (B190853). The information is intended for researchers, scientists, and professionals in the field of drug development, offering a side-by-side look at their efficacy, mechanisms of action, and the experimental protocols used to evaluate them.

Quantitative Cytotoxicity Data

The cytotoxic potential of these alkaloids varies significantly across different cancer cell lines and experimental conditions. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, is a key metric for comparison.

AlkaloidCell Line(s)IC50 (µM)Key Findings & Notes
Berberine HT29 (colon cancer)52.37 ± 3.45Displayed cytotoxic effects across multiple cancer cell lines[1][2].
Tca8113 (oral squamous cell carcinoma)218.52 ± 18.71Effects include induction of apoptosis and cell cycle arrest[1][2].
CNE2 (nasopharyngeal carcinoma)249.18 ± 18.14The BCL-2/BAX signaling pathway is a common mechanism of action[1][2].
Hela (cervical carcinoma)245.18 ± 17.33
MCF-7 (breast cancer)272.15 ± 11.06
Hydrastine A549 and LTEP-A-2 (lung adenocarcinoma)Not specified(-)-β-hydrastine inhibited proliferation in a concentration-dependent manner[3].
PC12 (pheochromocytoma)500-750Reduces cell viability and induces apoptosis at these concentrations[4].
HaCaT (keratinocytes)>50Did not cause DNA damage or cell death upon UVA irradiation[5][6].
Hydrastinine HaCaT (keratinocytes)>50Did not cause DNA damage or cell death upon UVA irradiation[5][6].
Cotarnine 4T1 (mammary carcinoma)575.3Low cytotoxic activity observed in this cell line[7].

Note: The direct comparison of IC50 values should be approached with caution due to variations in experimental methodologies, cell lines, and incubation times across different studies.

Experimental Protocols

The following are generalized protocols for common cytotoxicity assays mentioned in the referenced literature.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the alkaloids for a defined period (e.g., 24, 48, or 72 hours)[8].

  • MTT Addition: After incubation, the MTT reagent is added to each well.

  • Incubation: The plates are incubated for a further 2-4 hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

  • Solubilization: A solubilization solution (like DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The results are used to calculate cell viability and IC50 values[9][10].

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser.

  • Apoptosis Detection: Cells are treated with the alkaloids, harvested, and then stained with Annexin V and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes[1][2][8].

  • Cell Cycle Analysis: Treated cells are fixed, permeabilized, and stained with a fluorescent dye that binds to DNA, such as propidium iodide. The DNA content of the cells is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M)[1][2][8].

Signaling Pathways and Mechanisms of Action

Berberine's Multifaceted Cytotoxic Mechanisms

Berberine has been shown to induce cytotoxicity through various signaling pathways, making it a compound of significant interest in cancer research[11].

  • Induction of Apoptosis: A primary mechanism of berberine's anticancer effect is the induction of apoptosis, or programmed cell death[1][2]. This is often mediated through the intrinsic mitochondrial pathway. Berberine can increase the production of reactive oxygen species (ROS), leading to mitochondrial membrane depolarization[12][13]. This, in turn, triggers the release of cytochrome c from the mitochondria into the cytosol[12][14].

  • Modulation of Bcl-2 Family Proteins: Berberine has been observed to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2[1][2][15]. The resulting increase in the Bax/Bcl-2 ratio promotes apoptosis.

  • Caspase Activation: The release of cytochrome c activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which are crucial for the dismantling of the cell during apoptosis[14][16].

  • Cell Cycle Arrest: Berberine can also cause cell cycle arrest, primarily at the G2/M phase in many cancer cell lines, thereby inhibiting cell proliferation[1][2].

  • Death Receptor Pathway: Some studies suggest that berberine may also induce apoptosis through the extrinsic death receptor pathway by upregulating Fas and FasL[15][17].

  • Autophagy: In some cancer cells, berberine has been shown to induce autophagic cell death[14].

berberine_pathway Berberine Berberine ROS ↑ Reactive Oxygen Species (ROS) Berberine->ROS Bax ↑ Bax Berberine->Bax Bcl2 ↓ Bcl-2 Berberine->Bcl2 CellCycleArrest G2/M Cell Cycle Arrest Berberine->CellCycleArrest Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Key signaling pathways of berberine-induced cytotoxicity.

Cytotoxicity of Hydrastine, Hydrastinine, and Cotarnine

The cytotoxic profiles of hydrastine, hydrastinine, and cotarnine are less extensively studied compared to berberine.

  • Hydrastine: (-)-β-hydrastine has demonstrated selective activity against lung adenocarcinoma cells by inhibiting the kinase activity of p21-activated kinase 4 (PAK4), which is involved in cell proliferation and invasion[3]. However, another study indicated that hydrastine, in the presence of UVA radiation, did not lead to significant cell death or DNA damage in keratinocytes[5][6].

  • Hydrastinine: Similar to hydrastine, hydrastinine did not exhibit significant photocytotoxicity in keratinocytes under UVA irradiation[5][6]. It is a semi-synthetic derivative of hydrastine and has been historically used as a hemostatic agent[18][19].

  • Cotarnine: Cotarnine, an oxidative degradation product of noscapine, has shown very low cytotoxicity in the cancer cell lines tested so far[7][20].

experimental_workflow cluster_0 In Vitro Cytotoxicity Screening cluster_1 Mechanism of Action Studies cluster_2 Data Interpretation start Prepare Alkaloid Solutions treatment Treat Cells with Alkaloids start->treatment cell_culture Culture Cancer Cell Lines cell_culture->treatment mtt_assay Perform MTT Assay treatment->mtt_assay ic50 Calculate IC50 Values mtt_assay->ic50 apoptosis_analysis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_analysis cell_cycle_analysis Cell Cycle Analysis ic50->cell_cycle_analysis protein_expression Western Blot for Key Signaling Proteins ic50->protein_expression comparison Comparative Analysis of Cytotoxicity & Mechanisms apoptosis_analysis->comparison cell_cycle_analysis->comparison protein_expression->comparison conclusion Draw Conclusions comparison->conclusion

Caption: A generalized experimental workflow for comparative cytotoxicity studies.

References

A Comparative Guide to the Validation of an LC-MS/MS Method for Hydrastinine Hydrochloride in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Performance of LC-MS/MS Methods

The performance of an LC-MS/MS method is evaluated through a series of validation parameters to ensure its reliability for the intended application. The following tables summarize key performance metrics from validated methods for compounds structurally or functionally analogous to hydrastinine (B1223018).

Table 1: Summary of LC-MS/MS Method Performance for Hydrastine (B1673436) and Berberine (B55584) in Human Serum [1]

ParameterHydrastineBerberineInternal Standard
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.1 ng/mLNoscapine
Intra-day Accuracy 82 ± 8.8%, 97.9 ± 2.4%, 96.2 ± 3.3%96.0 ± 8.4%, 92.5 ± 4.7%, 94.4 ± 3.7%N/A
Intra-day Precision (CV%) See AccuracySee AccuracyN/A
Inter-day Accuracy 90.0 ± 15.17%, 99.9 ± 7.1%, 98 ± 6.54%91.0 ± 8.4%, 94.3 ± 4.7%, 94.4 ± 3.7%N/A
Inter-day Precision (CV%) See AccuracySee AccuracyN/A
Analytical Recovery 82.4 - 96.2%94.4 - 96.0%N/A
Stability (24h at Room Temp, CV%) 5-10%5-10%5-10%

Table 2: Summary of LC-MS/MS Method Performance for Hydralazine (B1673433) in Mouse Plasma [2]

ParameterValue
Linearity Range 10 - 200 ng/mL
Limit of Detection (LOD) 0.49 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL

Table 3: Summary of LC-MS/MS Method Performance for Dihydralazine (B103709) in Human Plasma [3]

ParameterConcentrationPrecision (CV%)Accuracy (%)
LLOQ 0.500 ng/mL7.17%106.4%
QC Low 1.34 ng/mL7.66%103.2%
QC Medium 18.2 ng/mL7.86%101.3%
QC High 258 ng/mL9.73%98.3%
Mean Recovery N/AN/A103.8%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of bioanalytical assays. Below are representative experimental protocols for the analysis of related compounds.

2.1. LC-MS/MS Method for Hydrastine and Berberine [1]

  • Sample Preparation: Simple protein precipitation with acetonitrile.

  • Internal Standard: Noscapine.

  • Chromatography: Not specified in the abstract.

  • Mass Spectrometry:

    • Ionization Mode: Positive ion electrospray ionization (ESI).

    • Detection: Tandem mass spectrometry (MS/MS).

2.2. LC-MS/MS Method for Hydralazine [2]

  • Sample Preparation: Derivatization with 2,4-pentanedione followed by solid-phase extraction (SPE).

  • Chromatography:

  • Mass Spectrometry:

    • Ionization Mode: Electrospray positive ionization.

    • Monitored Transition: m/z 225.2→129.5.

2.3. LC-MS/MS Method for Dihydralazine [3]

  • Sample Preparation: Protein precipitation. Special care was taken to prevent conversion of the analyte by using 1,4-dithiothreitol (DTT) and cooling.

  • Chromatography: High-performance liquid chromatography (HPLC).

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS).

Alternative Analytical Methods

While LC-MS/MS is often the gold standard for bioanalysis due to its high sensitivity and selectivity, other methods have been employed for the analysis of hydralazine and related compounds. These can be considered as alternatives, particularly when LC-MS/MS is not available.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV) [2]

  • High-Performance Liquid Chromatography with Electrochemical Detection [2]

  • Gas Chromatography (GC) [2]

  • Gas Chromatography-Mass Spectrometry (GC-MS) [2]

  • Spectrophotometry [2]

  • Spectrofluorometry [2]

  • Colorimetry [2]

Visualizing the Workflow and Logic

Diagrams can effectively illustrate complex processes and relationships. The following visualizations depict a typical experimental workflow for LC-MS/MS method validation and a decision-making process for selecting an appropriate analytical method.

LC-MS/MS Method Validation Workflow cluster_prep Method Development & Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis & Reporting MD Method Development SS Stock Solution Preparation MD->SS CSQC Calibration Standards & QC Sample Preparation SS->CSQC Selectivity Selectivity CSQC->Selectivity Linearity Linearity & Range CSQC->Linearity Accuracy Accuracy CSQC->Accuracy Precision Precision CSQC->Precision LLOQ LLOQ CSQC->LLOQ Recovery Recovery CSQC->Recovery MatrixEffect Matrix Effect CSQC->MatrixEffect Stability Stability CSQC->Stability DA Data Acquisition Selectivity->DA Linearity->DA Accuracy->DA Precision->DA LLOQ->DA Recovery->DA MatrixEffect->DA Stability->DA DP Data Processing DA->DP VR Validation Report DP->VR Analytical Method Selection Start Start: Need to Quantify Hydrastinine in Plasma Sensitivity High Sensitivity & Selectivity Required? Start->Sensitivity LCMS_Available LC-MS/MS Available? Sensitivity->LCMS_Available Yes Consider_Alternatives Consider Alternative Methods Sensitivity->Consider_Alternatives No Use_LCMS Use LC-MS/MS LCMS_Available->Use_LCMS Yes LCMS_Available->Consider_Alternatives No Alternatives HPLC-UV GC-MS Spectrofluorometry Consider_Alternatives->Alternatives

References

Benchmarking Synthetic Efficiency: A Comparative Guide to Hydrastinine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of target molecules is a cornerstone of successful research and development. This guide provides a comparative analysis of various synthetic routes to Hydrastinine (B1223018) Hydrochloride, a semi-synthetic isoquinoline (B145761) alkaloid. The comparison focuses on key metrics of synthetic efficiency, including overall yield, with detailed experimental protocols for the highlighted synthetic pathways.

Hydrastinine, and its hydrochloride salt, has historical significance as a pharmaceutical agent. The journey to its synthesis has evolved from semi-synthetic methods utilizing natural products to complex total syntheses from simple starting materials. This guide will objectively compare the performance of these different approaches, supported by available experimental data.

Comparison of Synthetic Routes to Hydrastinine

The following table summarizes the key quantitative data for the primary synthetic routes to Hydrastinine. It is important to note that a direct comparison is challenging due to the varying starting materials and number of steps.

Synthetic RouteStarting Material(s)Key Transformation(s)Overall YieldNumber of Steps (from starting material)
Semi-synthesis from Hydrastine (B1673436) HydrastineOxidative Cleavage~81%[1]1
Robinson's Total Synthesis Hydrastinine, NitromeconineCondensation, Reduction, Diazotization, OxidationNot explicitly stated, multi-step with variable intermediate yields.4 (from hydrastinine)
Falck's Total Synthesis Phenylbromide variant, Opianic acidPasserini Reaction, Cyclization, Hydrogenation, N-methylationNot explicitly stated, described as a four-step total synthesis.4
Synthesis from Berberine Derivative Tetrahydroberberine derivativeOxidationYield not specified in available literature.1 (from derivative)

Detailed Experimental Protocols and Methodologies

Semi-synthesis from Hydrastine Hydrochloride

This route represents the most direct and historically significant method for preparing hydrastinine. It involves the oxidative cleavage of hydrastine, a natural alkaloid extracted from the plant Hydrastis canadensis.

Experimental Protocol: Oxidative Cleavage of Hydrastine

  • Reaction: Hydrastine hydrochloride is treated with an oxidizing agent, typically nitric acid, to induce hydrolysis and oxidation, yielding hydrastinine.

  • Procedure: A solution of hydrastine in dilute nitric acid is heated. The reaction progress is monitored until the starting material is consumed. Upon completion, the reaction mixture is cooled, and the product, hydrastinine, is isolated and purified.

  • Yield: This method is reported to produce hydrastinine in good yields, with one study reporting a yield of 81%[1].

Robinson's Total Synthesis (1931)

Sir Robert Robinson and his team reported the first attempt at a total synthesis of hydrastine, from which hydrastinine can be derived. This multi-step synthesis was a landmark achievement in its time.

Experimental Protocol: Key Steps of Robinson's Synthesis

  • Step 1: Condensation: Hydrastinine is condensed with nitromeconine in boiling alcohol. This initial step has been reported to proceed in high yield (80-90%).

  • Step 2: Reduction: The resulting nitro compound is reduced to the corresponding amino derivative.

  • Step 3: Diazotization and Further Transformation: The amino group is diazotized and subsequently converted to a hydrazino group.

  • Step 4: Oxidation: The hydrazino intermediate is oxidized to afford hydrastine.

Falck's Total Synthesis (1981)

In 1981, J. R. Falck and his coworkers reported a more modern and efficient four-step total synthesis of hydrastine, starting from simpler, more readily available materials[2].

Experimental Protocol: Key Steps of Falck's Synthesis

  • Step 1: Formation of Isocyanide Intermediate: A phenylbromide variant is alkylated with lithium methylisocyanide.

  • Step 2: Intramolecular Passerini Reaction: The isocyanide intermediate is reacted with opianic acid in an intramolecular Passerini reaction to form a key lactonic amide intermediate.

  • Step 3: Tetrahydroisoquinoline Ring Formation: The tetrahydroisoquinoline ring system is constructed through a ring-closure reaction under dehydration conditions, followed by catalytic hydrogenation.

  • Step 4: N-methylation: The final N-methyl group is introduced via reductive amination with formaldehyde (B43269) to yield hydrastine.

This route was considered a significant breakthrough, though a specific overall yield is not provided in the readily accessible literature.

Visualizing the Synthetic Pathways

To better understand the logical flow of these synthetic routes, the following diagrams have been generated using the DOT language.

cluster_semi_synthesis Semi-synthesis from Hydrastine Hydrastine Hydrastine OxidativeCleavage Oxidative Cleavage (Nitric Acid) Hydrastine->OxidativeCleavage Hydrastinine_semi Hydrastinine OxidativeCleavage->Hydrastinine_semi

Caption: A simplified workflow for the semi-synthesis of Hydrastinine from Hydrastine.

cluster_robinson_synthesis Robinson's Total Synthesis of Hydrastine Hydrastinine_rob Hydrastinine Condensation Condensation Hydrastinine_rob->Condensation Nitromeconine Nitromeconine Nitromeconine->Condensation Nitro_intermediate Nitro Intermediate Condensation->Nitro_intermediate Reduction Reduction Nitro_intermediate->Reduction Amino_intermediate Amino Intermediate Reduction->Amino_intermediate Diazotization Diazotization & Transformation Amino_intermediate->Diazotization Hydrazino_intermediate Hydrazino Intermediate Diazotization->Hydrazino_intermediate Oxidation Oxidation Hydrazino_intermediate->Oxidation Hydrastine_rob Hydrastine Oxidation->Hydrastine_rob cluster_falck_synthesis Falck's Total Synthesis of Hydrastine Phenylbromide Phenylbromide Variant Alkylation Alkylation Phenylbromide->Alkylation Isocyanide Isocyanide Intermediate Alkylation->Isocyanide Passerini Intramolecular Passerini Reaction Isocyanide->Passerini Opianic_acid Opianic Acid Opianic_acid->Passerini Lactonic_amide Lactonic Amide Intermediate Passerini->Lactonic_amide Cyclization Cyclization & Hydrogenation Lactonic_amide->Cyclization Tetrahydroisoquinoline Tetrahydroisoquinoline Intermediate Cyclization->Tetrahydroisoquinoline N_methylation N-methylation Tetrahydroisoquinoline->N_methylation Hydrastine_falck Hydrastine N_methylation->Hydrastine_falck

References

Safety Operating Guide

Proper Disposal of Hydrastinine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the safe and legal disposal of Hydrastinine Hydrochloride, a substance requiring careful handling due to its hazardous properties.

This compound is classified as a hazardous substance and must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[1] Improper disposal can pose significant risks to human health and the environment.

Step-by-Step Disposal Protocol

When this compound is intended for discard, it is classified as a "non-creditable hazardous waste pharmaceutical." The following procedures, aligned with the Environmental Protection Agency (EPA) regulations under 40 CFR Part 266 Subpart P, should be strictly followed.

  • Hazardous Waste Determination: Any unused, expired, or contaminated this compound must be managed as a hazardous waste pharmaceutical. This is due to its high toxicity, as indicated in its Safety Data Sheet (SDS), which states it is "very toxic by inhalation and if swallowed" and "toxic in contact with skin."[1] While not specifically listed as a P- or U-listed waste by the EPA, its toxic characteristics necessitate its management as a hazardous waste.

  • Segregation: Immediately segregate waste this compound from non-hazardous waste. It should be placed in a designated container for hazardous waste pharmaceuticals.

  • Container Requirements:

    • Use a container that is in good condition, compatible with the chemical, and securely closed to prevent leaks or spills.

    • The container must be clearly labeled with the words "Hazardous Waste Pharmaceuticals."[2]

  • Accumulation:

    • Store the container in a designated, secure satellite accumulation area within the laboratory.

    • Healthcare facilities may accumulate non-creditable hazardous waste pharmaceuticals on-site for up to one year.[3][4]

  • Prohibition on Sewering: It is strictly prohibited to dispose of this compound down the drain.[5][6] All healthcare facilities are banned from discharging hazardous waste pharmaceuticals into the sewer system.[6]

  • Spill Management: In the event of a spill, immediately contain and clean it up. All materials used for the cleanup, including personal protective equipment (PPE), must also be disposed of as hazardous waste pharmaceuticals.[3]

  • Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed hazardous waste management company. The waste will typically be transported to a permitted treatment, storage, and disposal facility (TSDF) for incineration.[2]

  • Recordkeeping: Maintain accurate records of all hazardous waste generated and disposed of, in accordance with institutional policies and regulatory requirements.

Quantitative Data Summary

ParameterSpecificationRegulation/Guideline
DOT Shipping Classification UN1544, Hazard Class 6.1, Packing Group ISanta Cruz Biotechnology SDS
Accumulation Time Limit Up to 1 year for non-creditable hazardous waste pharmaceuticals40 CFR 266.502
Sewer Disposal Prohibited40 CFR 266.505

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Is this compound intended for discard? B Manage as a Non-Creditable Hazardous Waste Pharmaceutical A->B Yes G Continue to use or store properly A->G No C Segregate into a designated, labeled hazardous waste container B->C H Strictly Prohibited: Do NOT dispose down the drain B->H D Store in a secure satellite accumulation area C->D E Arrange for pickup and disposal by a licensed hazardous waste contractor D->E F Incineration at a permitted TSDF E->F

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrastinine Hydrochloride
Reactant of Route 2
Hydrastinine Hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.